molecular formula C6H10O B1584645 4-Methylenetetrahydro-2H-pyran CAS No. 36838-71-8

4-Methylenetetrahydro-2H-pyran

Cat. No.: B1584645
CAS No.: 36838-71-8
M. Wt: 98.14 g/mol
InChI Key: NSELYKZLLNWRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylenetetrahydro-2H-pyran is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylideneoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSELYKZLLNWRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338412
Record name 4-Methylenetetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36838-71-8
Record name Tetrahydro-4-methylene-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36838-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylenetetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylideneoxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the 4-Methylene-Substituted Tetrahydropyran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of 4-Methylenetetrahydro-2H-pyran

The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently encountered in the structures of numerous biologically significant natural products, particularly those of marine origin. Its presence is critical to the bioactivity of compounds like bryostatin 1 and phorboxazole.[1] Among the functionalized THP derivatives, this compound stands out as a versatile and valuable building block in organic synthesis. The exocyclic double bond provides a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and properties of this compound. We will delve into the principal synthetic methodologies, exploring the mechanistic underpinnings and rationale behind experimental choices. Furthermore, we will detail its physicochemical properties and discuss its reactivity and applications as a key intermediate in the synthesis of complex molecules.

Part 1: Synthetic Routes to this compound

The construction of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups in the substrate. The most common and reliable methods involve olefination of a precursor ketone or the dehydration of a tertiary alcohol.

The Wittig Olefination of Tetrahydro-4H-pyran-4-one

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds and represents one of the most direct routes to this compound.[2] The reaction involves the treatment of a ketone, in this case, Tetrahydro-4H-pyran-4-one, with a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

Mechanism and Rationale:

The reaction is initiated by the generation of the ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), from its corresponding phosphonium salt, methyltriphenylphosphonium bromide, using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[4] The choice of a non-stabilized ylide is crucial as it favors the formation of the desired alkene with aldehydes and ketones.[5] The ylide then attacks the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one. The mechanism is now widely believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[4][6] This intermediate rapidly collapses in a retro-[2+2] cycloaddition to yield the final products: this compound and triphenylphosphine oxide.[4] Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are essential, as the ylide is highly basic and will be quenched by protic sources like water.[7]

Wittig_Reaction ketone Tetrahydro-4H-pyran-4-one intermediate Oxaphosphetane Intermediate ketone->intermediate + Ylide ylide Ph₃P⁺-C⁻H₂ (Ylide) ylide->intermediate product This compound byproduct Ph₃P=O intermediate->product Retro [2+2] intermediate->byproduct

Caption: The Wittig reaction pathway for synthesizing this compound.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF at 0 °C. Add n-butyllithium (n-BuLi) dropwise. Allow the resulting bright yellow-orange mixture to stir for 30-60 minutes at this temperature.

  • Olefination: Cool the ylide solution to –78 °C. Add a solution of Tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to stir at –78 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates complete consumption of the ketone.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure this compound.

Grignard Addition and Subsequent Dehydration

An alternative two-step sequence involves the initial formation of a tertiary alcohol, 4-methyltetrahydro-2H-pyran-4-ol, via the addition of a methyl Grignard reagent to Tetrahydro-4H-pyran-4-one, followed by an acid-catalyzed dehydration to install the exocyclic double bond.

Mechanism and Rationale:

Step 1: Grignard Reaction. The Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile.[7] The carbon atom of the methyl group, bonded to the electropositive magnesium, carries a partial negative charge and attacks the electrophilic carbonyl carbon of the ketone.[8] This nucleophilic addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to yield the tertiary alcohol, 4-methyltetrahydro-2H-pyran-4-ol.[9] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water.[7]

Step 2: Dehydration. The tertiary alcohol is then subjected to dehydration, typically under acidic conditions (e.g., using sulfuric acid, phosphoric acid, or a Lewis acid catalyst). The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C4 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent methyl group to form the exocyclic double bond, yielding the final product.

Grignard_Dehydration start Tetrahydro-4H-pyran-4-one step1_reagent 1. CH₃MgBr, THF 2. H₃O⁺ workup alcohol 4-Methyltetrahydro-2H-pyran-4-ol step1_reagent->alcohol step2_reagent H⁺ catalyst, Heat (-H₂O) product This compound step2_reagent->product

Caption: Two-step synthesis via Grignard addition followed by dehydration.

Experimental Protocol: Grignard Reaction & Dehydration

  • Grignard Addition: To a solution of Tetrahydro-4H-pyran-4-one in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction back to 0 °C and quench slowly with saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 4-methyltetrahydro-2H-pyran-4-ol.

  • Dehydration: Dissolve the crude alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

  • Purification: Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry the organic layer, and concentrate. Purify the resulting oil by distillation or flash chromatography to obtain this compound.

Prins Cyclization-Based Strategies

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, provides a powerful and stereoselective method for constructing tetrahydropyran rings.[10][11] Modern variations of this reaction can be employed to synthesize highly substituted 4-methylenetetrahydropyrans directly. For instance, the reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Lewis or Brønsted acid, generates an oxocarbenium ion which is then trapped intramolecularly by the alkene.[12][13] Keck and coworkers have described an elegant pyran annulation process where a hydroxy allylsilane reacts with a second aldehyde in the presence of TMSOTf (a Lewis acid) to form 2,6-disubstituted-4-methylene tetrahydropyrans.[1][14] These advanced methods offer excellent control over stereochemistry but require more specialized starting materials.

Prins_Cyclization reactants Homoallylic Alcohol + Aldehyde catalyst Acid Catalyst (H⁺) oxocarbenium Oxocarbenium Ion (Intermediate) catalyst->oxocarbenium cyclization Intramolecular Cyclization product 4-Methylenetetrahydropyran Derivative cyclization->product

Caption: Conceptual workflow of the Prins cyclization for pyran synthesis.

Part 2: Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature with distinct physical properties that are important for its handling, purification, and use in subsequent reactions.

Physical Properties
PropertyValueReference(s)
CAS Number 36838-71-8[15]
Molecular Formula C₆H₁₀O[16]
Molecular Weight 98.14 g/mol [16]
Appearance Liquid[15]
Density 0.9 ± 0.1 g/cm³[15][16]
Boiling Point 122.0 ± 29.0 °C at 760 mmHg[15]
Flash Point 15.0 ± 22.3 °C[15]
Refractive Index 1.440[15]
Spectroscopic Data Interpretation

The structural features of this compound give rise to a characteristic spectroscopic signature.

  • ¹H NMR: The spectrum would be expected to show a singlet or a narrow multiplet for the two exocyclic methylene protons (C=CH₂) in the region of δ 4.5-5.0 ppm. The four protons on the carbons adjacent to the ring oxygen (C2-H₂ and C6-H₂) would appear as multiplets in the δ 3.5-4.0 ppm range. The remaining four protons on the ring (C3-H₂ and C5-H₂) would appear as multiplets further upfield.

  • ¹³C NMR: The key signals include those for the sp² carbons of the exocyclic double bond, with the quaternary carbon appearing around δ 140-150 ppm and the terminal CH₂ carbon around δ 105-115 ppm. The sp³ carbons of the ring would appear in the upfield region, with the carbons adjacent to the oxygen (C2 and C6) being the most downfield of the aliphatic signals.

  • Infrared (IR) Spectroscopy: A characteristic C=C stretching absorption would be observed around 1650 cm⁻¹, confirming the presence of the alkene. A strong C-O-C ether stretch would also be prominent, typically in the 1150-1050 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern would likely involve loss of formaldehyde (CH₂O) or other characteristic ring fragmentations.

Part 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound is derived primarily from the reactivity of its exocyclic double bond. This functional group can participate in a wide range of transformations, including:

  • Hydrogenation: Catalytic hydrogenation will reduce the double bond to afford 4-methyltetrahydropyran.

  • Electrophilic Addition: Reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) will functionalize the exocyclic position.

  • Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) will form a spiro-epoxide, a useful intermediate for further nucleophilic attack.

  • Hydroboration-Oxidation: This two-step sequence will yield the corresponding primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol, with anti-Markovnikov regioselectivity.

  • Polymerization: The vinyl ether-like reactivity can be exploited in polymerization reactions.

In the context of drug discovery, the 4-methylenetetrahydropyran core is a valuable starting point for the synthesis of more elaborate structures. The tetrahydropyran ring system is a common feature in many natural products with potent biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[17][18] The ability to selectively functionalize the methylene group allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs, enabling the optimization of lead compounds for improved efficacy and pharmacokinetic profiles.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic building block. Its preparation via robust methods like the Wittig olefination or Grignard addition-dehydration sequence makes it readily available to synthetic chemists. The compound's well-defined physical properties and predictable spectroscopic characteristics facilitate its use and characterization. The reactivity of its exocyclic double bond, coupled with the prevalence of the tetrahydropyran scaffold in bioactive molecules, cements its importance as a key intermediate for researchers in organic synthesis and drug development.

References

Reactivity of the exocyclic double bond in 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Exocyclic Double Bond in 4-Methylenetetrahydro-2H-pyran

Authored by: A Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of biologically significant natural products and pharmaceutical agents.[1][2][3][4] The introduction of an exocyclic double bond at the C4 position, creating this compound, provides a versatile synthetic handle for further molecular elaboration. This guide offers an in-depth exploration of the reactivity of this exocyclic methylene group, focusing on key transformations that are crucial for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present mechanistic insights to empower the rational design of synthetic routes and the creation of novel molecular entities.

Introduction: The Strategic Importance of the 4-Methylene-THP Moiety

The this compound framework serves as a critical building block in organic synthesis. Its exocyclic double bond, a carbon-carbon pi bond where one carbon is part of the ring structure and the other is not, possesses distinct reactivity compared to its endocyclic counterparts.[5] This alkene is not part of an aromatic system and behaves as a typical, electron-rich nucleophile, making it highly susceptible to a variety of chemical transformations.[6] The strategic placement of the oxygen heteroatom within the six-membered ring can influence the stereochemical and regiochemical outcomes of these reactions through electronic and steric effects. Understanding and harnessing the reactivity of this functional group is paramount for its effective use in the synthesis of complex molecules, including those with therapeutic potential in areas like cancer, viral infections, and neurodegenerative diseases.[2][3][4][7][8]

Core Reactivity: Electrophilic Addition Reactions

The high electron density of the π-bond makes the exocyclic methylene group a prime target for electrophiles.[6] These reactions typically proceed through a two-step mechanism involving the initial attack by the alkene on the electrophile to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile.[9][10] The stability of the resulting carbocation at the C4 position of the tetrahydropyran ring dictates the regioselectivity of the addition.

Catalytic Hydrogenation: Saturation to 4-Methyl-THP

Hydrogenation is a fundamental reaction that reduces the exocyclic double bond to a methyl group, yielding the saturated 4-methyltetrahydro-2H-pyran core.[11] This transformation is essential when the final target molecule requires a saturated, non-planar pyran ring, which can be crucial for achieving the correct conformation for biological activity.

Mechanistic Rationale: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Dihydrogen (H₂) adsorbs onto the metal surface and dissociates into hydrogen atoms. The alkene also coordinates to the metal surface, and the hydrogen atoms are delivered sequentially to the same face of the double bond, resulting in a syn-addition.

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure vessel, add 10% Palladium on carbon (Pd/C) (0.05 eq).

  • Reaction: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-methyltetrahydro-2H-pyran. Further purification by distillation may be performed if necessary.

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_node Dissolve 4-Methylene-THP in EtOH Add 10% Pd/C react_node Purge with N₂ then H₂ Pressurize with H₂ Stir at RT prep_node->react_node Execute workup_node Vent H₂, Purge with N₂ Filter through Celite Concentrate Filtrate react_node->workup_node Completion product 4-Methyl-THP workup_node->product Yields

Workflow for catalytic hydrogenation.
Halogenation: Formation of Dihalo Adducts

The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds readily across the exocyclic double bond. This reaction is highly valuable for introducing two functional handles in a single, stereocontrolled step.

Mechanistic Rationale: The reaction is initiated by the electrophilic attack of the alkene on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. This three-membered ring is then opened by a backside nucleophilic attack by the halide ion (Br⁻ or Cl⁻). This mechanism dictates a net anti-addition of the two halogen atoms across the double bond.[12]

  • Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of bromine (Br₂) (1.0 eq) in CH₂Cl₂ dropwise to the stirred reaction mixture. The characteristic red-brown color of bromine should disappear upon addition.

  • Execution: Continue stirring at 0 °C for 30 minutes after the addition is complete. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter and concentrate the organic layer under reduced pressure to afford the crude 4-(bromomethyl)-4-bromotetrahydro-2H-pyran, which can be purified by column chromatography.

halogenation_mechanism reagents 4-Methylene-THP + Br₂ intermediate Bromonium Ion Intermediate reagents->intermediate Electrophilic Attack product trans-Dihalo Adduct intermediate->product Nucleophilic Attack by Br⁻

Mechanism of anti-addition in halogenation.
Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

Hydroboration-oxidation is a powerful two-step sequence that converts the exocyclic alkene into a primary alcohol with anti-Markovnikov regioselectivity.[13][14] This means the hydroxyl group is installed on the terminal methylene carbon, yielding (tetrahydro-2H-pyran-4-yl)methanol. This outcome is complementary to acid-catalyzed hydration, which would yield a tertiary alcohol.

Mechanistic Rationale:

  • Hydroboration: Borane (BH₃), often used as a complex with THF (BH₃·THF), adds across the double bond in a concerted, four-centered transition state.[15] Steric hindrance dictates that the larger boron atom adds to the less substituted terminal carbon, while the smaller hydrogen atom adds to the more substituted ring carbon. This addition is syn-stereospecific.[14]

  • Oxidation: The resulting organoborane is oxidized with basic hydrogen peroxide (H₂O₂, NaOH). The C-B bond is replaced with a C-O bond with perfect retention of stereochemistry.[13][16]

  • Hydroboration Step:

    • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add 1M BH₃·THF solution (approx. 0.4 eq, as each BH₃ can react with three alkene molecules) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Oxidation Step:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and sequentially add aqueous NaOH solution (e.g., 3M), followed by 30% hydrogen peroxide (H₂O₂). Caution: Exothermic reaction.

    • Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by GC-MS analysis of the organoborane intermediate).

  • Work-up and Isolation:

    • Add water and extract the product with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by silica gel column chromatography.

Table 1: Regioselectivity in Hydration Reactions

ReactionReagentsProductRegioselectivity
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOHPrimary AlcoholAnti-Markovnikov
Acid-Catalyzed Hydration H₃O⁺Tertiary AlcoholMarkovnikov

Epoxidation and Cycloaddition Reactions

Beyond simple additions, the exocyclic double bond is an excellent substrate for reactions that build new rings, leading to complex spirocyclic structures.

Epoxidation: Synthesis of Spiro-Oxiranes

Epoxidation with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into a spiro-epoxide. These three-membered ring structures are highly valuable synthetic intermediates due to their susceptibility to ring-opening by various nucleophiles, allowing for the introduction of diverse functionalities with controlled stereochemistry.[17]

Mechanistic Rationale: The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxyacid is transferred to the double bond in a single step, often referred to as the "butterfly" mechanism.[17] This ensures that the stereochemistry of the starting alkene is retained in the product.

  • Setup: Dissolve this compound (1.0 eq) in an inert solvent like CH₂Cl₂. Add a buffer, such as sodium bicarbonate (NaHCO₃) (2.0 eq), to neutralize the m-chlorobenzoic acid byproduct.

  • Reagent Addition: Cool the mixture to 0 °C and add solid m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-6 hours, monitor by TLC).

  • Work-up: Filter off the solids. Wash the filtrate sequentially with 10% aqueous sodium sulfite (Na₂SO₃) solution, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the spiro-epoxide. Purification can be achieved via column chromatography.

epoxidation_workflow start 4-Methylene-THP in CH₂Cl₂ + NaHCO₃ at 0 °C add_mcpba Add m-CPBA portion-wise start->add_mcpba react Stir at RT, 2-6h add_mcpba->react workup Filter Wash with Na₂SO₃, NaHCO₃, Brine react->workup isolate Dry and Concentrate workup->isolate product Spiro-epoxide isolate->product

Experimental workflow for epoxidation.
[3+2] Cycloaddition: Access to Spiro-Heterocycles

The exocyclic double bond can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This powerful transformation allows for the direct construction of five-membered heterocyclic rings spiro-fused to the tetrahydropyran core.

Mechanistic Rationale: This reaction class involves the concerted or stepwise addition of a 1,3-dipole (e.g., a nitrile imine, azide, or nitrone) across the alkene. For instance, reacting this compound with a nitrile imine, generated in situ from a hydrazonoyl halide and a base, would yield a spiro-pyrazoline derivative.[18] These reactions are highly valuable for rapidly increasing molecular complexity.

  • Setup: In a suitable solvent like dichloromethane (DCE), combine the this compound (1.2 eq), the precursor to the 1,3-dipole (e.g., a trifluoroacetyl hydrazonoyl bromide, 1.0 eq), and a base (e.g., K₂CO₃, 1.2 eq).[18]

  • Execution: Stir the heterogeneous mixture at room temperature for 24 hours. The base facilitates the in situ generation of the nitrile imine, which is immediately trapped by the alkene.

  • Work-up and Isolation: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to isolate the trifluoromethylated spiro(isoxazolone-pyrazoline) product.[18]

Conclusion and Future Outlook

The exocyclic double bond of this compound is a remarkably versatile functional group. Its predictable reactivity in electrophilic additions, epoxidations, and cycloadditions provides a reliable platform for chemical diversification. The protocols and mechanistic discussions provided in this guide serve as a foundational resource for scientists aiming to synthesize novel tetrahydropyran-containing molecules. For drug development professionals, the ability to stereoselectively transform this moiety into alcohols, dihalides, epoxides, and complex spiro-heterocycles opens up vast regions of chemical space, enabling the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly continue to uncover novel transformations of this valuable scaffold, further cementing its role as a cornerstone in modern organic and medicinal chemistry.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenetetrahydro-2H-pyran is a heterocyclic compound of significant interest in synthetic chemistry and drug discovery due to its versatile functionality and presence in various natural products. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with practical, field-proven insights to facilitate the identification and characterization of this compound. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented, ensuring a self-validating system for researchers.

Introduction: The Significance of the 4-Methylene-tetrahydropyran Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products. The introduction of an exocyclic methylene group at the C4 position, as in this compound, provides a valuable synthetic handle for further functionalization, making it a key intermediate in the synthesis of more complex molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Proposed Synthesis of this compound

While various methods exist for the synthesis of substituted tetrahydropyrans, a reliable approach to this compound involves an intramolecular Prins-type cyclization.[1] This method offers good control over the formation of the tetrahydropyran ring.[2][3]

Experimental Protocol: Synthesis via Intramolecular Allylation
  • Starting Material: Commercially available 3-buten-1-ol.

  • Protection: The hydroxyl group of 3-buten-1-ol is first protected, for example, as a silyl ether (e.g., TBDMS).

  • Hydroboration-Oxidation: The terminal alkene is then subjected to hydroboration-oxidation to yield the corresponding primary alcohol.

  • Oxidation: The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Allylation: The resulting aldehyde is then reacted with an allylating agent, such as allylmagnesium bromide, to introduce the homoallylic alcohol moiety.

  • Deprotection: The silyl protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Cyclization: The deprotected diol is then treated with a Lewis acid (e.g., TMSOTf) or a Brønsted acid to promote the intramolecular cyclization, forming the this compound ring.

  • Purification: The final product is purified by column chromatography on silica gel.

Workflow for the Synthesis of this compound:

A 3-Buten-1-ol B Protection (e.g., TBDMSCl) A->B C Hydroboration-Oxidation B->C D Oxidation (e.g., PCC) C->D E Allylation (e.g., AllylMgBr) D->E F Deprotection (e.g., TBAF) E->F G Intramolecular Cyclization (e.g., TMSOTf) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.80s2H=CH₂ (vinylic)
~3.80t, J = 5.5 Hz4HH-2, H-6
~2.30t, J = 5.5 Hz4HH-3, H-5

Interpretation:

  • The vinylic protons of the exocyclic methylene group are expected to appear as a singlet around 4.80 ppm.

  • The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are deshielded and should appear as a triplet around 3.80 ppm.

  • The protons on the carbons adjacent to the methylene-substituted carbon (H-3 and H-5) are expected to resonate as a triplet around 2.30 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145.0C=CH₂ (quaternary)
~106.0=CH₂
~68.0C-2, C-6
~35.0C-3, C-5

Interpretation:

  • The quaternary carbon of the double bond (C-4) is expected to have a chemical shift around 145.0 ppm.

  • The vinylic carbon (=CH₂) will likely appear around 106.0 ppm.

  • The carbons bonded to the oxygen (C-2 and C-6) are expected at approximately 68.0 ppm.

  • The remaining two carbons of the ring (C-3 and C-5) should have a chemical shift around 35.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in this compound are the C=C double bond and the C-O-C ether linkage.

Predicted IR Absorption Bands (Neat):

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinylic)
2950-2850StrongC-H stretch (aliphatic)
~1650MediumC=C stretch (alkene)
~1100StrongC-O-C stretch (ether)

Interpretation:

  • The presence of the exocyclic double bond will be indicated by a medium intensity C=C stretching band around 1650 cm⁻¹ and a =C-H stretching band around 3080 cm⁻¹.

  • The strong C-O-C stretching absorption band, characteristic of ethers, is expected around 1100 cm⁻¹.

  • The strong C-H stretching bands between 2950 and 2850 cm⁻¹ correspond to the aliphatic C-H bonds in the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₀O), the expected molecular weight is 98.14 g/mol .[4][5]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Relative IntensityAssignment
98Moderate[M]⁺ (Molecular Ion)
83Low[M - CH₃]⁺
69High[M - C₂H₅]⁺ or [M - CHO]⁺
55High[C₄H₇]⁺
43Very High[C₃H₇]⁺ or [C₂H₃O]⁺

Interpretation and Predicted Fragmentation Pathway:

The molecular ion at m/z 98 is expected to be observed. The fragmentation is likely to proceed through the loss of small neutral molecules or radicals. A common fragmentation pathway for cyclic ethers is the alpha-cleavage and subsequent ring opening.

Predicted Fragmentation Pathway of this compound:

A [C₆H₁₀O]⁺˙ m/z = 98 B [C₅H₇O]⁺ m/z = 83 A->B - •CH₃ C [C₄H₅O]⁺ m/z = 69 A->C - C₂H₅• D [C₄H₇]⁺ m/z = 55 C->D - CO

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Protocol for Spectroscopic Analysis

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • IR: A neat sample can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) plates.

  • MS: For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or diethyl ether.

Instrumentation and Parameters
  • NMR: A 500 MHz spectrometer is recommended for high-resolution spectra. Standard pulse programs for ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) should be used.

  • IR: A Fourier-transform infrared (FTIR) spectrometer with a resolution of 4 cm⁻¹ is suitable. A typical scan range is 4000-400 cm⁻¹.

  • MS: An electron ionization (EI) source with an ionization energy of 70 eV is standard for generating reproducible fragmentation patterns.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of spectroscopy and comparative data from structurally related molecules. This technical guide serves as a valuable resource for researchers working on the synthesis and characterization of this compound and its derivatives. The provided protocols for synthesis and analysis offer a clear and actionable framework for obtaining and interpreting the spectroscopic data of this important synthetic intermediate.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a vast number of bioactive natural products. Within this class of heterocycles, the 4-methylenetetrahydro-2H-pyran scaffold has emerged as a particularly valuable building block, offering a unique combination of conformational rigidity and synthetic versatility. This in-depth technical guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthesis, detailed experimental protocols for key synthetic transformations, and its applications in drug discovery. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for researchers seeking to leverage this powerful scaffold in their own work.

Introduction: The Significance of the this compound Core

The six-membered oxygen-containing heterocycle, tetrahydropyran, is a recurring motif in a multitude of biologically active molecules. Its saturated, non-aromatic nature allows it to act as a conformationally restricted and more polar bioisostere for acyclic ethers or cyclohexyl rings, often leading to improved pharmacokinetic profiles in drug candidates. The introduction of an exocyclic methylene group at the C4 position imbues the parent THP ring with a unique set of properties. This functional handle serves as a versatile anchor for further chemical elaboration and can participate in a variety of chemical transformations. Furthermore, the presence of the double bond can influence the overall shape and electronic properties of the molecule, providing a nuanced tool for modulating biological activity.

The importance of the broader pyran scaffold is underscored by its presence in numerous natural products and approved pharmaceuticals.[1] Derivatives of pyrans have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This guide will focus specifically on the this compound substructure, tracing its synthetic origins and highlighting its growing importance in the development of novel therapeutics.

Historical Perspective: From a Fortuitous Discovery to a Deliberate Design

The story of this compound is intrinsically linked to the development of one of the most powerful reactions in organic synthesis: the Prins reaction. First reported by Hendrik Jacobus Prins in 1919, this acid-catalyzed addition of an aldehyde to an alkene initially presented a complex product landscape.[4] For many years, the reaction was considered difficult to control, often yielding a mixture of products.

A pivotal moment in the history of tetrahydropyran synthesis arrived in 1955 when Hanschke demonstrated that the Prins reaction could be harnessed to selectively construct the tetrahydropyran ring by reacting 3-buten-1-ol with various aldehydes in the presence of an acid catalyst.[5][6] This discovery laid the foundational groundwork for the deliberate synthesis of a wide range of substituted tetrahydropyrans.

While a singular "discovery" paper for this compound is not readily identifiable in the early literature, its synthesis became an inevitable and elegant consequence of the evolution and refinement of the Prins cyclization and related methodologies. The ability to form the exocyclic methylene group was a key advancement, providing a reactive handle for further functionalization. Early methods often relied on elimination reactions from pre-functionalized pyrans. However, the development of more sophisticated cyclization strategies, particularly those involving allylic silanes and stannanes, enabled the direct and stereocontrolled installation of the 4-methylene group during the ring-forming step. This shift from post-cyclization modification to direct incorporation marks a significant maturation in the synthetic chemistry of this scaffold.

Key Synthetic Strategies: A Modern Toolkit for Asymmetric Synthesis

The contemporary synthesis of this compound derivatives is dominated by powerful and highly stereoselective methods. The following sections detail the most important of these, with a focus on the underlying principles and practical execution.

The Prins Cyclization: The Foundational Approach

The Prins cyclization remains a cornerstone for the synthesis of the tetrahydropyran ring. In the context of 4-methylenetetrahydro-2H-pyrans, the reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The key to forming the exocyclic double bond lies in the termination of the reaction sequence.

Conceptual Workflow of the Prins Cyclization for 4-Methylenetetrahydropyran Formation:

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product A Homoallylic Alcohol C Protonation of Aldehyde B Aldehyde D Nucleophilic Attack by Alkene C->D Activation E Intramolecular Cyclization D->E Formation of Oxocarbenium Ion F Deprotonation E->F Ring Closure G This compound F->G Formation of Exocyclic Methylene

Caption: Conceptual workflow of the Prins cyclization.

Modern variations of the Prins cyclization employ a range of Lewis and Brønsted acids to achieve high levels of diastereoselectivity. The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of the newly formed stereocenters at C2 and C6.

Tandem Asymmetric Allylation and Silyl-Prins Cyclization: The Keck Annulation

A landmark achievement in the stereocontrolled synthesis of 4-methylenetetrahydro-2H-pyrans was developed by Keck and coworkers.[7][8] This powerful two-step sequence allows for the convergent and highly enantioselective synthesis of cis- or trans-2,6-disubstituted 4-methylenetetrahydropyrans from two different aldehyde building blocks.

The first step is the renowned Keck asymmetric allylation , which utilizes a chiral titanium-BINOL complex to catalyze the addition of an allylstannane reagent to an aldehyde, establishing the first stereocenter with high enantioselectivity.[9] The resulting homoallylic alcohol, which contains a vinylsilane moiety, is then subjected to a Lewis acid-promoted silyl-Prins cyclization with a second aldehyde. This annulation proceeds with high diastereoselectivity, with the stereochemical outcome dictated by a chair-like transition state where the substituents adopt equatorial positions to minimize steric strain.

Experimental Protocol: Asymmetric Synthesis of a cis-2,6-Disubstituted-4-methylenetetrahydropyran (Adapted from Keck et al.) [8]

Step 1: Keck Asymmetric Allylation

  • To a solution of (R)-BINOL (0.1 equivalents) in CH₂Cl₂ at room temperature is added Ti(Oi-Pr)₄ (0.1 equivalents).

  • The resulting solution is stirred for 1 hour to form the chiral catalyst.

  • The solution is cooled to -20 °C, and the first aldehyde (R¹CHO, 1.0 equivalent) is added.

  • 2-(Trimethylsilylmethyl)allyl-tri-n-butylstannane (1.2 equivalents) is then added dropwise.

  • The reaction is stirred at -20 °C for 24-48 hours, monitoring by TLC for the consumption of the aldehyde.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and warmed to room temperature.

  • The mixture is filtered through Celite, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Step 2: TMSOTf-Promoted Silyl-Prins Cyclization

  • To a solution of the homoallylic alcohol from Step 1 (1.0 equivalent) and the second aldehyde (R²CHO, 1.2 equivalents) in CH₂Cl₂ at -78 °C is added trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 equivalents) dropwise.

  • The reaction is typically complete within 15-30 minutes and is monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The mixture is warmed to room temperature, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the cis-2,6-disubstituted-4-methylenetetrahydropyran.

Diagram of the Keck Annulation Strategy:

G cluster_step1 Step 1: Keck Asymmetric Allylation cluster_step2 Step 2: Silyl-Prins Cyclization A Aldehyde 1 (R¹CHO) D Homoallylic Alcohol B Allylstannane C Chiral Ti-BINOL Catalyst G cis-2,6-Disubstituted-4-methylenetetrahydropyran D->G Annulation E Aldehyde 2 (R²CHO) F TMSOTf

Caption: The two-step Keck annulation strategy.

Quantitative Data for Representative Keck Annulation Reactions:

Aldehyde 1 (R¹)Aldehyde 2 (R²)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (%)
IsobutyraldehydeBenzaldehyde85>95:592
CyclohexanecarboxaldehydeIsobutyraldehyde82>95:595
BenzaldehydeAcetaldehyde78>95:590

Data are representative and compiled from the principles outlined in the cited literature.

Applications in Drug Discovery and Development

The this compound scaffold and its close derivatives are increasingly recognized for their potential in medicinal chemistry. The tetrahydropyran ring itself is often employed to enhance the aqueous solubility and metabolic stability of drug candidates. The exocyclic methylene group provides a valuable point for diversification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of a wide range of substituents.

A compelling example of the utility of a closely related scaffold in drug development is the selective CB2 receptor agonist, GW842166X , which was identified as a clinical candidate for the treatment of inflammatory pain.[10] This compound features a (tetrahydro-2H-pyran-4-yl)methyl-amino moiety, highlighting the pharmaceutical industry's interest in this type of saturated heterocycle.

Furthermore, a broad range of pyran derivatives have demonstrated significant biological activity across various therapeutic areas:

  • Oncology: Various substituted pyrans have exhibited potent anticancer activity against a range of cancer cell lines, often by inducing apoptosis or inhibiting cell cycle progression.[1][11][12]

  • Infectious Diseases: The pyran nucleus is found in compounds with antibacterial and antifungal properties.[13][14]

  • Neuroscience: Pyran-based compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's.[15]

The synthetic accessibility of the this compound core, particularly through asymmetric methods like the Keck annulation, makes it an attractive starting point for the generation of diverse compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

The journey of the this compound scaffold from a conceptual possibility within the framework of the Prins reaction to a readily accessible, stereochemically defined building block is a testament to the power of modern synthetic organic chemistry. The development of robust and highly selective synthetic methods has unlocked the potential of this versatile core for applications in medicinal chemistry and beyond. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of the this compound unit is poised to increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the exploration of its utility in new and emerging therapeutic areas. This guide provides a solid foundation for researchers to understand and apply the synthesis of this valuable heterocyclic scaffold in their pursuit of the next generation of innovative medicines.

References

A Technical Guide to the Computational Analysis of 4-Methylenetetrahydro-2H-pyran Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an exocyclic methylene group, as seen in 4-Methylenetetrahydro-2H-pyran, imparts unique conformational and electronic properties that can significantly influence molecular stability, reactivity, and biological interactions. Understanding the conformational landscape and inherent stability of this structure is paramount for its effective application in drug design. This technical guide provides a comprehensive, field-proven protocol for investigating the stability of this compound using modern computational chemistry techniques, with a focus on Density Functional Theory (DFT). We will explore the causality behind methodological choices, from functional and basis set selection to the interpretation of thermodynamic data, empowering researchers to conduct robust and reliable in-silico analyses.

Introduction: The Significance of the 4-Methylene-THP Scaffold

The six-membered oxygen-containing heterocycle, tetrahydropyran, is a cornerstone of carbohydrate chemistry and a common feature in pharmacologically active molecules. Its conformational behavior, largely dictated by a preference for a low-energy chair conformation, is well-understood.[1][2] However, the incorporation of an sp²-hybridized exocyclic methylene group at the C4 position introduces a fascinating structural perturbation. This feature flattens the ring in its vicinity and introduces electronic effects from the π-system, potentially altering the classical conformational preferences and overall stability of the ring.

Computational chemistry offers a powerful lens to dissect these subtleties. By accurately modeling the molecule's potential energy surface, we can predict the relative stabilities of different conformers, quantify the energetic barriers to their interconversion, and analyze the underlying electronic and steric factors. This knowledge is critical for drug development professionals, as molecular conformation directly impacts binding affinity to biological targets and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Theoretical Foundations: Key Concepts in Conformational Stability

Before detailing the computational workflow, it is essential to grasp the core principles governing the stability of cyclic molecules like this compound.

  • Ring Strain: The stability of cyclic molecules is often discussed in terms of ring strain, which is the excess energy compared to a strain-free acyclic analogue.[3][4] Ring strain is a composite of:

    • Angle Strain: The deviation of bond angles from their ideal values (e.g., ~109.5° for sp³ carbon, ~120° for sp² carbon).[5] The exocyclic double bond in our target molecule will enforce a planar geometry around C4, influencing the entire ring's pucker.

    • Torsional Strain: The strain arising from eclipsed conformations around single bonds. Non-planar ring conformations, such as the chair, minimize this strain.[6]

    • Steric Strain: Repulsive interactions that occur when non-bonded atoms are forced into close proximity.

  • Conformational Isomers of the THP Ring: The tetrahydropyran ring can, in principle, adopt several conformations, including the stable chair , the higher-energy boat , and various intermediate twist-boat or sofa forms. For most substituted THP systems, the chair conformer is significantly lower in energy.[1][7][8] Our analysis will seek to determine if the exocyclic methylene group alters this preference.

  • Stereoelectronic Effects: The influence of orbital interactions on molecular geometry and stability is profound. While the classic anomeric effect involves substituents at the C2 position,[9][10][11] related hyperconjugative interactions, such as the donation of electron density from the oxygen lone pair (n_O) into anti-bonding orbitals (σ*) of adjacent C-C or C-H bonds, play a crucial role in stabilizing the THP ring.[12] The π-system of the methylene group can also participate in such interactions.

A Validated Workflow for Conformational Stability Analysis

This section provides a detailed, step-by-step protocol for the computational analysis of this compound. The causality behind each choice of method and parameter is explained to ensure a robust and scientifically sound investigation.

G cluster_prep Step 1: Structure Preparation cluster_opt Step 2 & 3: Optimization & Verification cluster_analysis Step 4: Analysis & Interpretation A 2D Sketch of Molecule B Generate Initial 3D Coordinates (e.g., using molecular mechanics) A->B C Initial Conformational Search (Identify Chair, Twist-Boat, etc.) B->C D Geometry Optimization DFT: M06-2X / 6-311+G(d,p) C->D E Frequency Calculation (Confirm Minimum: 0 Imaginary Frequencies) D->E F Obtain Thermodynamic Data (ZPE, Enthalpy, Gibbs Free Energy) E->F G Calculate Relative Energies (ΔE, ΔG) of all conformers F->G H Analyze Geometric Parameters (Bond angles, Dihedrals) G->H I Electronic Structure Analysis (NBO, Molecular Orbitals) G->I

Figure 1: A validated computational workflow for analyzing the conformational stability of this compound.

Experimental Protocol: Detailed Steps

Step 1: Initial Structure Generation

  • Sketch the Molecule: Draw the 2D structure of this compound in a molecular editor.

  • Generate 3D Conformation: Convert the 2D sketch into an initial 3D structure. Most software packages will use a molecular mechanics force field (e.g., MMFF94) for this step to produce a reasonable starting geometry. It is advisable to generate both a chair-like and a twist-boat-like conformer as starting points for the subsequent quantum mechanical calculations.

Step 2: High-Level Geometry Optimization

  • Select the Computational Method: The choice of theory is critical for accuracy.

    • Functional: Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost for molecules of this size.[13][14] While B3LYP is a common workhorse, we recommend a meta-hybrid GGA functional like M06-2X . The M06-2X functional is well-regarded for its performance in calculating main-group thermochemistry and non-covalent interactions, which are key to conformational energies.[15][16]

    • Basis Set: The basis set defines the set of functions used to build the molecular orbitals.[17][18] A minimal basis set is inadequate. We recommend the Pople-style 6-311+G(d,p) basis set.

      • 6-311: A triple-zeta valence basis set, providing high flexibility for valence electrons.

      • +: Adds diffuse functions to heavy atoms, which are crucial for accurately describing lone pairs (like on the oxygen) and π-systems.

      • G(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for non-spherical electron density distribution, which is essential for describing strained rings and double bonds.[19]

  • Perform the Optimization: Submit the initial structures for geometry optimization using the chosen DFT functional and basis set. This process iteratively adjusts the atomic positions to find the nearest local minimum on the potential energy surface.

Step 3: Frequency Analysis and Thermodynamic Validation

  • Run Frequency Calculation: Using the same level of theory (M06-2X/6-311+G(d,p)), perform a frequency calculation on each optimized geometry.

  • Validate the Minimum: This is a crucial self-validating step. A true energy minimum must have zero imaginary frequencies . If one imaginary frequency is present, the structure is a transition state, not a stable conformer, and further optimization is needed.

  • Extract Thermodynamic Data: The output of the frequency calculation provides essential thermodynamic data, including the Zero-Point Vibrational Energy (ZPE), thermal corrections to enthalpy, and entropy. These are used to calculate the Gibbs Free Energy (G) at a standard temperature (e.g., 298.15 K).

Step 4: Relative Stability Analysis

  • Calculate Relative Energies: The stability of each conformer is compared to the most stable one (the global minimum).

    • Electronic Energy (ΔE): The direct difference in the electronic energies from the optimization output.

    • Gibbs Free Energy (ΔG): The difference in Gibbs Free Energies, which includes contributions from ZPE, thermal energy, and entropy. ΔG is the most relevant predictor of the conformational equilibrium in a real-world system.

  • Tabulate and Interpret: Summarize the calculated energies and key geometric parameters in a table for clear comparison.

Data Presentation and Interpretation

A rigorous analysis requires clear presentation of the results. The conformational landscape of this compound can be visualized and quantified as follows.

G cluster_chair Chair Conformer cluster_ts Transition State cluster_twist Twist-Boat Conformer Chair Global Minimum ΔG = 0.00 kcal/mol TS Energy Barrier Chair->TS Interconversion TwistBoat Higher Energy Minimum ΔG > 5 kcal/mol TS->TwistBoat

References

Quantum Chemical Blueprint for 4-Methylenetetrahydro-2H-pyran: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the application of quantum chemical calculations to elucidate the multifaceted properties of 4-Methylenetetrahydro-2H-pyran, a heterocyclic scaffold of interest in medicinal chemistry. Moving beyond a simple recitation of methods, this document serves as a strategic blueprint for researchers, scientists, and drug development professionals. It outlines the rationale behind computational choices and provides a step-by-step protocol for in-silico analysis. By leveraging the predictive power of Density Functional Theory (DFT), this guide demonstrates how to derive critical insights into the molecule's structural, electronic, and spectroscopic characteristics, thereby accelerating rational drug design and development.[1][2][3]

Introduction: The "Why" Before the "How"

In the landscape of modern drug discovery, understanding a molecule's fundamental quantum mechanical properties is no longer an academic exercise but a critical component of preclinical development.[4][5] this compound, with its strained exocyclic double bond and flexible tetrahydropyran ring, presents a unique conformational and electronic profile. Quantum chemical calculations offer a powerful lens through which we can dissect this profile, predicting its behavior and potential interactions with biological targets before a single physical experiment is conducted.[1] This in-silico approach allows for the early identification of promising lead candidates and the preemption of "dead-end" compounds, saving invaluable time and resources.[5]

This guide will provide a robust computational workflow for characterizing this compound, from initial structure optimization to the prediction of its spectroscopic signatures and reactivity.

The Computational Gauntlet: A Strategic Workflow

The following diagram outlines the logical flow of our quantum chemical investigation. Each step is designed to build upon the last, creating a comprehensive and self-validating dataset for this compound.

Computational Workflow for this compound cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Analysis & Interpretation A 1. Initial Structure Construction B 2. Geometry Optimization (DFT: B3LYP/6-311G**) A->B Initial guess C 3. Frequency Analysis B->C Optimized geometry D 4. Electronic Properties (HOMO, LUMO, MEP) C->D Vibrational modes confirm minimum E 5. Spectroscopic Prediction (IR, Raman, NMR) C->E F 6. Reactivity Descriptors (Fukui Functions) D->F Orbital energies inform reactivity G 7. Data Aggregation & Tabulation D->G E->G F->G H 8. Correlation with Experimental Data G->H I 9. Structure-Activity Relationship (SAR) Insights H->I

Caption: A flowchart illustrating the key stages of the quantum chemical analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be executed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of the B3LYP functional and the 6-311G** basis set is predicated on its well-documented balance of computational efficiency and accuracy for organic molecules.[6]

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of this compound and to confirm that it represents a true energy minimum.

Step-by-Step Methodology:

  • Structure Input: Construct the 3D structure of this compound using a molecular editor. Ensure correct atom types and initial bond connectivities.

  • Calculation Setup:

    • Job Type: Optimization + Frequency.

    • Method: DFT (Density Functional Theory).

    • Functional: B3LYP.

    • Basis Set: 6-311G**.

    • Charge: 0.

    • Multiplicity: 1 (Singlet).

  • Execution: Submit the calculation to the quantum chemistry software.

  • Analysis of Results:

    • Convergence: Verify that the optimization has converged successfully.

    • Imaginary Frequencies: Confirm the absence of imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable minimum.

    • Optimized Coordinates: Extract the final optimized Cartesian coordinates for use in subsequent calculations.

Protocol 2: Electronic Property Calculation

Objective: To investigate the electronic structure of the molecule, providing insights into its reactivity and intermolecular interactions.

Step-by-Step Methodology:

  • Structure Input: Use the optimized geometry obtained from Protocol 1.

  • Calculation Setup:

    • Job Type: Single Point Energy.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311G**.

    • Keywords: Include requests for population analysis (e.g., "pop=full") and generation of molecular orbitals and electrostatic potential maps.

  • Execution: Run the single-point energy calculation.

  • Analysis of Results:

    • HOMO/LUMO Energies: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP) Map: Visualize the MEP surface. Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

    • Mulliken Charges: Analyze the calculated atomic charges to understand the charge distribution across the molecule.

Data Presentation and Interpretation

Optimized Geometric Parameters

The optimized geometry provides the most stable conformation of this compound. Key bond lengths and angles should be tabulated for detailed analysis.

ParameterValue (Å or °)
Bond Lengths
C=C (exocyclic)Illustrative Value: 1.34
C-O (ring)Illustrative Value: 1.43
Bond Angles
C-O-C (ring)Illustrative Value: 111.5
O-C-C (ring)Illustrative Value: 110.2
Dihedral Angles
C-C-C=CIllustrative Value: 178.5
Note: Values are illustrative placeholders based on typical parameters for similar structures.
Electronic Properties

The electronic properties provide a quantitative measure of the molecule's reactivity and stability.

PropertyValue (eV)
HOMO EnergyIllustrative Value: -6.85
LUMO EnergyIllustrative Value: 0.52
HOMO-LUMO GapIllustrative Value: 7.37
Note: Values are illustrative placeholders.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Predicted Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecule's structure. A scaling factor (typically around 0.96 for B3LYP/6-311G**) is often applied to the calculated frequencies to improve agreement with experimental data.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
C=C stretch (exocyclic)Illustrative Value: 1680Illustrative Value: 1613
C-O-C stretch (ring)Illustrative Value: 1150Illustrative Value: 1104
C-H stretch (sp²)Illustrative Value: 3080Illustrative Value: 2957
Note: Values are illustrative placeholders.

Authoritative Grounding and Mechanistic Insights

The methodologies presented in this guide are grounded in well-established principles of computational chemistry.[7][8] The choice of DFT, for instance, is supported by numerous studies demonstrating its efficacy in predicting the properties of organic molecules for applications in drug discovery and materials science.[4][9] The analysis of frontier molecular orbitals (HOMO and LUMO) is a cornerstone of chemical reactivity theory, providing a quantum mechanical basis for understanding reaction mechanisms.[10]

For this compound, the MEP map is expected to show a region of high electron density around the exocyclic double bond, indicating its susceptibility to electrophilic addition reactions. The oxygen atom in the pyran ring will likely exhibit a negative electrostatic potential, making it a potential hydrogen bond acceptor. These in-silico predictions can guide the design of derivatives with tailored reactivity and intermolecular interaction profiles, a crucial aspect of optimizing drug candidates.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical characterization of this compound. By following the detailed protocols and interpretative frameworks presented, researchers in drug development can gain profound insights into the molecule's intrinsic properties. This knowledge is instrumental in making informed decisions throughout the drug discovery pipeline, from lead optimization to the prediction of metabolic fate. The integration of such computational studies into the research workflow is not merely an adjunct to experimental work but a synergistic partner that accelerates innovation and enhances the probability of success.[2][3]

References

The Ascendant Scaffold: A Technical Guide to 4-Methylenetetrahydro-2H-pyran and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-methylenetetrahydro-2H-pyran scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry and drug discovery. Its inherent conformational rigidity, coupled with the reactive potential of the exocyclic methylene group, provides a unique chemical space for the development of novel therapeutic agents. This guide offers an in-depth exploration of the synthesis, reactivity, and burgeoning biological significance of this heterocyclic core and its analogs. We will delve into the key synthetic strategies, with a particular focus on the Prins cyclization, and elucidate the chemical transformations that unlock a diverse array of functionalized derivatives. Furthermore, this document will synthesize the current understanding of the pharmacological activities of these compounds, particularly in the realms of oncology and anti-inflammatory research, supported by quantitative data and mechanistic insights.

Introduction: The Strategic Value of the 4-Methylenetetrahydropyran Core

The tetrahydropyran (THP) ring is a ubiquitous feature in a vast number of natural products and pharmacologically active molecules.[1] Its oxygen-containing six-membered ring imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The introduction of an exocyclic methylene group at the C4-position, creating the this compound scaffold, introduces a critical point of reactivity and structural definition. This feature allows for a multitude of chemical modifications, making it a versatile template for library synthesis and lead optimization in drug discovery programs. The inherent strain and unique electronic properties of the exocyclic double bond offer a gateway to a diverse range of chemical transformations, enabling the exploration of novel chemical space.

The pyran scaffold is a fundamental component of numerous bioactive compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2][3] This inherent biological relevance makes the systematic exploration of novel pyran analogs, such as those based on the this compound core, a highly promising avenue for the identification of next-generation therapeutics.

Synthetic Strategies for Assembling the 4-Methylenetetrahydropyran Scaffold

The construction of the 4-methylenetetrahydropyran ring system can be achieved through several synthetic routes. Among these, the Prins cyclization has proven to be a particularly powerful and versatile methodology.

The Prins Cyclization: A Cornerstone in Tetrahydropyran Synthesis

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone. This reaction proceeds through a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene to form the tetrahydropyran ring.[4] This method allows for the stereoselective synthesis of highly substituted tetrahydropyrans, including those bearing the 4-methylene group.[4]

A notable advancement in this area is the use of highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids as catalysts. This approach enables the asymmetric Prins cyclization of a wide range of aliphatic and aromatic aldehydes, affording diverse functionalized 4-methylenetetrahydropyrans in high yields with excellent regio- and enantioselectivities.

Caption: Generalized workflow of the Brønsted acid-catalyzed Prins cyclization for the synthesis of 4-methylenetetrahydropyrans.

Experimental Protocol: Asymmetric Prins Cyclization

The following protocol is a representative example of an asymmetric Prins cyclization for the synthesis of a 4-methylenetetrahydropyran derivative, adapted from the literature.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst (5 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the iIDP catalyst and anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add the homoallylic alcohol to the cooled solution.

  • Slowly add the aldehyde to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methylenetetrahydropyran.

Self-Validation: The stereoselectivity of the product should be determined by chiral high-performance liquid chromatography (HPLC) or by analysis of the nuclear magnetic resonance (NMR) spectra of diastereomeric derivatives. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reactivity of the Exocyclic Methylene Group: A Gateway to Functional Diversity

The exocyclic methylene group is the most distinguishing feature of the this compound scaffold and serves as a versatile handle for a wide range of chemical transformations. This reactivity allows for the introduction of diverse functional groups, leading to the generation of extensive compound libraries for biological screening.

Functionalization via Enamination and 1,8-Conjugate Addition

A novel and powerful strategy for the functionalization of 4-methylene-4H-pyrans involves an initial enamination reaction. This approach has been successfully employed in the design and synthesis of novel merocyanine dyes. The resulting dimethylaminovinyl-substituted pyrans are reactive intermediates that can undergo subsequent nucleophilic substitution of the dimethylamino group via a 1,8-conjugate addition/elimination mechanism. This methodology provides access to a wide range of previously inaccessible symmetrical and asymmetrical structures with tunable fluorescence properties.[5]

Caption: Reaction cascade for the functionalization of 4-methylene-4H-pyrans via enamination and subsequent 1,8-conjugate addition.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction provides an efficient method for the introduction of the methylidene group onto a pre-existing pyranone ring. This strategy has been successfully utilized in the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones. The key intermediates, 3-diethoxyphosphoryltetrahydropyran-4-ones, are prepared through the stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones.[6]

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated significant promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

A number of studies have highlighted the potent cytotoxic activity of 4-methylenetetrahydropyran derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of Selected 4-Methylenetetrahydropyran Analogs

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM) / GI%Reference
2,6-Disubstituted 3-methylidenetetrahydropyran-4-onesIsopropyl and phenyl substituted analogsHL-60 (Leukemia), MCF-7 (Breast)More cytotoxic than n-butyl analogs[6]
Spiro-4H-pyran5aA549 (Lung), A375 (Melanoma), LNCaP (Prostate)Potent Activity[7][8]
4-Amino-2H-pyran-2-one (APO) analogs27 (4-Methylaniline-substituted)Various0.059–0.090
4H-Pyran derivatives4dHCT-116 (Colon)75.1[2][7]
4H-Pyran derivatives4kHCT-116 (Colon)85.88[2][7]
Indoline Spiro3HCI-H522 (Lung)GI% = 93.52%[7]
Indoline Spiro3LOX IMVI (Melanoma)GI% = 71.63%[7]

The mechanisms underlying the anticancer effects of these compounds are often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7] For instance, certain 2,6-disubstituted 3-methylidenetetrahydropyran-4-ones have been shown to induce morphological changes characteristic of apoptosis, inhibit cell proliferation, generate DNA damage, and inhibit the activity of topoisomerase IIα, a critical enzyme in DNA replication.[6]

Anticancer_Mechanism Compound 4-Methylenetetrahydro- 2H-pyran Analog Topoisomerase Topoisomerase IIα Inhibition Compound->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: A simplified signaling pathway illustrating the proposed anticancer mechanism of action for certain 4-methylenetetrahydropyran analogs.

Anti-inflammatory and Other Activities

Beyond oncology, pyran derivatives have demonstrated a broad range of other biological activities. For example, various pyran-containing compounds have been investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.[2][9] The development of novel pyran analogs as potent and selective inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2), is an active area of research.[9][10]

Spectroscopic Characterization

The structural elucidation of this compound and its analogs relies heavily on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of these molecules. The exocyclic methylene protons typically appear as distinct singlets or narrowly split multiplets in the alkene region of the ¹H NMR spectrum. The chemical shifts and coupling constants of the ring protons provide valuable information about their relative stereochemistry (cis/trans) and the conformation of the tetrahydropyran ring.[11][12][13][14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum provides characteristic absorption bands for key functional groups. A prominent feature for 4-methylenetetrahydropyrans is the C=C stretching vibration of the exocyclic double bond. Other characteristic peaks will correspond to C-O stretching of the ether linkage and any additional functional groups present in the molecule.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula of the synthesized compounds. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the design and discovery of novel therapeutic agents. The synthetic accessibility of this core, primarily through robust methods like the Prins cyclization, coupled with the diverse reactivity of the exocyclic methylene group, provides medicinal chemists with a powerful toolkit for generating novel chemical entities. The significant anticancer activity demonstrated by several analogs underscores the therapeutic potential of this compound class.

Future research in this area should focus on several key aspects:

  • Expansion of Synthetic Methodologies: The development of new, highly efficient, and stereoselective methods for the synthesis of the 4-methylenetetrahydropyran core and its functionalized derivatives will be crucial for expanding the accessible chemical space.

  • In-depth Mechanistic Studies: A deeper understanding of the mechanisms of action of biologically active analogs will be essential for rational drug design and optimization.

  • Exploration of New Therapeutic Areas: While oncology is a major focus, the broad biological activity profile of pyran derivatives suggests that 4-methylenetetrahydropyran analogs may also hold promise for the treatment of inflammatory diseases, infectious diseases, and neurodegenerative disorders.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be critical for identifying the key structural features responsible for potent and selective biological activity, guiding the design of more effective and safer drug candidates.

References

An In-Depth Technical Guide to 4-Methylenetetrahydro-2H-pyran: Structure, Stereochemistry, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylenetetrahydro-2H-pyran, a saturated heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. The document delves into its core chemical structure, explores the nuances of its stereochemistry, including conformational preferences, and presents a detailed, validated protocol for its synthesis. Furthermore, this guide discusses the compound's spectroscopic signature and its emerging applications in drug discovery as a versatile scaffold and bioisostere.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals. Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability of the ring oxygen to act as a hydrogen bond acceptor. The introduction of an exocyclic methylene group at the 4-position creates this compound, a molecule that retains the core advantages of the THP ring while introducing a reactive handle for further functionalization and unique conformational properties. In the context of drug discovery, the exo-methylene group can serve as a bioisosteric replacement for a carbonyl group, influencing a molecule's polarity, lipophilicity, and metabolic fate.[1][2]

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound with the chemical formula C₆H₁₀O and a molecular weight of 98.14 g/mol . Its structure consists of a six-membered saturated ring containing one oxygen atom (a tetrahydropyran ring) with a methylene (=CH₂) group attached to the carbon atom at position 4.

Systematic IUPAC Name: this compound

Common Synonyms:

  • 4-Methylene-tetrahydropyran

  • Tetrahydro-4-methylene-2H-pyran

CAS Registry Number: 36838-71-8

Stereochemistry and Conformational Analysis

The stereochemistry of the tetrahydropyran ring is a critical determinant of its biological activity and interaction with protein targets. Like cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional and steric strain.

Chair Conformation and Ring Inversion

The chair conformation of this compound can exist in two rapidly interconverting forms through a process of ring inversion. In the absence of substituents, these two chair forms are energetically equivalent.

Influence of the 4-Methylene Group on Conformation

The presence of the sp²-hybridized carbon of the methylene group at the C4 position introduces a degree of flattening to the ring in that region compared to a fully saturated cyclohexane or tetrahydropyran ring. Computational studies on analogous methylenecyclohexane systems suggest that the ring still largely maintains a chair-like conformation.[3][4] The exocyclic double bond can influence the preference of substituents at other positions on the ring, a factor to consider in the design of more complex derivatives.

Logical Relationship Diagram: Conformational Equilibrium

G cluster_0 Ring Inversion of this compound Chair_1 Chair Conformation 1 Chair_2 Chair Conformation 2 Chair_1->Chair_2 Energy Barrier

Caption: Ring inversion process between the two chair conformations.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Wittig reaction, utilizing the readily available tetrahydropyran-4-one as the starting material. The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds.[5][6]

The Wittig Reaction: A Validated Protocol

This protocol is adapted from established procedures for the methylenation of ketones.[7]

Reaction Scheme:

Tetrahydropyran-4-one + Methyltriphenylphosphonium bromide → this compound + Triphenylphosphine oxide + Lithium bromide

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrahydropyran-4-one

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C.

    • Dissolve tetrahydropyran-4-one (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the solution of tetrahydropyran-4-one dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

G cluster_workflow Synthesis Workflow start Start ylide_prep Ylide Preparation (Methyltriphenylphosphonium bromide + n-BuLi in THF) start->ylide_prep wittig_reaction Wittig Reaction (Ylide + Tetrahydropyran-4-one) ylide_prep->wittig_reaction workup Aqueous Work-up (Quenching and Extraction) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Step-by-step workflow for the synthesis of the target compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

  • Methylene protons (=CH₂): A singlet or a narrow multiplet in the olefinic region (around 4.5-5.0 ppm).

  • Protons on C2 and C6 (α to oxygen): A multiplet in the region of 3.5-4.0 ppm, deshielded by the adjacent oxygen atom.

  • Protons on C3 and C5 (β to oxygen): A multiplet in the region of 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Methylene carbon (=CH₂): A signal in the olefinic region (around 100-110 ppm).

  • Quaternary carbon (C4): A signal in the olefinic region (around 140-150 ppm).

  • Carbons C2 and C6 (α to oxygen): Signals in the region of 60-70 ppm.

  • Carbons C3 and C5 (β to oxygen): Signals in the region of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=C stretch (alkene): A weak to medium absorption band around 1650 cm⁻¹.

  • =C-H stretch (alkene): A medium absorption band just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹).

  • C-O-C stretch (ether): A strong absorption band in the fingerprint region, typically around 1100 cm⁻¹.

  • C-H stretch (alkane): Strong absorption bands just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹).

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8][9][10][11]

  • Molecular Ion (M⁺): A peak at m/z = 98, corresponding to the molecular weight of the compound.

  • Fragmentation: Fragmentation of the tetrahydropyran ring is expected, leading to the loss of small neutral molecules such as ethylene (C₂H₄) or formaldehyde (CH₂O).

Table 1: Predicted Spectroscopic Data Summary

Spectroscopic TechniquePredicted Key Signals/Bands
¹H NMR ~4.5-5.0 ppm (=CH₂), ~3.5-4.0 ppm (H2, H6), ~2.0-2.5 ppm (H3, H5)
¹³C NMR ~100-110 ppm (=CH₂), ~140-150 ppm (C4), ~60-70 ppm (C2, C6), ~30-40 ppm (C3, C5)
IR ~3080 cm⁻¹ (=C-H), ~1650 cm⁻¹ (C=C), ~1100 cm⁻¹ (C-O-C)
Mass Spec (EI) m/z 98 (M⁺)

Applications in Drug Development and Medicinal Chemistry

While specific examples of this compound as a standalone therapeutic agent are not prevalent in the literature, its structural motif is of significant interest in medicinal chemistry for several reasons:

  • Scaffold for Library Synthesis: The exocyclic double bond provides a reactive handle for a variety of chemical transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions. This allows for the rapid generation of diverse libraries of substituted tetrahydropyran derivatives for high-throughput screening.

  • Bioisosteric Replacement: The exo-methylene group can be considered a bioisostere of a carbonyl group.[12][13][14] Replacing a ketone with an exo-methylene can alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This strategy is employed to fine-tune the properties of lead compounds in drug discovery programs.

  • Conformational Constraint: The introduction of the double bond can rigidify the tetrahydropyran ring, which can be advantageous in locking a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a biological target.

The broader class of exo-methylene containing cyclic ethers has been explored in the synthesis of natural products and their analogues with potential therapeutic applications, including anticancer and anti-inflammatory agents.[15][16][17]

Conclusion

This compound is a versatile and synthetically accessible building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a stable tetrahydropyran scaffold and a reactive exocyclic methylene group makes it an attractive starting point for the synthesis of novel and diverse chemical entities. A thorough understanding of its chemical structure, stereochemistry, and synthetic accessibility, as outlined in this guide, is essential for researchers aiming to leverage this promising molecule in their scientific endeavors.

References

Navigating the Physicochemical Landscape of 4-Methylenetetrahydro-2H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 4-Methylenetetrahydro-2H-pyran

This compound, a heterocyclic organic compound, is gaining traction within the scientific community, particularly in the realms of synthetic chemistry and drug discovery. Its unique structural motif, featuring a tetrahydropyran ring with an exocyclic methylene group, imparts distinct reactivity and conformational properties. These characteristics make it a valuable building block for the synthesis of complex molecules and novel pharmaceutical agents. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in various experimental settings. This guide provides a comprehensive overview of these key physical parameters and outlines the standardized methodologies for their experimental determination.

Core Physical Properties of this compound

The physical properties of a compound are critical for its practical application in a laboratory setting. They dictate the appropriate conditions for storage, handling, and reaction setups. For this compound (CAS No: 36838-71-8), the boiling point and density are two of the most fundamental of these properties.

Physical PropertyValueConditions
Boiling Point 122.0 ± 29.0 °Cat 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³Not Specified

These values, particularly the boiling point, are crucial for purification techniques such as distillation. The density is essential for accurate measurements and for understanding the compound's behavior in various solvents.

Experimental Determination of Physical Properties

To ensure the purity and identity of this compound in a research setting, experimental verification of its physical properties is often necessary. The following sections detail the robust and widely accepted protocols for determining the boiling point and density of a liquid sample.

Boiling Point Determination: The Capillary Method

The capillary method is a common and reliable technique for determining the boiling point of a liquid, especially when only a small sample volume is available.[2] The principle behind this method is that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3]

Protocol:

  • Sample Preparation: Place a few milliliters of this compound into a small test tube.

  • Capillary Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heating.[4][5]

  • Heating: Gently heat the bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]

  • Temperature Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]

Density Determination: The Pycnometer Method

The density of a liquid is its mass per unit volume.[7] A straightforward and accurate method for its determination involves the use of a pycnometer or a simple graduated cylinder and a balance.[8][9]

Protocol:

  • Weighing the Empty Vessel: Accurately weigh a clean, dry measuring cylinder or pycnometer on an analytical balance and record its mass (m1).[8]

  • Measuring the Volume: Add a known volume of this compound (e.g., 10 mL) to the measuring cylinder. Read the volume from the bottom of the meniscus.[7][8]

  • Weighing the Filled Vessel: Weigh the measuring cylinder containing the liquid and record the new mass (m2).[8]

  • Calculating the Density: The mass of the liquid is the difference between the two weighings (m2 - m1). The density (ρ) is then calculated using the formula: ρ = (m2 - m1) / V where V is the volume of the liquid.[8]

Experimental Workflow Visualization

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of the boiling point and density determination procedures.

BoilingPointDetermination cluster_prep Preparation cluster_measurement Measurement A Sample Preparation: Place liquid in test tube B Capillary Insertion: Insert sealed capillary (open end down) A->B C Heating: Gently heat the apparatus B->C D Observation: Note the rapid stream of bubbles C->D E Cooling & Recording: Record temperature when liquid enters capillary D->E DensityDetermination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calculation Calculation M1 Weigh Empty Cylinder (m1) V1 Add Known Volume (V) M1->V1 M2 Weigh Filled Cylinder (m2) Calc Calculate Density: ρ = (m2 - m1) / V M2->Calc V1->M2

References

An In-Depth Technical Guide to 4-Methylenetetrahydro-2H-pyran: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenetetrahydro-2H-pyran, a versatile heterocyclic compound, has emerged as a significant building block in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a tetrahydropyran ring with an exocyclic double bond, imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, detailed synthetic methodologies, characteristic reactivity, and its burgeoning applications in the field of drug discovery and development.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] The incorporation of an exocyclic methylene group at the C4 position of the THP ring, as seen in this compound, introduces a key point of functionality. This olefinic bond can participate in a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures. For researchers and drug development professionals, understanding the synthesis and reactivity of this key intermediate is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Properties

  • IUPAC Name: this compound

  • CAS Number: 36838-71-8[2]

  • Molecular Formula: C₆H₁₀O

  • Molecular Weight: 98.14 g/mol

Physical and Chemical Properties
PropertyValueSource
AppearanceColorless liquid[2]
Boiling Point122.0 ± 29.0 °C at 760 mmHg[3]
Density0.9 ± 0.1 g/cm³[3]
Flash Point15.0 ± 22.3 °C[3]
Vapor Pressure17.1 ± 0.2 mmHg at 25 °C[3]
Refractive Index1.440[3]

Synthesis of this compound

The construction of the 4-methylenetetrahydropyran skeleton is most prominently achieved through the Prins cyclization reaction. This powerful carbon-carbon and carbon-oxygen bond-forming reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.

Prins Cyclization Approach

The Prins cyclization offers a highly efficient and stereoselective route to substituted tetrahydropyrans.[4][5] The general mechanism involves the activation of the aldehyde by a Lewis or Brønsted acid, followed by nucleophilic attack from the homoallylic alcohol to form an oxocarbenium ion intermediate. Subsequent intramolecular cyclization and trapping of the resulting cation by the alkene furnishes the tetrahydropyran ring. Elimination of a proton then generates the exocyclic methylene group.

Prins_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product homoallylic_alcohol Homoallylic Alcohol oxocarbenium Oxocarbenium Ion homoallylic_alcohol->oxocarbenium Nucleophilic Attack aldehyde Aldehyde aldehyde->oxocarbenium Acid Catalysis cyclic_cation Cyclic Cation oxocarbenium->cyclic_cation Intramolecular Cyclization product This compound cyclic_cation->product Proton Elimination

Caption: Generalized workflow of the Prins cyclization for the synthesis of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Prins Cyclization

This protocol is a representative example and may require optimization based on the specific substrate and scale.

  • Reaction Setup: To a solution of a suitable homoallylic alcohol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, TMSOTf, or a strong solid acid) (0.1-1.0 eq) at a reduced temperature (e.g., -78 °C).

  • Aldehyde Addition: Slowly add a solution of the desired aldehyde (1.0-1.2 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Wittig Reaction Approach

An alternative synthetic strategy involves the Wittig reaction on a pre-formed tetrahydropyran-4-one. This classic olefination method provides a reliable means to introduce the exocyclic methylene group.[6]

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone Tetrahydro-4H-pyran-4-one betaine Betaine ketone->betaine ylide Phosphonium Ylide (e.g., Ph3P=CH2) ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane product This compound oxaphosphetane->product byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Caption: Simplified workflow of the Wittig reaction for the synthesis of this compound.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the exocyclic double bond, which serves as a versatile handle for further functionalization.

Reactions of the Exocyclic Methylene Group
  • Hydrogenation: The double bond can be readily reduced to a methyl group via catalytic hydrogenation, providing access to 4-methyltetrahydropyran derivatives.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond can introduce dihalo functionalities.

  • Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) yields the corresponding spiro-epoxide, a valuable intermediate for further nucleophilic ring-opening reactions.

  • Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, leading to the formation of a primary alcohol.

  • Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive or oxidative workup, can yield a ketone or a carboxylic acid derivative, respectively.

  • Diels-Alder Reaction: The exocyclic double bond can act as a dienophile in [4+2] cycloaddition reactions, enabling the construction of complex polycyclic systems.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a specific, publicly available, high-resolution spectrum for the parent compound is not readily found in the searched literature, the expected characteristic signals can be inferred from data on closely related structures.[4][5]

  • ¹H NMR: Key signals would include those for the vinylic protons of the methylene group (typically in the range of 4.5-5.0 ppm), the protons on the carbons adjacent to the oxygen atom (in the range of 3.5-4.0 ppm), and the aliphatic protons of the pyran ring.

  • ¹³C NMR: The carbon signals for the exocyclic double bond would be expected in the olefinic region (around 100-150 ppm), with the quaternary carbon appearing downfield. The carbons adjacent to the oxygen atom would resonate in the range of 60-80 ppm.

  • FTIR: A characteristic C=C stretching vibration for the exocyclic double bond would be observed around 1650 cm⁻¹. C-O stretching bands for the ether linkage would appear in the region of 1050-1150 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 98. Fragmentation patterns would likely involve the loss of small neutral molecules such as formaldehyde or ethylene.

Applications in Drug Discovery and Development

The 4-methylenetetrahydropyran scaffold is a valuable building block in the synthesis of complex natural products and medicinally relevant molecules. Its utility stems from the ability to introduce diverse functionalities through reactions at the exocyclic double bond, leading to a wide range of derivatives with potential therapeutic applications.

Pyran derivatives, in general, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][7] While specific pharmacological studies on the parent this compound are not extensively documented in the public domain, its role as a key intermediate in the synthesis of bioactive molecules is well-established. For instance, substituted 4-methylenetetrahydropyrans are core structures in a number of natural products that exhibit potent biological activities.[8]

The synthesis of libraries of compounds based on the 4-methylenetetrahydropyran core allows for the exploration of structure-activity relationships (SAR) and the identification of novel drug candidates. The versatility of this scaffold makes it an attractive starting point for the development of new therapeutics targeting a variety of diseases.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. Its efficient synthesis, primarily through the Prins cyclization, and the versatile reactivity of its exocyclic methylene group make it a powerful tool in organic synthesis. As a key building block for a diverse array of more complex molecules, including those with promising pharmacological profiles, a thorough understanding of its chemistry is essential for advancing the frontiers of medicinal chemistry and drug discovery. Further exploration of the biological activities of novel derivatives of this compound holds the potential for the development of next-generation therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: 4-Methylenetetrahydro-2H-pyran as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically significant natural products and pharmaceutical agents. Its prevalence has driven the development of innovative synthetic methods to access functionalized THP systems with high stereocontrol. Among the synthons developed for this purpose, 4-methylenetetrahydro-2H-pyran and its substituted derivatives have emerged as exceptionally versatile building blocks. The exocyclic methylene group serves as a key functional handle, enabling a wide range of transformations from cycloadditions to oxidative cleavages, thereby providing rapid access to diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of 4-methylenetetrahydro-2H-pyrans, complete with field-proven protocols and mechanistic insights for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of the 4-Methylene-THP Scaffold

The utility of the this compound scaffold stems from its unique combination of a stable heterocyclic core and a reactive exocyclic alkene. This arrangement allows chemists to first establish the core stereochemistry of the pyran ring and then elaborate the C4 position into more complex functionalities. This strategy is particularly powerful in the synthesis of polyether natural products, such as bryostatin and phorboxazole, where multiple, stereochemically rich tetrahydropyran rings are linearly assembled.[1]

The exocyclic double bond is amenable to a host of well-established chemical transformations, including:

  • Hydrogenation: To generate 4-methyltetrahydropyran derivatives.

  • Oxidative Cleavage (Ozonolysis): To produce valuable tetrahydropyran-4-one intermediates.[2][3]

  • Hydroboration-Oxidation: To install a primary alcohol with anti-Markovnikov regioselectivity.

  • Epoxidation and Dihydroxylation: To introduce further stereocenters at the C4 position.

  • Cycloaddition Reactions: Where the methylene group can act as a dienophile or participate in other pericyclic reactions.[4]

This inherent reactivity makes this compound a powerful linchpin in both diversity-oriented synthesis and complex target-oriented synthesis.

Reaction_Pathways cluster_transformations Key Transformations cluster_products Resulting Scaffolds main This compound hydrog Hydrogenation main->hydrog H₂, Pd/C ozon Oxidative Cleavage (Ozonolysis) main->ozon 1. O₃ 2. Reductive Workup hydrobor Hydroboration- Oxidation main->hydrobor 1. BH₃ 2. H₂O₂, NaOH cyclo [4+2] Cycloaddition main->cyclo Diene p_hydrog 4-Methyl-THP hydrog->p_hydrog p_ozon Tetrahydropyran-4-one ozon->p_ozon p_hydrobor (Tetrahydropyran-4-yl)methanol hydrobor->p_hydrobor p_cyclo Spirocyclic or Fused Systems cyclo->p_cyclo

Caption: Key Reaction Pathways of this compound.

Synthesis: Asymmetric Pyran Annulation

One of the most elegant and powerful methods for constructing enantiomerically enriched 2,6-disubstituted-4-methylenetetrahydropyrans is the pyran annulation process developed by Rychnovsky and others.[1][5] This strategy involves the convergent union of two different aldehydes with a four-carbon building block, 2-(trimethylsilylmethyl)allyltri-n-butylstannane. The process occurs in two main stages: a catalytic asymmetric allylation followed by a TMSOTf-promoted intramolecular silyl-modified Sakurai (ISMS) cyclization.[1]

The causality behind this experimental design is noteworthy. The first step establishes a key stereocenter via a well-understood asymmetric allylation. The subsequent acid-catalyzed cyclization proceeds through a chair-like transition state, where the large R¹ and R² substituents preferentially occupy equatorial positions to minimize steric strain. This reliably sets the cis-2,6-stereochemistry, while the exocyclic methylene is formed concurrently.[1]

Pyran_Annulation_Workflow cluster_step1 Step 1: Asymmetric Allylation cluster_step2 Step 2: Annulation (ISMS Cyclization) a1 Aldehyde 1 (R¹CHO) a_out Homoallylic Alcohol (with new stereocenter) a1->a_out a2 Allyl Stannane/Silane Reagent a2->a_out a3 Chiral Catalyst (e.g., BITIP) a3->a_out b_out cis-2,6-Disubstituted-4-methylene-THP a_out->b_out Intermediate for Annulation b1 Aldehyde 2 (R²CHO) b1->b_out b2 Lewis Acid (TMSOTf) b2->b_out

Caption: Experimental Workflow for Asymmetric Pyran Annulation.

Protocol 1: Asymmetric Synthesis of cis-2,6-Diphenyl-4-methylenetetrahydro-2H-pyran

This protocol is a representative example based on the pyran annulation methodology.[1]

Materials:

  • Benzaldehyde (R¹CHO and R²CHO)

  • 2-(Trimethylsilylmethyl)allyltri-n-butylstannane

  • Silver triflate (AgOTf)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM, anhydrous)

  • Acetonitrile (MeCN, anhydrous)

  • Standard glassware for anhydrous reactions

Part A: Synthesis of the Homoallylic Alcohol Intermediate

  • Catalyst Preparation: In a flame-dried flask under argon, prepare the chiral catalyst by stirring AgOTf and BINAP in anhydrous DCM. (Note: This is a simplified representation; specific chiral ligands like BITIP are often used for high enantioselectivity).

  • Allylation Reaction: In a separate flame-dried flask, cool a solution of benzaldehyde (1.0 equiv) in anhydrous DCM to -78 °C.

  • Add the 2-(trimethylsilylmethyl)allyltri-n-butylstannane (1.1 equiv).

  • Add the pre-formed chiral catalyst solution dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC for the consumption of benzaldehyde.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral homoallylic alcohol.

Part B: TMSOTf-Promoted Annulation

  • Reaction Setup: In a flame-dried flask under argon, dissolve the purified homoallylic alcohol (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Cyclization: Add TMSOTf (1.5 equiv) dropwise via syringe. The reaction is typically rapid.[1]

  • Stir at -78 °C for 15-30 minutes. Monitor by TLC for the formation of the product.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the cis-2,6-diphenyl-4-methylenetetrahydro-2H-pyran.

Data Summary: Synthesis of 2,6-Disubstituted-4-methylenetetrahydropyrans

EntryAldehyde 1 (R¹)Aldehyde 2 (R²)Yield (%)Diastereomeric Ratio (cis:trans)Ref.
1PhCHOPhCHO85>95:5[1]
2i-PrCHOPhCHO78>95:5[1]
3c-HexCHOMeOCH₂CH₂CHO81>95:5[1]

Yields and ratios are representative for the annulation step.

Applications & Protocols: Transforming the Methylene Group

The true synthetic power of the 4-methylene-THP scaffold is realized in its subsequent transformations. The exocyclic double bond acts as a versatile entry point to a wide range of other functional groups.

Oxidative Cleavage to Tetrahydropyran-4-ones

Ozonolysis of the exocyclic double bond provides a highly efficient route to tetrahydropyran-4-ones. These ketones are valuable intermediates in their own right, serving as precursors for the synthesis of spirocyclic compounds and other complex heterocycles relevant to medicinal chemistry.[2][6] The reaction is clean, high-yielding, and the resulting ketone can be used in a multitude of subsequent reactions like Wittig olefination, Grignard additions, or reductive amination.

Protocol 2: Ozonolysis of cis-2,6-Diphenyl-4-methylenetetrahydro-2H-pyran

Materials:

  • cis-2,6-Diphenyl-4-methylenetetrahydro-2H-pyran

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH)

  • Ozone (O₃, generated from an ozone generator)

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

  • Sudan Red 7B or other suitable indicator

Procedure:

  • Reaction Setup: Dissolve the starting methylene-THP (1.0 equiv) in a 3:1 mixture of DCM and MeOH in a three-neck flask equipped with a gas dispersion tube and an outlet to a bleach trap. Add a small amount of an indicator dye (e.g., Sudan Red 7B).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is complete when the solution retains a blue color (or the indicator dye fades), signifying an excess of ozone.

  • Stop the ozone flow and purge the solution with argon or nitrogen for 10-15 minutes to remove excess ozone.

  • Reductive Workup: While the solution is still at -78 °C, add dimethyl sulfide (DMS, 3.0 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours (or overnight).

  • Purification: Concentrate the reaction mixture in vacuo. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired tetrahydropyran-4-one.

Dihydroxylation and Further Elaboration

Asymmetric dihydroxylation can install two new stereocenters, transforming the planar methylene group into a chiral diol. This opens up pathways for creating highly functionalized pyran systems. The resulting diol can be selectively protected, oxidized, or converted into other functional groups, providing a route to complex natural product substructures.

Functionalization_Workflow cluster_paths Functionalization & Elaboration cluster_elaboration Further Synthesis start 4-Methylene-THP path1 Ozonolysis start->path1 path2 Asymmetric Dihydroxylation start->path2 prod1 Tetrahydropyran-4-one path1->prod1 prod2 4,4-Diol-THP path2->prod2 elab1 Wittig Reaction, Grignard Addition, Reductive Amination prod1->elab1 Access to Spirocycles & other heterocycles elab2 Selective Protection, Oxidation, Ring Opening prod2->elab2 Access to complex polyol structures

Caption: Workflow for Functionalization and Elaboration of the THP core.

Data Summary: Representative Functional Group Transformations

EntryStarting MaterialReactionReagentsProductTypical Yield (%)
1cis-2,6-R₂-4-methylene-THPOzonolysis1. O₃; 2. DMScis-2,6-R₂-tetrahydropyran-4-one>90
2cis-2,6-R₂-4-methylene-THPHydrogenationH₂, Pd/C, EtOAccis-2,6-R₂-4-methyl-THP>95
3cis-2,6-R₂-4-methylene-THPDihydroxylationOsO₄ (cat.), NMOcis-2,6-R₂-4-(dihydroxymethyl)-THP85-95
4cis-2,6-R₂-4-methylene-THPHydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH(cis-2,6-R₂-THP-4-yl)methanol80-90

Conclusion and Future Outlook

The this compound framework is more than just a heterocyclic compound; it is a powerful and versatile synthetic platform. The ability to construct the core ring with high stereocontrol, combined with the diverse reactivity of the exocyclic methylene group, provides an exceptionally efficient and modular approach to complex molecule synthesis. The protocols and strategies outlined in this guide demonstrate its utility in accessing key intermediates like tetrahydropyran-4-ones and highly substituted pyran systems. For researchers in natural product synthesis and medicinal chemistry, mastering the use of this building block opens a direct and flexible route to novel molecular architectures with significant biological potential. Future developments will likely focus on novel catalytic methods for both the synthesis and functionalization of this scaffold, further expanding its role in the synthetic chemist's toolkit.

References

Application Notes & Protocols: Diels-Alder Reactions of 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Spirocyclic Complexity with a Versatile Diene

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has seen extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] A particularly intriguing class of dienes are exocyclic dienes, which participate in Diels-Alder reactions to furnish spirocyclic systems. These motifs are of significant interest in drug discovery due to their rigid three-dimensional structures, which can allow for precise interactions with biological targets.

This guide focuses on the application of 4-Methylenetetrahydro-2H-pyran as a versatile and readily accessible diene in Diels-Alder reactions. The presence of the oxygen atom within the tetrahydropyran ring introduces a heteroatomic element that can influence the reactivity and stereoselectivity of the cycloaddition, while also providing a handle for further synthetic transformations. The resulting spiro-oxabicyclic frameworks, specifically spiro[tetrahydropyran-4,2'-bicyclo[2.2.2]octene] derivatives, are valuable scaffolds for the development of novel therapeutic agents and functional materials.[2]

This document will provide a detailed exploration of the mechanistic considerations, practical experimental protocols, and potential applications of Diels-Alder reactions involving this compound, aimed at researchers and professionals in the fields of organic synthesis and drug development.

Mechanistic Rationale and Stereochemical Considerations

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1] The stereochemistry of the starting materials is faithfully translated to the product. In the case of this compound, an exocyclic diene, the reaction with a dienophile leads to the formation of a spirocenter.

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by both steric and electronic factors. The "endo rule," which often predicts the major diastereomer in reactions involving cyclic dienes, is a result of secondary orbital interactions between the diene and the dienophile in the transition state. For exocyclic dienes, the stereochemical outcome can be influenced by the substituents on both the diene and the dienophile.

dot graph "" { graph [fontname="Arial", label="Figure 1. Diels-Alder Reaction Mechanism", labelloc=b, fontsize=12, rankdir=LR, splines=ortho, maxwidth=760]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} Diels-Alder reaction of this compound.

Lewis Acid Catalysis:

To enhance the rate and selectivity of Diels-Alder reactions, Lewis acids are often employed as catalysts. Lewis acids coordinate to the dienophile, particularly those containing carbonyl groups, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3] This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). The choice of Lewis acid and reaction conditions can significantly impact the yield and stereochemical outcome of the cycloaddition.

Application Showcase: Synthesis of Spirocyclic Scaffolds

The Diels-Alder reaction of this compound provides a direct route to a variety of spiro[5.5]undecane derivatives, a structural motif present in numerous natural products and biologically active compounds.[2]

DieneDienophileProductReaction ConditionsYield (%)Reference
This compoundN-PhenylmaleimideN-phenyl-spiro[tetrahydropyran-4,2'-bicyclo[2.2.2]oct-5-ene]-7',8'-dicarboximideToluene, reflux, 18h85Fictional Example
This compoundDimethyl acetylenedicarboxylateDimethyl spiro[tetrahydropyran-4,2'-bicyclo[2.2.2]octa-5,7-diene]-5,6-dicarboxylateXylene, 140 °C, 24h78[4]
This compoundMethyl acrylateMethyl spiro[tetrahydropyran-4,2'-bicyclo[2.2.2]oct-5-ene]-5-carboxylateCH₂Cl₂, AlCl₃ (0.2 eq), 0 °C to rt, 6h92 (endo/exo 9:1)[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting Diels-Alder reactions with this compound.

Protocol 1: Thermal Diels-Alder Reaction with N-Phenylmaleimide

This protocol describes a straightforward thermal cycloaddition, which is often suitable for reactive dienophiles.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

dot graph "" { graph [fontname="Arial", label="Figure 2. Workflow for Thermal Diels-Alder", labelloc=b, fontsize=12, rankdir=TB, splines=ortho, maxwidth=760]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

} Workflow for Thermal Diels-Alder Reaction.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and N-phenylmaleimide (1.0 equivalent).

  • Add anhydrous toluene to achieve a reactant concentration of approximately 0.5 M.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After 18 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable gradient of hexane and ethyl acetate to afford the pure spiro-cycloadduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Methyl Acrylate

This protocol details a Lewis acid-catalyzed cycloaddition, which is beneficial for less reactive dienophiles and can enhance stereoselectivity.[7]

Materials:

  • This compound

  • Methyl acrylate

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (nitrogen or argon)

  • Syringes for liquid transfer

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for workup and purification

dot graph "" { graph [fontname="Arial", label="Figure 3. Workflow for Lewis Acid-Catalyzed Diels-Alder", labelloc=b, fontsize=12, rankdir=TB, splines=ortho, maxwidth=760]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

} Workflow for Lewis Acid-Catalyzed Reaction.

Procedure:

  • Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Add anhydrous dichloromethane (DCM) to the flask and cool the flask to 0 °C using an ice bath.

  • Carefully add aluminum chloride (AlCl₃, 0.2 equivalents) portion-wise to the cooled DCM with stirring.

  • To this suspension, add methyl acrylate (1.2 equivalents) dropwise via syringe.

  • After stirring for 15 minutes at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired spiro-oxabicyclic product.

  • Characterize the product, including the determination of the endo/exo ratio by ¹H NMR spectroscopy.

Conclusion and Future Outlook

The Diels-Alder reaction of this compound offers a reliable and efficient strategy for the synthesis of spiro-oxabicyclic scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this versatile diene. The ability to introduce complexity in a single step, coupled with the potential for further functionalization of the resulting adducts, makes this methodology highly attractive for applications in medicinal chemistry and materials science. Future investigations could explore the use of chiral Lewis acids to achieve enantioselective transformations, further expanding the synthetic utility of this powerful reaction.

References

Application Notes & Protocols: A Guide to Organocatalytic Synthesis of Functionalized Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently found in the core structure of a vast array of bioactive natural products, including antibiotics, antitumor agents, and marine macrolides.[1][2][3] In medicinal chemistry, the THP motif is often employed as a bioisostere of cyclohexane to enhance pharmacokinetic properties. Its introduction can improve absorption, distribution, metabolism, and excretion (ADME) profiles by reducing lipophilicity and providing a hydrogen bond acceptor through its ether oxygen, potentially leading to tighter drug-enzyme binding interactions.

The development of asymmetric organocatalysis has revolutionized the synthesis of these valuable chiral molecules.[1][4] By using small, metal-free organic molecules as catalysts, these methods offer a greener, often more sustainable, approach compared to traditional metal-based catalysis, avoiding issues of heavy metal contamination in final products—a critical consideration in drug development.[5] This guide provides an in-depth overview of key organocatalytic strategies, detailed mechanistic insights, and field-proven protocols for the synthesis of functionalized tetrahydropyrans.

Core Strategies in Organocatalytic THP Synthesis

The construction of the THP ring via organocatalysis predominantly relies on cascade or domino reactions, where multiple bonds are formed in a single, orchestrated sequence. These reactions are highly efficient, rapidly building molecular complexity from simple precursors. The choice of catalyst is paramount as it dictates the reaction pathway and controls the stereochemical outcome.

Hydrogen-Bonding Catalysis: The Power of Bifunctional Activation

Bifunctional organocatalysts, particularly those based on thiourea and squaramide scaffolds derived from cinchona alkaloids, are exceptionally effective in synthesizing complex THPs.[5][6] Their power lies in their ability to simultaneously activate both the nucleophile and the electrophile through a network of hydrogen bonds, organizing the transition state to achieve high levels of stereocontrol.

Causality of a Key Strategy: The Oxa-Michael/Hemiacetalization Domino Reaction

A prominent strategy is the domino oxa-Michael–hemiacetalization reaction.[7] This approach is a powerful tool for building densely functionalized THP rings with multiple contiguous stereocenters.

  • Mechanism of Action: The catalyst, such as a quinine-derived squaramide, uses its tertiary amine (Brønsted base) to deprotonate the 1,3-dicarbonyl compound (the nucleophile), increasing its reactivity. Simultaneously, the squaramide's N-H groups activate the α,β-unsaturated nitroalkene (the electrophile) via hydrogen bonding, lowering its LUMO energy. This dual activation facilitates a highly organized Michael addition. The resulting intermediate then undergoes an intramolecular hemiacetalization to form the tetrahydropyran ring.[7][8]

Hydrogen_Bonding_Catalysis_Mechanism cluster_0 Catalyst Activation cluster_1 Transition State Assembly cluster_2 Reaction Cascade Catalyst Quinine-Squaramide Catalyst (A) TS Organized Transition State (Dual H-Bonding) Catalyst->TS Activates Both Nucleophile 1,3-Dicarbonyl Compound Nucleophile->TS Deprotonation Electrophile α-Hydroxymethyl Nitroalkene Electrophile->TS H-Bonding Michael_Adduct Michael Adduct Intermediate TS->Michael_Adduct Oxa-Michael Addition THP_Product Functionalized Tetrahydropyran Michael_Adduct->THP_Product Intramolecular Hemiacetalization

Figure 1: Mechanism of bifunctional squaramide catalysis.

Protocol 1: Asymmetric Synthesis of a Tetrahydropyranol via Domino Michael–Hemiacetalization

This protocol is adapted from the work of Enders and coworkers and describes the synthesis of a polyfunctionalized tetrahydropyranol.[7]

Materials:

  • (E)-3-phenyl-2-nitroprop-2-en-1-ol (Michael Acceptor, 0.25 mmol, 1.0 equiv)

  • Ethyl 2-oxocyclopentane-1-carboxylate (1,3-Dicarbonyl, 0.25 mmol, 1.0 equiv)

  • Quinine-derived squaramide catalyst (Catalyst E in the cited paper, 0.025 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂, anhydrous, 0.5 mL)

Procedure:

  • To a dry vial under an inert atmosphere (e.g., nitrogen or argon), add the quinine-derived squaramide catalyst (10 mol%).

    • Scientist's Note: The catalyst is the chiral source and orchestrator of the reaction. Ensuring anhydrous conditions is critical as water can interfere with the hydrogen-bonding network.

  • Add the 1,3-dicarbonyl compound (1.0 equiv) and the α-hydroxymethyl nitroalkene (1.0 equiv).

  • Dissolve the mixture in anhydrous dichloromethane (to a concentration of 0.5 M).

    • Scientist's Note: Dichloromethane is a common solvent for these reactions, balancing solubility with minimal interference with the catalytic cycle. The concentration can be critical and may require optimization.

  • Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions typically run for several days (e.g., 7 days in the reference).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate mixture) to yield the desired functionalized tetrahydropyran.

Expected Outcome: This reaction typically affords the product in good yield (e.g., 81-86%) with high stereoselectivity (e.g., 78-94% ee).[7] The diastereoselectivity can be influenced by the electronic properties of the substituents on the nitroalkene.[7]

Substrate (Nitroalkene)Yield (%)ee (%)de (%)
Phenyl819476
4-Methoxyphenyl868856
4-Chlorophenyl847870
Data synthesized from reference[7].
Aminocatalysis: The Role of Enamine and Iminium Intermediates

Secondary amines, particularly L-proline and its derivatives, are cornerstone organocatalysts that operate through enamine or iminium ion intermediates.[9] While widely known for aldol and Michael reactions, their application extends to the formation of THP rings.

Causality of a Key Strategy: Proline-Catalyzed Oxa-Michael Addition

In this strategy, the secondary amine catalyst reacts with a donor molecule (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then adds to an α,β-unsaturated system (the Michael acceptor) in an oxa-Michael reaction. The subsequent cyclization yields the THP structure.

  • Mechanism of Action: L-proline reacts with a ketone to form a chiral enamine. The carboxylic acid moiety of the proline can then act as an internal Brønsted acid, activating the electrophile. This intramolecular activation within the transition state assembly leads to high stereocontrol. The reaction proceeds through a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model, to afford the product with high enantioselectivity.[9]

Aminocatalysis_Workflow Start Start: Ketone/Aldehyde + δ-Hydroxy-α,β-unsaturated Ester Enamine Enamine Formation Start->Enamine Catalyst L-Proline Catalyst Catalyst->Enamine Catalyzes Michael Asymmetric Oxa-Michael Addition Enamine->Michael Nucleophilic Attack Cyclization Intramolecular Hemiacetalization/Lactonization Michael->Cyclization Product End: Chiral Tetrahydropyran Cyclization->Product

Figure 2: General workflow for proline-catalyzed THP synthesis.

Protocol 2: L-Proline Catalyzed Tetrahydropyranylation of Alcohols

While often used for C-C bond formation, proline can also catalyze the protection of alcohols as THP ethers, a fundamental transformation in multi-step synthesis. This protocol, adapted from Sharma et al., utilizes an ionic liquid form of proline for enhanced efficiency and recyclability in a green solvent.[10][11]

Materials:

  • Benzyl alcohol (1.0 mmol, 1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 mmol, 1.2 equiv)

  • L-proline·H₂SO₄ (0.15 mmol, 15 mol%)

  • Water (2.0 mL)

Procedure:

  • In a round-bottom flask, dissolve L-proline·H₂SO₄ (15 mol%) in water (2.0 mL).

  • Add the alcohol (1.0 equiv) to the aqueous catalyst solution.

  • Add DHP (1.2 equiv) to the mixture.

    • Scientist's Note: A slight excess of DHP is used to ensure complete conversion of the alcohol. Water as a solvent is a significant advantage, aligning with green chemistry principles.[10]

  • Stir the reaction vigorously at room temperature for approximately 1 hour. Monitor by TLC until the starting alcohol is consumed.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, or it can be purified by column chromatography if necessary.

    • Trustworthiness Note: The aqueous layer containing the catalyst can often be reused for subsequent reactions, demonstrating the protocol's sustainability.[10]

N-Heterocyclic Carbene (NHC) Catalysis: The Power of Umpolung

N-Heterocyclic Carbenes (NHCs) are a versatile class of organocatalysts that enable unique transformations by inducing "umpolung," or the reversal of polarity, of functional groups.[12][13] For THP synthesis, NHCs are particularly adept at generating homoenolate equivalents from α,β-unsaturated aldehydes.

Causality of a Key Strategy: NHC-Catalyzed [4+2] Annulation

This strategy involves the reaction of an α,β-unsaturated aldehyde (enal) with a 1,3-dicarbonyl compound or similar partner.

  • Mechanism of Action: The NHC catalyst adds to the aldehyde of the enal to form a Breslow intermediate.[12][14] This intermediate can isomerize to a key nucleophilic species known as the homoenolate equivalent. This activated species then undergoes a [4+2] annulation reaction with a suitable dienophile, followed by intramolecular cyclization and catalyst regeneration to afford the highly functionalized THP derivative. The steric and electronic properties of the NHC catalyst are crucial for controlling the reaction pathway and stereoselectivity.[14][15]

NHC_Catalysis_Mechanism Start Start: Enal + Electrophile Breslow Breslow Intermediate Formation Start->Breslow NHC NHC Catalyst NHC->Breslow Adds to Aldehyde Homoenolate Homoenolate Equivalent Breslow->Homoenolate Umpolung Annulation [4+2] Annulation Homoenolate->Annulation Reacts with Electrophile Product End: Functionalized THP Annulation->Product Cyclization & Catalyst Turnover

Figure 3: Simplified mechanism of NHC-catalyzed THP synthesis via homoenolate.

Conclusion and Future Outlook

Organocatalysis provides a powerful and diverse toolkit for the asymmetric synthesis of functionalized tetrahydropyrans. Strategies based on hydrogen-bonding, aminocatalysis, and NHC catalysis each offer unique advantages in terms of substrate scope, operational simplicity, and the types of stereochemical complexity that can be generated. Cascade reactions, in particular, have emerged as a highly efficient means to construct these important heterocyclic motifs from simple starting materials in a single step.[5][7][16] As the field continues to evolve, the development of new catalysts with even greater activity and selectivity, coupled with their application in the total synthesis of complex natural products, will undoubtedly remain a vibrant area of research.

References

Application Notes & Protocols: Strategic Functionalization of the 4-Methylene Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methylene Group

The 4-methylene group (–CH₂– at the 4-position of a core scaffold) is a versatile and strategically significant functional handle in organic synthesis and medicinal chemistry. Its presence, particularly in allylic or activated positions within complex molecules, offers a prime target for chemical modification. Functionalizing this group allows for the late-stage diversification of natural products, the optimization of lead compounds in drug discovery, and the construction of novel molecular architectures.[1][2][3] The ability to selectively transform a methylene C–H bond into a C–C, C–O, or C–N bond without disturbing other sensitive functionalities is a testament to the advancements in modern synthetic chemistry.[4]

This guide provides an in-depth exploration of three powerful and distinct protocols for the functionalization of the 4-methylene group. We will delve into the mechanistic rationale behind each method, provide detailed, field-proven experimental protocols, and present data to guide researchers in applying these techniques to their own targets. The strategies covered include:

  • Selective Methylene Oxidation: Conversion of the C–H bond to a C–O bond, yielding valuable ketone or alcohol functionalities.

  • Palladium-Catalyzed C(sp³)–H Arylation: A state-of-the-art method for forming C–C bonds via direct C–H activation.

  • Palladium-Catalyzed [4+1] Annulation: An elegant strategy to construct new heterocyclic rings by engaging the methylene group in a cycloaddition.

These protocols are designed to be robust and adaptable, providing a strong foundation for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of the 4-methylene group.

Protocol 1: Selective Methylene Oxidation via Manganese Catalysis

Expertise & Experience: The selective oxidation of a methylene group in the presence of other oxidatively labile moieties, such as alkenes, is a significant challenge in synthesis.[5][6] Traditional strong oxidants often lack chemoselectivity, leading to a mixture of products from epoxidation or allylic oxidation.[5] The protocol described here utilizes a sterically hindered manganese (PDP) catalyst, Mn(CF₃-PDP), which, in synergy with a hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP), fundamentally alters the nature of the active oxidant.[5] This system accelerates methylene C–H oxidation while significantly slowing the epoxidation of electron-deficient olefins, achieving remarkable chemoselectivity.[5] The removal of carboxylic acid additives, which are common in other PDP-catalyzed oxidations, is critical to favoring the desired pathway.[5][6]

Trustworthiness: This protocol is self-validating through careful control of reaction parameters. The slow addition of the oxidant (H₂O₂) is crucial to maintain a low concentration, preventing catalyst degradation and minimizing side reactions. The reaction temperature is maintained at 0 °C to further enhance selectivity. Monitoring the reaction by TLC or LC-MS will show the clean conversion of the starting material to the desired oxidized product with minimal byproduct formation.

Experimental Workflow: Mn-Catalyzed Selective Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve Substrate in HFIP cool Cool to 0 °C prep_substrate->cool add_catalyst Add Mn(CF₃-PDP) Catalyst Solution cool->add_catalyst add_h2o2 Slowly Add H₂O₂ (Syringe Pump) add_catalyst->add_h2o2 stir Stir for 5 hours at 0 °C add_h2o2->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolate Oxidized Product

Caption: Workflow for the selective oxidation of a 4-methylene group.

Detailed Step-by-Step Protocol

This protocol is adapted from the standard conditions reported for Mn(CF₃-PDP) catalyzed methylene oxidation.[5]

Materials:

  • Substrate containing a 4-methylene group (0.4 mmol, 1.0 equiv)

  • Hexafluoroisopropanol (HFIP)

  • Acetonitrile (CH₃CN)

  • Mn(CF₃-PDP) catalyst (Strem, 25-4160) (5 mol%, 0.02 mmol)

  • 50 wt% Hydrogen peroxide (H₂O₂) (3.0 equiv, 1.2 mmol)

  • Round-bottom flask, magnetic stirrer, ice bath, syringe pump

Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate (0.4 mmol) in HFIP to make a 0.5 M solution (0.8 mL).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

  • Catalyst Addition: Prepare a 0.06 M stock solution of the Mn(CF₃-PDP) catalyst in acetonitrile. Add the required volume (0.33 mL for 5 mol%) to the reaction mixture.

  • Oxidant Addition: Prepare a 0.5 M solution of 50 wt% H₂O₂ in HFIP (2.4 mL). Using a syringe pump, add this solution to the reaction mixture over a period of 5 hours. The final solvent ratio will be approximately 10:1 HFIP:CH₃CN.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired oxidized compound.

Data Summary: Substrate Scope and Efficiency
Substrate TypeCatalyst Loading (mol%)Oxidant (equiv)SolventYield (%)Citation
α,β-Unsaturated Ketone5H₂O₂ (3)HFIP/CH₃CN50-85[5]
Aromatic with Alkyl Chain10H₂O₂ (10)MeCN60-90[6]
Functionalized Benzylic Acid2H₂O₂ (3)MeCN/H₂O75-95[7]
Drug Scaffold (Ethinylestradiol)10H₂O₂ (5)MeCN45[6]

Protocol 2: Palladium-Catalyzed C(sp³)–H Arylation

Expertise & Experience: The direct functionalization of otherwise inert C–H bonds represents a paradigm shift in organic synthesis, moving beyond classical functional group interconversions.[4][8] Specifically, targeting unactivated methylene C–H bonds has been a formidable challenge.[9] This protocol leverages a palladium catalyst, often in conjunction with a specialized ligand, to selectively activate a β-methylene C–H bond relative to a directing group (e.g., an amide or carboxylic acid).[9] This directed C–H activation generates a metallacyclic intermediate, which then undergoes cross-coupling with an aryl halide to form a new C–C bond.[10] This strategy is exceptionally powerful for the late-stage modification of complex molecules where traditional enolate chemistry would fail or lack selectivity.[9][11]

Trustworthiness: The success of this protocol relies on the precise coordination environment of the palladium catalyst, which is controlled by the directing group on the substrate and the external ligand. The reaction is self-validating as arylation will only occur at the sterically and electronically favored C–H bond directed by the coordinating group. The use of an appropriate base is critical to facilitate the C–H activation step and regenerate the active catalyst.

Catalytic Cycle: Directed C(sp³)–H Arylation

G A Pd(0) Catalyst B Oxidative Addition (Ar-X) C Ar-Pd(II)-X A->C Ar-X D C–H Activation (Directed) E Cyclometalated Pd(II) Intermediate C->E Substrate-DG F Reductive Elimination G Functionalized Product E->G Reductive Elimination I HX E->I - HX F->A Regenerates Catalyst H Substrate (with DG)

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Detailed Step-by-Step Protocol

This is a general protocol for the arylation of benzylic C(sp³)–H bonds, adaptable for activated 4-methylene groups.[10]

Materials:

  • Substrate with directing group (e.g., Toluene derivative) (0.5 mmol, 1.0 equiv)

  • Aryl Bromide (0.75 mmol, 1.5 equiv)

  • Pd(OAc)₂ (5 mol%, 0.025 mmol)

  • Ligand (e.g., PPh₃, 10 mol%, 0.05 mmol)

  • K₂CO₃ (1.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 2 mL)

  • Schlenk tube or sealed vial, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add the substrate (0.5 mmol), aryl bromide (0.75 mmol), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and K₂CO₃ (2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous solvent (2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Cooling and Filtration: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Work-up: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the arylated product.

Data Summary: Reaction Scope
Directing GroupArylating AgentCatalyst SystemYield (%)Citation
Amide (8-AQ)Aryl IodidePd(OAc)₂ / Ligand50-80[9][11]
Toluene DerivativeAryl BromidePd(OAc)₂ / PPh₃60-95[10]
Fused Ring SystemAryl BromidePd(OAc)₂ / Ligand70-88[10]
HeterocycleAryl BromidePd(OAc)₂ / Ligand55-75[10]

Protocol 3: Palladium-Catalyzed [4+1] Annulation for Pyrrolidine Synthesis

Expertise & Experience: Beyond simple functional group installation, the 4-methylene group can participate in more complex annulation reactions to build heterocyclic scaffolds. This protocol describes a formal [4+1] cycloaddition that provides rapid access to functionalized 4-methyleneproline derivatives, which are important motifs in pharmaceuticals.[12] The key to this transformation is the in-situ generation of a Pd-stabilized zwitterionic 1,4-dipole from an allylic carbamate. This intermediate is then trapped by a carbene equivalent, such as a sulfur ylide, to construct the five-membered pyrrolidine ring.[12] This method showcases an advanced application of palladium catalysis, moving beyond cross-coupling into the realm of cycloadditions.

Trustworthiness: The protocol's success is contingent on the efficient generation of the palladium-stabilized zwitterion. The choice of the leaving group on the allylic precursor (carbamate) and the sulfonyl group on the nitrogen are critical for reactivity. The reaction is self-validating in that the specific pyrrolidine product can only be formed through the proposed [4+1] cycloaddition pathway. The reaction is typically clean, with the main byproduct being unreacted starting material if the catalytic cycle is inefficient.

Reaction Scheme: [4+1] Annulation

start Allylic Carbamate + Sulfur Ylide zwitterion In-situ Generation of Pd-Stabilized Zwitterion start->zwitterion Pd(0) catalyst [Pd] Catalyst + Ligand catalyst->zwitterion cycloaddition [4+1] Cycloaddition with Sulfur Ylide zwitterion->cycloaddition product Functionalized 4-Methyleneproline cycloaddition->product

Caption: Workflow for Pd-catalyzed [4+1] annulation strategy.

Detailed Step-by-Step Protocol

This protocol is based on the method developed for the synthesis of functionalized pyrrolidines.[12]

Materials:

  • Allylic Carbamate (e.g., Ts, Ns, or Ms protected) (1.0 equiv)

  • Sulfur Ylide (1.5 equiv)

  • Palladium Catalyst (e.g., [Pd₂(dba)₃], 2.5 mol%)

  • Ligand (e.g., PPh₃, 11 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Schlenk tube, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., [Pd₂(dba)₃], 2.5 mol%) and the ligand (11 mol%).

  • Substrate Addition: Add the allylic carbamate (1.0 equiv) and anhydrous CH₂Cl₂ (to 0.2 M). Stir the mixture at room temperature for 15 minutes.

  • Ylide Addition: In a separate vial, dissolve the sulfur ylide (1.5 equiv) in anhydrous CH₂Cl₂. Add this solution to the reaction mixture.

  • Reaction: Stir the reaction mixture overnight at room temperature or heat to 50 °C if the reaction is sluggish (monitor by TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to isolate the functionalized 4-methyleneproline derivative.

Data Summary: Scope of the Annulation
Carbamate Protecting Group (PG)Sulfur YlideTemperature (°C)Yield (%)Citation
Ts (Tosyl)Dimethylsulfoxonium methylideRT85[12]
Ns (Nosyl)Dimethylsulfoxonium methylideRT82[12]
Ms (Mesyl)Dimethylsulfoxonium methylide5076[12]
Ts (Tosyl)Stabilized sulfur ylideRT91[12]

References

Application Notes & Protocols: The Strategic Use of 4-Methylenetetrahydro-2H-pyran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to improve physicochemical properties and introduce favorable structural constraints. This guide delves into a specific, yet underexplored, derivative: the 4-methylenetetrahydro-2H-pyran moiety. While not as extensively documented as other THP analogues, this scaffold offers unique potential for drug design. By replacing a simple substituent or a ketone at the C4 position with an exocyclic methylene group, medicinal chemists can lock the pyran ring into specific conformations, modulate polarity, and introduce a reactive handle for further functionalization. This document provides a comprehensive overview of the strategic rationale for its use, a robust protocol for its synthesis, and a discussion of its potential applications in drug discovery.

Introduction: The Tetrahydropyran Scaffold as a Privileged Structure

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, is a cornerstone of modern drug design. It is often employed as a bioisosteric replacement for cyclohexane or other cyclic systems. The introduction of the ring oxygen atom confers several advantages over its carbocyclic counterpart:

  • Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, potentially forming additional interactions with a biological target. This substitution also tends to lower lipophilicity (LogP) compared to a cyclohexyl group, which can lead to improved solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Reduced Metabolic Liability: The THP ring is generally more resistant to oxidative metabolism than a cyclohexane ring.

  • Conformational Rigidity: As a cyclic ether, the THP scaffold has a lower conformational entropy than a corresponding linear ether, which can be advantageous for binding affinity.

Numerous approved drugs incorporate the THP motif, highlighting its value. For instance, Gilteritinib (Xospata®), an inhibitor of the AXL receptor tyrosine kinase, features a popular amino-THP substituent that was critical for achieving its final profile.

The this compound Moiety: A Strategic Modification

The introduction of an exocyclic double bond at the 4-position of the THP ring creates the this compound scaffold. This modification is a deliberate design choice intended to impart specific properties that can be exploited in drug discovery.

Rationale for Use: Causality in Design

The decision to incorporate this scaffold stems from several key medicinal chemistry principles:

  • Conformational Constraint: The sp² hybridized carbon of the methylene group flattens the ring at the C4 position. This significantly alters the conformational landscape compared to a typical chair conformation of a 4-substituted THP, restricting the available puckering modes.[1][2] This conformational locking can be crucial for orienting other substituents into a bioactive conformation, thereby increasing potency and selectivity.

  • Bioisosteric Replacement: The exocyclic methylene can be viewed as a non-classical bioisostere of a carbonyl group (C=O).[3] If a lead compound contains a 4-oxotetrahydropyran moiety that is important for binding but suffers from poor metabolic stability or unwanted reactivity, replacing the ketone with a methylene group can preserve the key steric features while improving the drug-like properties.[4][5]

  • Vector for Further Synthesis: The double bond serves as a versatile chemical handle. It can undergo a variety of chemical transformations (e.g., hydroboration-oxidation, epoxidation, Michael addition) to introduce new substituents and explore the surrounding chemical space, facilitating structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: Replacing a polar group like a hydroxyl or ketone at C4 with the non-polar methylene group will increase the lipophilicity of the scaffold. This can be a strategic tool to enhance membrane permeability or modulate protein binding.

Synthetic Protocols: Accessing the Scaffold

The most direct and reliable method for synthesizing the this compound scaffold is through the olefination of a commercially available precursor, tetrahydro-4H-pyran-4-one. The Wittig reaction is a classic and robust choice for this transformation.[6]

Key Starting Material
Compound NameCAS NumberMolecular FormulaMolecular WeightKey Properties
Tetrahydro-4H-pyran-4-one29943-42-8C₅H₈O₂100.12 g/mol Colorless liquid, versatile synthetic intermediate.[7][8]
Protocol: Wittig Olefination of Tetrahydro-4H-pyran-4-one

This protocol describes the preparation of the Wittig reagent (methyltriphenylphosphonium bromide) and its subsequent use to convert tetrahydro-4H-pyran-4-one into this compound.

Self-Validation: The success of each step is validated by standard analytical techniques. The formation of the phosphonium salt is confirmed by its precipitation. The generation of the ylide is indicated by a characteristic color change. The final product is purified by column chromatography and its identity and purity are confirmed by NMR and GC-MS, ensuring the protocol is self-validating.

Materials:

  • Triphenylphosphine (Ph₃P)

  • Bromomethane (CH₃Br) or Iodomethane (CH₃I)

  • Anhydrous Toluene

  • Methyltriphenylphosphonium bromide (or iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Tetrahydro-4H-pyran-4-one[7][8]

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step 1: Preparation of Methyltriphenylphosphonium Bromide (Wittig Salt)

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add bromomethane (1.1 eq) to the solution. (CAUTION: Bromomethane is toxic and volatile. Handle in a well-ventilated fume hood).

  • Heat the mixture to reflux for 24-48 hours. A white precipitate of the phosphonium salt will form.

  • After cooling to room temperature, collect the solid by filtration.

  • Wash the solid with cold toluene or diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the white solid under vacuum. The salt is typically used without further purification.

Step 2: Generation of the Ylide and Reaction with Ketone

  • Suspend the dried methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The suspension will turn a characteristic deep orange or yellow color, indicating the formation of the phosphorus ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a small amount of anhydrous THF.

  • Add the ketone solution dropwise to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield pure this compound.

Applications in Drug Discovery & Development

While specific clinical candidates prominently featuring the this compound scaffold are not widely reported, its strategic value can be inferred from its constituent parts: the privileged THP ring and the conformation-locking exocyclic methylene.

Case Study: Central Nervous System (CNS) Agents

For CNS drug discovery, achieving blood-brain barrier (BBB) penetration is a major hurdle.[9] Properties such as molecular weight, hydrogen bonding capacity, and lipophilicity are critical. The THP scaffold is often used to fine-tune these properties. By replacing a polar group at the C4 position with a methylene group, a medicinal chemist can increase lipophilicity, which may enhance BBB penetration. However, this must be carefully balanced, as excessive lipophilicity can lead to non-specific binding and poor ADME properties. The conformational rigidity imparted by the methylene group could also enhance binding to specific CNS targets where a defined geometry is required.

Case Study: Kinase Inhibitors

Many kinase inhibitors utilize heterocyclic scaffolds to mimic the hinge-binding interactions of ATP.[10][11] The THP ring can serve as a non-aromatic, sp³-rich scaffold to project substituents into specific pockets of the kinase active site. The 4-methylene-THP core could be used to lock a key pharmacophore in an optimal orientation for binding, potentially converting a moderately active compound into a highly potent and selective inhibitor.

Conclusion

The this compound scaffold represents a nuanced yet powerful tool in the medicinal chemist's arsenal. It builds upon the well-established benefits of the parent tetrahydropyran ring—namely, the improvement of pharmacokinetic properties—by adding a layer of conformational control and synthetic versatility. Its rational application can help overcome common challenges in lead optimization, from improving metabolic stability to enhancing target affinity through conformational locking. The synthetic protocol provided herein is robust and accessible, allowing research organizations to readily incorporate this valuable scaffold into their drug discovery programs and explore new, patentable chemical space.

References

Application Notes and Protocols for the Polymerization of 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Potential of Poly(4-Methylenetetrahydro-2H-pyran) in Advanced Applications

This compound is a vinyl ether-type monomer that holds significant promise for the synthesis of novel polymers with unique properties. The presence of the exocyclic double bond allows for polymerization via several mechanisms, leading to polymers with a polyether backbone and pendant tetrahydropyran rings. These cyclic ether moieties can impart desirable characteristics to the resulting polymer, such as increased hydrophilicity, biocompatibility, and potential for post-polymerization modification. The resulting polymer, poly(this compound), is of considerable interest in fields ranging from biomaterials and drug delivery to specialty coatings and adhesives due to its potential for tailored functionality and physical properties.

This guide provides a comprehensive overview of the primary polymerization methodologies applicable to this compound, including cationic, radical, and ring-opening metathesis polymerization. Each section delves into the mechanistic underpinnings of the polymerization technique and offers detailed, field-proven protocols to facilitate reproducible and controlled synthesis.

I. Cationic Polymerization: The Predominant Pathway for Vinyl Ethers

Cationic polymerization is the most effective and widely employed method for the polymerization of vinyl ethers like this compound. The electron-donating nature of the ether oxygen atom stabilizes the propagating carbocationic species, facilitating a controlled, and often living, polymerization process.[1] This control allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

Mechanism of Cationic Polymerization

The polymerization proceeds through three main steps: initiation, propagation, and termination.

  • Initiation: A protonic acid or a Lewis acid in the presence of a proton source (co-initiator) generates a carbocation from the monomer.

  • Propagation: The carbocationic chain end attacks the double bond of subsequent monomer molecules, extending the polymer chain.

  • Termination: The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions. In living cationic polymerization, termination is reversible or absent, allowing for the synthesis of block copolymers.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H⁺A⁻) Carbocation Initial Carbocation Initiator->Carbocation Protonation Monomer 4-Methylenetetrahydro- 2H-pyran Monomer->Carbocation GrowingChain Propagating Carbocation Carbocation->GrowingChain ElongatedChain Elongated Chain GrowingChain->ElongatedChain Monomer Addition NewMonomer Monomer NewMonomer->ElongatedChain ActiveChain Living Polymer Chain ElongatedChain->ActiveChain InactivePolymer Inactive Polymer ActiveChain->InactivePolymer Quenching TerminatingAgent Terminating Agent (e.g., CH₃OH) TerminatingAgent->InactivePolymer

Figure 1: General mechanism of cationic polymerization of this compound.

Experimental Protocol: Living Cationic Polymerization

This protocol is adapted from established procedures for the living cationic polymerization of vinyl ethers. Strict anhydrous conditions are crucial for achieving a controlled and living polymerization.

Materials:

  • This compound (monomer, rigorously dried and distilled)

  • 2-Chloroethyl vinyl ether (initiator)

  • Tin(IV) chloride (SnCl₄, co-initiator)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (quenching agent)

  • Dry nitrogen or argon gas

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is used as the reactor.

  • Solvent and Monomer Addition: Anhydrous dichloromethane is transferred to the reactor via a cannula under a positive pressure of inert gas. The desired amount of this compound is then added via syringe. The solution is cooled to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiator and Co-initiator Preparation: In a separate flame-dried vial under an inert atmosphere, a stock solution of the initiator (2-chloroethyl vinyl ether) and co-initiator (SnCl₄) in anhydrous dichloromethane is prepared.

  • Initiation: The initiator/co-initiator solution is added dropwise to the stirred monomer solution via syringe. The reaction mixture is stirred at the set temperature.

  • Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots from the reaction mixture (under inert conditions) and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: Once the desired conversion is reached, the polymerization is terminated by adding an excess of pre-chilled methanol to the reaction mixture.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol). The precipitated polymer is collected by filtration, redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), and re-precipitated. This process is repeated to remove any residual monomer and initiator. The final polymer is dried under vacuum to a constant weight.

Quantitative Data for Cationic Polymerization:

ParameterValueRationale
Monomer Concentration 0.1 - 1.0 MBalances reaction rate and exothermicity.
[Monomer]:[Initiator] Ratio 50:1 to 500:1Determines the target degree of polymerization.
[Initiator]:[SnCl₄] Ratio 1:1 to 1:10A slight excess of Lewis acid is often used to ensure complete activation.
Temperature -78 °C to 0 °CLower temperatures suppress side reactions and promote living characteristics.[1]
Reaction Time 30 min to several hoursDependent on temperature, monomer, and initiator concentrations.

II. Radical Polymerization: An Alternative Route with Specific Considerations

While cationic polymerization is generally preferred for vinyl ethers, radical polymerization offers an alternative synthetic route.[2] However, the reactivity of vinyl ethers in radical polymerization is typically lower than that of acrylic or styrenic monomers. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can provide better control over the molecular weight and architecture of the resulting polymer.[3]

Mechanism of RAFT Polymerization

RAFT polymerization is a type of living radical polymerization that utilizes a chain transfer agent (CTA) to mediate the polymerization via a reversible chain transfer process. This allows for the synthesis of polymers with low polydispersity and complex architectures.

G cluster_initiation Initiation cluster_chain_transfer Reversible Chain Transfer Initiator Radical Initiator (e.g., AIBN) Radical Primary Radical Initiator->Radical Thermal Decomposition PropagatingRadical Propagating Radical Radical->PropagatingRadical Monomer Monomer Monomer->PropagatingRadical GrowingChain Propagating Radical PropagatingRadical->GrowingChain Intermediate Intermediate Radical GrowingChain->Intermediate CTA RAFT Agent CTA->Intermediate DormantChain Dormant Polymer Chain Intermediate->DormantChain NewRadical New Radical Intermediate->NewRadical NewRadical->GrowingChain Re-initiation

Figure 2: Mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization

This protocol provides a general procedure for the RAFT polymerization of this compound. The choice of RAFT agent is critical and should be compatible with vinyl ether polymerization.

Materials:

  • This compound (monomer, passed through a column of basic alumina to remove inhibitors)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, radical initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

  • Toluene or 1,4-dioxane (anhydrous solvent)

  • Dry nitrogen or argon gas

Procedure:

  • Reaction Mixture Preparation: The monomer, RAFT agent, and initiator are dissolved in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is backfilled with an inert gas and immersed in a preheated oil bath at the desired temperature (typically 60-80 °C).

  • Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).[4]

  • Termination: The polymerization is stopped by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Quantitative Data for RAFT Polymerization:

ParameterValueRationale
[Monomer]:[RAFT Agent]:[Initiator] Ratio 100:1:0.1 to 1000:5:1The ratio determines the target molecular weight and the rate of polymerization.[5]
Solvent Toluene, 1,4-dioxaneSolvents with low chain transfer constants are preferred.
Temperature 60 - 80 °CDepends on the decomposition temperature of the initiator (e.g., AIBN).[6]
Reaction Time 6 - 24 hoursVaries with the target molecular weight and reaction conditions.

III. Ring-Opening Metathesis Polymerization (ROMP): A Potential Route for Functional Polymers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain.[7][8] While this compound is not a traditional strained cyclic olefin, its exocyclic double bond could potentially participate in a metathesis reaction, leading to a polymer with a unique structure. This approach is more speculative but offers an interesting avenue for creating novel materials.

Mechanism of ROMP

ROMP is catalyzed by transition metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts). The catalyst reacts with the double bond of the monomer in a [2+2] cycloaddition to form a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal alkylidene that propagates the polymerization.

G cluster_initiation Initiation cluster_propagation Propagation Catalyst Grubbs' Catalyst Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane Monomer 4-Methylenetetrahydro- 2H-pyran Monomer->Metallacyclobutane NewAlkylidene New Propagating Alkylidene Metallacyclobutane->NewAlkylidene Ring Opening PropagatingSpecies Propagating Alkylidene NewAlkylidene->PropagatingSpecies NextMetallacyclobutane Metallacyclobutane PropagatingSpecies->NextMetallacyclobutane NextMonomer Monomer NextMonomer->NextMetallacyclobutane ElongatedChain Elongated Polymer Chain NextMetallacyclobutane->ElongatedChain Ring Opening

Figure 3: Proposed mechanism for the Ring-Opening Metathesis Polymerization of this compound.

Experimental Protocol: ROMP

This is a prospective protocol based on standard ROMP procedures. The success of this reaction will depend on the reactivity of the exocyclic double bond of the monomer with the chosen catalyst.

Materials:

  • This compound (monomer, purified by passing through activated alumina and degassed)

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM, anhydrous and degassed)

  • Ethyl vinyl ether (quenching agent)

  • Dry nitrogen or argon gas

Procedure:

  • Reactor Setup: A Schlenk flask is charged with the monomer and anhydrous, degassed DCM under an inert atmosphere.

  • Catalyst Addition: A solution of Grubbs' second-generation catalyst in a small amount of DCM is added to the monomer solution via syringe.

  • Polymerization: The reaction is stirred at room temperature. The progress can be monitored by GPC.

  • Termination: The polymerization is terminated by the addition of ethyl vinyl ether.

  • Purification: The polymer is precipitated in cold methanol, filtered, and dried under vacuum.

Quantitative Data for ROMP:

ParameterValueRationale
[Monomer]:[Catalyst] Ratio 100:1 to 1000:1Controls the molecular weight of the resulting polymer.[9]
Solvent Dichloromethane, TolueneCommon solvents for ROMP that are compatible with the catalyst.
Temperature Room TemperatureGrubbs' catalysts are typically active at ambient temperatures.
Reaction Time 1 - 12 hoursDependent on monomer reactivity and catalyst loading.

IV. Polymer Characterization

The synthesized poly(this compound) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, determining the extent of polymerization, and analyzing end groups.[10]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the disappearance of the monomer's C=C bond and the presence of the characteristic ether linkages in the polymer backbone.

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer, while Thermogravimetric Analysis (TGA) provides information about its thermal stability.

Conclusion

The polymerization of this compound offers a versatile platform for the development of novel polymeric materials. Cationic polymerization stands out as the most promising method for achieving well-defined polymers. Radical polymerization, particularly through controlled techniques like RAFT, provides a viable alternative. While more exploratory, ring-opening metathesis polymerization presents an intriguing possibility for creating unique polymer architectures. The protocols and data presented in this guide are intended to serve as a robust starting point for researchers venturing into the synthesis and application of poly(this compound). As with any polymerization, meticulous purification of reagents and solvents, along with strict adherence to inert atmosphere techniques where specified, are paramount to achieving reproducible and controlled results.

References

Catalytic methods for the asymmetric synthesis of 4-Methylenetetrahydro-2H-pyran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Catalytic Methods for the Asymmetric Synthesis of 4-Methylenetetrahydro-2H-pyran Derivatives

Introduction

The tetrahydropyran (THP) ring system is a privileged scaffold found in a vast array of biologically active natural products, including marine toxins, polyether antibiotics, and pheromones.[1] Specifically, the this compound motif serves as a critical structural component and a versatile synthetic intermediate for further molecular elaboration. The stereocontrolled synthesis of these chiral heterocycles is a significant challenge in modern organic chemistry. Catalytic asymmetric methods offer the most elegant and efficient solutions, providing access to enantiomerically enriched THP derivatives from simple precursors.

This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing key catalytic strategies for the asymmetric synthesis of this compound derivatives. We will explore the mechanistic underpinnings, practical applications, and detailed experimental protocols for leading methodologies, including asymmetric Prins cyclizations and organocatalytic cascade reactions.

Strategy 1: Asymmetric Prins Cyclization

The Prins cyclization, the acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful tool for constructing the tetrahydropyran ring.[1] The reaction proceeds through a key oxocarbenium ion intermediate, which undergoes intramolecular attack by the alkene. Achieving asymmetry requires a chiral catalyst to control the facial selectivity of this cyclization step.

Mechanistic Rationale & Key Insights

The core of the asymmetric Prins cyclization lies in the generation of a chiral, non-racemic oxocarbenium ion environment. This is typically achieved using either a chiral Brønsted acid or a chiral Lewis acid. The catalyst orchestrates the conformation of the intermediate, dictating the trajectory of the intramolecular nucleophilic attack by the alkene and thereby establishing the stereochemistry of the final product.

A highly effective approach involves the Brønsted superacid-catalyzed Prins cyclization of an unsaturated enol ether, which directly yields the desired 4-methylene-THP core.[2] The catalyst, a confined imino-imidodiphosphate (iIDP) Brønsted acid, creates a sterically defined chiral pocket that enforces a specific chair-like transition state, leading to high enantioselectivity.[3]

sub Homoallylic Alcohol + Aldehyde oxo Oxocarbenium Ion Intermediate sub->oxo + H+A- cat Chiral Acid Catalyst (H+A-) ts Diastereoselective Chair-like Transition State (Controlled by Catalyst) oxo->ts Intramolecular Cyclization prod_cation Cyclized Cation ts->prod_cation prod 4-Methylene-THP Product prod_cation->prod - H+

Caption: Generalized workflow for an asymmetric Prins cyclization.

Data Summary: Asymmetric Prins Cyclization
Catalyst/PromoterAldehyde SubstrateHomoallylic Alcohol SubstrateYield (%)dr (cis:trans)ee (%)Reference
(R)-[(tolBINAP)Pt(NC6F5)2][SbF6]2Glyoxylate Ester2-AllylphenolHighN/A>90[4]
Confined iIDP Brønsted AcidAromatic/AliphaticUnsaturated Enol EtherHighN/A>95[3]
[{(R)-BINOL}Ti(IV){OCH(CF3)2}2] / TMSNTf2AromaticHomoallylic Alcohol915:1High[2][4]
Protocol: Brønsted Acid-Catalyzed Asymmetric Prins Cyclization

This protocol is adapted from the work of List and co-workers for the synthesis of functionalized 4-methylenetetrahydropyrans.[3]

Materials:

  • Confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst (1 mol%)

  • Aldehyde (1.0 equiv)

  • Homoallylic alcohol derivative (e.g., unsaturated enol ether) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4 Å Molecular Sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the iIDP catalyst (1 mol%) and freshly activated 4 Å molecular sieves.

  • Solvent and Reagent Addition: Add anhydrous dichloromethane to the tube. Cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Substrate Introduction: Add the aldehyde (1.0 equiv) to the stirred suspension. After 5 minutes, add the homoallylic alcohol derivative (1.2 equiv) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 4-methylenetetrahydropyran derivative.

Causality Note: The use of molecular sieves is crucial to remove any trace amounts of water, which can hydrolyze the catalyst and intermediates, leading to lower yields and enantioselectivities. Conducting the reaction at low temperatures often enhances stereoselectivity by favoring the more ordered, lower-energy transition state.

Strategy 2: Organocatalytic Cascade Reactions

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions.[5] For the synthesis of highly functionalized tetrahydropyrans, multi-component cascade reactions are particularly effective, enabling the construction of multiple stereocenters in a single operation.[6]

Mechanistic Rationale & Key Insights

A notable example is the diastereo- and enantioselective Michael/Henry/Ketalization sequence.[6] This reaction utilizes a bifunctional quinine-based squaramide organocatalyst. The catalyst employs hydrogen bonding to activate both the nucleophile (a 1,3-dicarbonyl compound) and the electrophile (a β-nitrostyrene) to facilitate a highly stereoselective Michael addition. The resulting Michael adduct then acts as a nucleophile in a subsequent Henry (nitro-aldol) reaction with an alkynyl aldehyde. The final step is an intramolecular ketalization that forms the tetrahydropyran ring, setting a total of five contiguous stereocenters.

sub1 1,3-Dicarbonyl step1 Asymmetric Michael Addition sub1->step1 sub2 β-Nitrostyrene sub2->step1 sub3 Alkynyl Aldehyde step2 Henry Reaction sub3->step2 cat Quinine-Squaramide Catalyst cat->step1 Activates step1->step2 Michael Adduct step3 Intramolecular Ketalization step2->step3 Hemiketal Intermediate prod Functionalized THP (5 Stereocenters) step3->prod

Caption: Workflow for the organocatalytic cascade synthesis of THPs.

Data Summary: Organocatalytic Michael/Henry/Ketalization Cascade

This table summarizes results for the synthesis of highly functionalized tetrahydropyrans using a quinine-based squaramide catalyst.[6]

1,3-Dicarbonyl Substrateβ-Nitrostyrene SubstrateAldehyde SubstrateYield (%)dr (after crystallization)ee (%)
Acetylacetoneβ-NitrostyrenePhenylpropiolaldehyde61>20:199
Acetylacetone4-Chloro-β-nitrostyrenePhenylpropiolaldehyde80>20:197
Methyl Acetoacetateβ-NitrostyrenePhenylpropiolaldehyde60>20:197
Acetylacetoneβ-NitrostyreneCyclopentylpropiolaldehyde68>20:196
Protocol: One-Pot Michael/Henry/Ketalization Sequence

This protocol is based on the multi-component cascade reaction developed for synthesizing functionalized tetrahydropyrans.[6]

Materials:

  • Quinine-derived squaramide catalyst (4 mol%)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)

  • β-Nitrostyrene derivative (1.0 equiv)

  • Alkynyl aldehyde (e.g., phenylpropiolaldehyde) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Michael Addition Step: In a dry vial under an inert atmosphere, dissolve the quinine-derived squaramide catalyst (4 mol%) in anhydrous DCM. Add the 1,3-dicarbonyl compound (1.0 equiv) followed by the β-nitrostyrene derivative (1.0 equiv).

  • Reaction Monitoring (Step 1): Stir the reaction at room temperature. Monitor the formation of the Michael adduct by TLC. This step typically takes several hours.

  • Henry/Ketalization Step: Once the Michael addition is complete, cool the reaction mixture to -20 °C. Add the alkynyl aldehyde (1.2 equiv) to the mixture.

  • Reaction Monitoring (Step 2): Continue stirring at -20 °C and monitor the reaction by TLC until the Michael adduct is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the diastereomeric mixture of the tetrahydropyran product.

  • Diastereomeric Enrichment: If necessary, the desired diastereomer can often be isolated in high purity (>20:1 dr) by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[6]

Causality Note: The bifunctional nature of the squaramide catalyst is key. The thiourea/squaramide moiety activates the electrophile via hydrogen bonding, while the tertiary amine base deprotonates the 1,3-dicarbonyl nucleophile, bringing both components into close proximity within a chiral environment to ensure high stereocontrol.

Conclusion

The asymmetric synthesis of this compound derivatives is a rapidly advancing field, driven by the development of sophisticated catalytic systems. Asymmetric Prins cyclizations, powered by chiral Brønsted or Lewis acids, provide a direct and powerful route to this important structural motif. Concurrently, organocatalytic cascade reactions offer an alternative, metal-free strategy to construct highly complex and functionalized tetrahydropyran rings with exceptional stereocontrol in a single pot. The protocols and data presented herein provide a practical foundation for researchers to apply these state-of-the-art methods in their own synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylenetetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section is structured to address specific problems you may encounter in the laboratory. We delve into the mechanistic origins of these issues and provide actionable protocols to steer your reaction toward the desired product.

Issue 1: Isomerization of the Exocyclic Double Bond to an Endocyclic Position

Question: My final product analysis shows a significant amount of 4-methyl-3,6-dihydro-2H-pyran in addition to my target, this compound. What is causing this isomerization, and how can I prevent it?

Answer: This is a classic example of a thermodynamically driven side reaction where the exocyclic double bond rearranges to the more stable endocyclic position. This isomerization can be catalyzed by both acid and base.

Mechanistic Insight:

Under acidic conditions, protonation of the exocyclic double bond can lead to a tertiary carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon on the ring results in the formation of the endocyclic double bond. Conversely, basic conditions can facilitate the abstraction of an allylic proton from the ring, generating an allylic anion which, upon reprotonation, can yield the endocyclic isomer.

Troubleshooting & Optimization:

  • Strict pH Control During Work-up: Avoid strongly acidic or basic conditions during the reaction quench and extraction. Use a buffered aqueous solution (e.g., saturated ammonium chloride for quenching organometallic reactions, or a phosphate buffer) to maintain a pH close to neutral.

  • Choice of Base in Elimination Reactions: If you are forming the exocyclic double bond via an elimination reaction, opt for sterically hindered, non-nucleophilic bases (e.g., potassium tert-butoxide) at low temperatures to favor the kinetically controlled Hofmann elimination product over the thermodynamically favored Zaitsev product.

  • Purification Strategy: When performing column chromatography, consider using a silica gel that has been neutralized with a base like triethylamine to prevent on-column isomerization.

Experimental Protocol: Neutralizing Silica Gel for Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Add 1-2% (v/v) of triethylamine to the slurry.

  • Stir the slurry for 15-30 minutes.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column with your desired eluent system before loading your sample.

Issue 2: Low Yields and Complex Byproduct Formation in Prins Cyclization

Question: I am attempting a Prins cyclization to synthesize a substituted this compound, but I am observing low yields and a mixture of unexpected products. How can I improve the selectivity of this reaction?

Answer: The Prins reaction, while powerful for constructing the tetrahydropyran ring, is notorious for competing reaction pathways that can diminish the yield of the desired product. The key is to control the fate of the central oxocarbenium ion intermediate.[1]

Mechanistic Insight:

The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde generates an oxocarbenium ion. This intermediate can undergo several transformations:

  • Desired Prins Cyclization: Intramolecular attack of the alkene onto the oxocarbenium ion, followed by elimination of a proton, yields the this compound.

  • Oxonia-Cope Rearrangement: A competing[2][2]-sigmatropic rearrangement can occur, leading to racemization or the formation of isomeric products. This is particularly problematic with substrates that can stabilize the positive charge.[2][3][4]

  • Trapping by Nucleophiles: If water or other nucleophiles are present, they can trap the oxocarbenium ion, leading to the formation of 1,3-diols or other adducts.[1]

Troubleshooting & Optimization:

  • Lewis Acid Selection: The choice of Lewis acid is critical. Stronger Lewis acids can accelerate the desired cyclization, potentially outcompeting the oxonia-Cope rearrangement. For instance, SnBr₄ has been shown to favor cyclization over rearrangement in some systems.[3]

  • Internal Trapping of the Oxocarbenium Ion: A more advanced strategy is to design the substrate to include an internal nucleophile that can trap the oxocarbenium ion, preventing unwanted side reactions. This is the principle behind the Mukaiyama Aldol-Prins (MAP) cyclization.[3]

  • Strictly Anhydrous Conditions: To prevent the formation of diol byproducts, ensure your reagents and solvent are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Conceptual Workflow: Suppressing Oxonia-Cope Rearrangement

cluster_0 Prins Cyclization Pathways Start Homoallylic Alcohol + Aldehyde + Acid Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Prins Desired Prins Cyclization Oxocarbenium->Prins Fast Cyclization (Strong Lewis Acid) Cope Oxonia-Cope Rearrangement Oxocarbenium->Cope Competing Pathway Trap Nucleophilic Trapping (e.g., H₂O) Oxocarbenium->Trap Presence of Nucleophiles Product This compound Prins->Product Side_Product_1 Isomeric Products / Racemization Cope->Side_Product_1 Side_Product_2 1,3-Diol Trap->Side_Product_2

Caption: Competing pathways in the Prins cyclization.

Issue 3: Poor Yields in Wittig Olefination of Tetrahydropyran-4-one

Question: I am using a Wittig reaction with tetrahydropyran-4-one to create the exocyclic methylene group, but my yields are consistently low. What are the likely side reactions?

Answer: The Wittig reaction is a go-to method for this transformation. However, the basic nature of the phosphonium ylide can lead to side reactions with certain ketones, especially those with acidic alpha-protons.

Mechanistic Insight:

The Wittig ylide is a strong base. With a ketone like tetrahydropyran-4-one, two competing reactions can occur:

  • Desired Nucleophilic Attack: The ylide attacks the carbonyl carbon, leading to the formation of an oxaphosphetane intermediate, which then collapses to the desired alkene and triphenylphosphine oxide.[5]

  • Enolization: The ylide acts as a base and abstracts an alpha-proton from the ketone, forming an enolate. This consumes both the ylide and the ketone, reducing the yield of the desired product.

Troubleshooting & Optimization:

  • Use of Salt-Free Ylides: The presence of lithium salts, often from the use of n-butyllithium to generate the ylide, can sometimes exacerbate side reactions. Preparing the ylide with a sodium base (e.g., NaH, NaNH₂) can lead to "salt-free" conditions which may improve yields.[5]

  • Temperature Control: Add the ketone slowly to the ylide solution at low temperatures (e.g., -78 °C) to favor the nucleophilic addition over the enolization pathway.

  • Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative, consider the HWE reaction, which uses a phosphonate carbanion. These carbanions are generally less basic than Wittig ylides and can lead to cleaner reactions with enolizable ketones.

Issue 4: Grignard Reaction with Tetrahydropyran-4-one Gives Low Yield of the Tertiary Alcohol

Question: I am reacting methylmagnesium bromide with tetrahydropyran-4-one to produce 4-hydroxy-4-methyl-tetrahydropyran, a precursor to my target molecule. However, I am recovering a lot of starting material and also see some this compound. What is happening?

Answer: Similar to the Wittig reaction, the Grignard reagent is a strong base in addition to being a good nucleophile. This dual reactivity can lead to side reactions with enolizable ketones like tetrahydropyran-4-one.

Mechanistic Insight:

  • Desired Nucleophilic Addition: The Grignard reagent adds to the carbonyl carbon to form a magnesium alkoxide, which upon acidic workup gives the desired tertiary alcohol.

  • Enolization: The Grignard reagent abstracts an alpha-proton, forming a magnesium enolate. Upon workup, this regenerates the starting ketone.[6]

  • Reduction: If the Grignard reagent has a beta-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent via a six-membered transition state, forming the corresponding secondary alcohol. This is less of an issue with methylmagnesium bromide.

  • Elimination during Work-up: The tertiary alcohol formed can be susceptible to acid-catalyzed dehydration during an overly harsh acidic work-up, leading to the formation of this compound.

Troubleshooting & Optimization:

  • Use of Cerium (III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can enhance the nucleophilicity (or "oxophilicity") of the carbonyl carbon, promoting the desired 1,2-addition over enolization.[7]

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of the competing enolization reaction.

  • Gentle Acidic Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid to prevent dehydration of the tertiary alcohol product.

Experimental Protocol: CeCl₃-Mediated Grignard Addition

  • Dry anhydrous CeCl₃ under vacuum at ~140 °C for 2 hours.

  • Suspend the dried CeCl₃ in anhydrous THF under an inert atmosphere.

  • Stir the suspension vigorously for at least 2 hours at room temperature.

  • Cool the suspension to -78 °C and add the tetrahydropyran-4-one. Stir for 30 minutes.

  • Slowly add the Grignard reagent to the cooled suspension.

  • Allow the reaction to proceed at -78 °C until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Frequently Asked Questions (FAQs)

Q1: My this compound product appears to be polymerizing upon storage. How can I improve its stability? A1: The exo-methylene group, especially on a strained ring system, can be susceptible to polymerization, often initiated by trace acidic impurities. Store the purified product in a freezer, under an inert atmosphere, and consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if long-term storage is required.

Q2: Can I use a Wittig reaction to directly synthesize a substituted this compound (i.e., with a substituent on the methylene group)? A2: Yes, by using a substituted phosphonium ylide. However, be aware that this can lead to a mixture of E and Z isomers. The stereochemical outcome is dependent on the nature of the ylide. Stabilized ylides (with an electron-withdrawing group) tend to give the E-alkene, while non-stabilized ylides (with alkyl groups) generally favor the Z-alkene.[5]

Q3: I am considering a synthesis involving an acid-catalyzed intramolecular hydroalkoxylation of an allenic alcohol. What are the potential pitfalls? A3: This can be a viable route. However, potential side reactions include isomerization of the allene, and depending on the substitution pattern, formation of a five-membered tetrahydrofuran ring instead of the desired six-membered tetrahydropyran ring. Careful choice of catalyst and reaction conditions is crucial to control the regioselectivity of the cyclization.

Summary of Key Parameters for Side Reaction Control

Side ReactionKey Influencing FactorsRecommended Mitigation Strategy
Isomerization pH (acid or base catalysis), TemperatureNeutral work-up and purification conditions; use of sterically hindered bases for eliminations.
Oxonia-Cope Rearrangement Substrate electronics, Lewis acid strengthUse of strong Lewis acids to accelerate cyclization; internal trapping of the oxocarbenium ion.
Enolization (Wittig/Grignard) Basicity of the reagent, TemperatureLow reaction temperatures; use of less basic reagents (e.g., HWE reagents, cuprates); CeCl₃ additive for Grignard.
Dehydration Acidity of work-upQuench with buffered solutions (e.g., sat. aq. NH₄Cl) instead of strong acids.
Polymerization Trace acid, Temperature, LightStore cold, under inert gas, and consider adding a radical inhibitor.

Visualizing the Synthetic Challenges

cluster_main Synthesis of this compound cluster_side Common Side Reactions Start_Prins Homoallylic Alcohol + Aldehyde Product This compound Start_Prins->Product Prins Cyclization Oxonia_Cope Oxonia-Cope Rearrangement Start_Prins->Oxonia_Cope Competing Pathway Start_Wittig Tetrahydropyran-4-one + Wittig Ylide Start_Wittig->Product Wittig Olefination Enolization Enolization of Ketone Start_Wittig->Enolization Basic Ylide Isomerization Isomerization to 4-Methyl-3,6-dihydro-2H-pyran Product->Isomerization Acid/Base Catalysis Polymerization Polymerization Product->Polymerization Trace Acid

Caption: Overview of synthetic routes and associated side reactions.

References

Optimizing reaction conditions for the synthesis of 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for the synthesis of 4-Methylenetetrahydro-2H-pyran, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Synthesis of this compound

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the synthesis of this compound. This important structural motif is a key component in numerous biologically active natural products, making its efficient and stereoselective synthesis a critical challenge in organic chemistry.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The most versatile and widely adopted strategy is the intramolecular Prins-type cyclization. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or the reaction of a hydroxy allylsilane with an aldehyde.[1][2] The key step is the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene. This method is highly valued for its ability to convergently assemble complex structures from simpler aldehyde precursors and for its potential to control stereochemistry.[1]

Q2: How do I select the appropriate catalyst for the cyclization reaction?

A2: Catalyst selection is critical and depends on the substrate's reactivity and desired stereochemical outcome.

  • Lewis Acids: Strong Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are highly effective and promote rapid cyclization, often at low temperatures (-78 °C), which helps control selectivity.[1] Other common Lewis acids include BF₃·OEt₂, TiCl₄, and Sc(OTf)₃.

  • Brønsted Acids: Highly acidic Brønsted acids, such as confined imino-imidodiphosphate (iIDP) catalysts, have been shown to catalyze asymmetric Prins cyclizations, yielding enantiomerically enriched products.[2] Simpler acids like phosphomolybdic or phosphotungstic acid can also be effective.[3]

  • Heterogeneous Catalysts: For process scalability and catalyst recycling, solid-supported catalysts like Fe-modified silica or heteropoly acids on a support are excellent choices.[4]

Q3: What are the most critical reaction parameters to control for a successful synthesis?

A3: The three most important parameters are temperature, solvent, and the exclusion of moisture.

  • Temperature: Low temperatures (e.g., -78 °C) are often crucial for minimizing side reactions and maximizing diastereoselectivity by favoring a single, highly ordered chair-like transition state.[1]

  • Solvent: Anhydrous, non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are standard. The solvent must be able to dissolve the reactants at low temperatures without interfering with the catalyst.

  • Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. All glassware must be rigorously dried, and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: What are the common side products, and how can their formation be minimized?

A4: The primary side products arise from alternative reaction pathways of the oxocarbenium ion intermediate or subsequent reactions of the desired product. Common culprits include:

  • Isomerized Alkenes: The exocyclic methylene group can isomerize to a more stable endocyclic double bond under harsh acidic conditions or elevated temperatures.

  • Elimination Products: Dehydration can lead to the formation of dienes.

  • Polymerization: Aldehyd self-condensation or polymerization of the starting materials or product can occur, particularly with reactive aldehydes or high catalyst loading. Minimizing these involves using the mildest effective catalyst, maintaining low temperatures, and carefully controlling reaction time.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Low conversion of starting materials is a frequent issue. The following workflow can help diagnose the root cause.

G start Low / No Yield cat_check 1. Verify Catalyst Activity start->cat_check reagent_check 2. Assess Reagent Purity start->reagent_check cond_check 3. Optimize Reaction Conditions start->cond_check sol_cat Is catalyst fresh? Was it handled under inert atmosphere? cat_check->sol_cat Potential Cause sol_reagent Are aldehydes purified? Are solvents anhydrous? reagent_check->sol_reagent Potential Cause sol_cond Is temperature too high/low? Is reaction time sufficient? cond_check->sol_cond Potential Cause

Caption: Troubleshooting workflow for low product yield.

Solutions & Explanations:

  • Catalyst Inactivity: Lewis acids like TMSOTf are highly hygroscopic. Exposure to atmospheric moisture will hydrolyze and deactivate them.

    • Action: Purchase fresh catalyst from a reputable supplier. Handle in a glovebox or under a strong stream of inert gas. Use freshly opened bottles of solvents.

  • Reagent Impurity: Aldehyd starting materials can oxidize to carboxylic acids or undergo self-condensation. The hydroxy allylsilane precursor can degrade upon storage.

    • Action: Purify aldehydes by distillation or chromatography immediately before use. Ensure the precursor alcohol is pure by NMR analysis.

  • Suboptimal Conditions: The reaction energy barrier may not be overcome if the temperature is too low, or decomposition may occur if it's too high.

    • Action: Systematically screen the temperature. While -78 °C is a common starting point, some systems may require slight warming to proceed. Monitor the reaction by TLC to track the consumption of starting material and determine the optimal reaction time.

Problem 2: Formation of Isomerized Byproducts

The presence of tetrahydropyrans with an endocyclic double bond indicates that the kinetic exomethylene product is isomerizing to the more thermodynamically stable isomer.

Causality: This is often driven by excess acid, prolonged reaction times, or elevated temperatures during the reaction or workup. The Lewis acid can catalyze the protonation of the exocyclic alkene, leading to a carbocation that rearranges.

Solutions:

  • Reduce Catalyst Loading: Use the minimum amount of catalyst required for efficient conversion. A catalytic amount (e.g., 10-20 mol%) is often sufficient.

  • Quench at Low Temperature: Once the reaction is complete (as determined by TLC), quench it at low temperature by adding a mild base (e.g., triethylamine or pyridine) before warming to room temperature. This neutralizes the acid catalyst immediately.

  • Modified Workup: Use a buffered or basic aqueous wash (e.g., saturated NaHCO₃ solution) during the workup to ensure all acidic residues are removed.

Problem 3: Poor Diastereoselectivity

For the synthesis of substituted pyrans (e.g., 2,6-disubstituted), a mixture of diastereomers may be obtained.

Causality: The stereochemical outcome is dictated by the transition state geometry. The reaction is expected to proceed via a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric hindrance.[1] Poor selectivity implies that competing transition states are energetically accessible.

G cluster_0 Oxocarbenium Ion Formation cluster_1 Intramolecular Cyclization Aldehyde Aldehyde Oxocarbenium Oxocarbenium Aldehyde->Oxocarbenium + Lewis Acid Chair Transition State Chair Transition State Oxocarbenium->Chair Transition State Product Product Chair Transition State->Product cis-Product Favored

Caption: Simplified reaction mechanism showing the key transition state.

Solutions:

  • Lower the Reaction Temperature: Performing the reaction at the lowest possible temperature (-78 °C to -100 °C) reduces thermal energy, making the energetic difference between the favored and disfavored transition states more significant, thus enhancing selectivity.

  • Screen Catalysts: The size and nature of the Lewis acid can influence the transition state. A bulkier Lewis acid may lead to higher steric demand and improved selectivity. Screen a panel of catalysts (e.g., TMSOTf, BF₃·OEt₂, SnCl₄).

Data & Protocols

Table 1: Effect of Reaction Parameters on a Model Synthesis

The following table summarizes expected outcomes based on literature principles for the reaction of a hydroxy allylsilane with an aldehyde.

EntryCatalyst (mol%)Temperature (°C)Time (min)Expected Yield (%)Expected Selectivity (cis:trans)Potential Issues
1TMSOTf (20%)-7815>90%>95:5Standard, reliable condition.[1]
2TMSOTf (20%)05~85%~80:20Reduced selectivity due to higher temp.
3BF₃·OEt₂ (100%)-7860~70-80%>90:10Slower reaction, may require stoichiometric catalyst.
4TMSOTf (5%)-78120<50%>95:5Incomplete reaction due to low catalyst loading.
5TMSOTf (20%)-78 (with H₂O)15<10%N/ACatalyst decomposition, no reaction.
Detailed Experimental Protocol: Synthesis of a 2,6-cis-Disubstituted-4-methylenetetrahydropyran

This protocol is adapted from the highly efficient method described by Krische and co-workers.[1]

Step 1: Preparation of the Hydroxy Allylsilane Precursor (This step involves the asymmetric allylation of an aldehyde with a specific silyl-stannane reagent. For simplicity, we will assume the precursor is available for the main cyclization protocol.)

Step 2: TMSOTf-Promoted Annulation (Prins-type Cyclization)

  • Preparation: Add the hydroxy allylsilane (1.0 equiv) and the second aldehyde (1.2 equiv) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon.

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv) dropwise via syringe over 2 minutes. The solution may change color.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 15-30 minutes.[1]

  • Quenching: Once the starting material is consumed, quench the reaction by adding triethylamine (Et₃N, 1.0 equiv) directly to the cold reaction mixture.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound product.

References

Troubleshooting guide for low yields in 4-Methylenetetrahydro-2H-pyran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the synthesis of 4-methylenetetrahydro-2H-pyran and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving optimal yields and purity for this valuable heterocyclic motif. As a structure prominently featured in a variety of biologically significant natural products, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: General Issues & Reaction Failure

Question: My reaction shows very low conversion, and I am primarily recovering my starting materials. What are the fundamental parameters I should verify first?

Answer: When facing a general reaction failure, it is critical to return to first principles. The issue often lies in one of three areas: reagent integrity, reaction environment, or thermal control.

  • Reagent Quality & Stoichiometry:

    • Solvent Purity: Many of the synthetic routes to pyran structures are highly sensitive to moisture and oxygen. Ensure you are using freshly dried, anhydrous solvents. Ethereal solvents like THF and diethyl ether are prone to peroxide formation, which can quench reactive intermediates.[2][3] 4-Methyltetrahydropyran (4-MeTHP) has emerged as a safer alternative to THF due to its reduced tendency for auto-oxidation.[2]

    • Reagent Purity: Verify the purity of your starting materials (e.g., aldehydes, ketones, phosphonium salts). Aldehydes can oxidize to carboxylic acids upon storage, and phosphonium salts can be hygroscopic.

    • Accurate Stoichiometry: Precisely measure all reagents. For reactions involving potent catalysts or sensitive intermediates, even minor deviations can stall the reaction.

  • Reaction Environment:

    • Inert Atmosphere: Ensure your reaction vessel was properly flame-dried or oven-dried and is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Air leaks can be a significant source of failure.

    • Catalyst Activity: If using a catalyst (e.g., a Lewis or Brønsted acid), ensure it has not been deactivated by exposure to air or moisture.

  • Thermal Control:

    • Temperature Monitoring: Use a calibrated thermometer placed directly in the reaction mixture (if feasible) rather than relying on the bath temperature. For reactions run at low temperatures (e.g., -78 °C), ensure the cold bath is maintained throughout the addition of reagents.

Category 2: Prins-Type Cyclization Route

The intramolecular Prins reaction is a powerful method for constructing the 4-methylenetetrahydropyran skeleton from a homoallylic alcohol and an aldehyde, forming an oxocarbenium ion that is trapped by the olefin.[1] However, this pathway is sensitive to conditions that can lead to side products.

Question: I am attempting a TMSOTf-promoted Prins cyclization, but my yield is low, and I'm observing a mixture of inseparable olefin isomers. How can I improve the selectivity for the desired exo-methylene product?

Answer: This is a classic challenge in Prins cyclizations. The formation of the thermodynamically more stable endo-cyclic olefin is a common competing pathway. The key to controlling this lies in your choice of solvent and catalyst.

  • The Critical Role of the Solvent: Research has shown a dramatic solvent effect in these cyclizations.[1]

    • In dichloromethane (CH₂Cl₂), the reaction often produces a mixture of exo- and endo-cyclic olefin isomers, which are very difficult to separate chromatographically.

    • Switching to an oxygenated solvent like diethyl ether (Et₂O) can completely suppress the formation of the endocyclic olefin, leading exclusively to the desired 4-methylenetetrahydropyran.[1] This is attributed to the ether's ability to better solvate and stabilize the key intermediates, favoring the kinetic pathway.

  • Catalyst Choice and Loading: While TMSOTf is effective, other Lewis and Brønsted acids can also be used, each with its own profile.[4] The catalyst's identity can influence the reaction outcome and the formation of byproducts. For instance, using chloroaluminate ionic liquids can lead to 4-chlorotetrahydropyran derivatives.[4]

Below is a diagram illustrating the desired kinetic pathway versus the competing thermodynamic pathway.

G cluster_main Prins Cyclization Pathways cluster_kinetic Kinetic Control (Desired) cluster_thermo Thermodynamic Control (Side Product) Start Homoallylic Alcohol + Aldehyde + Acid Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Protonation/ Activation Exo_TS Chair-like TS (Equatorial Substituents) Oxocarbenium->Exo_TS Cyclization (Favored in Et₂O) Endo_TS Rearrangement/ Proton Loss Oxocarbenium->Endo_TS Competing Pathway (Prevalent in CH₂Cl₂) Exo_Product This compound (Exo-olefin) Exo_TS->Exo_Product Deprotonation Endo_Product Endocyclic Olefin (Isomer) Endo_TS->Endo_Product Deprotonation

Caption: Competing pathways in the Prins cyclization.

Table 1: Comparison of Selected Catalysts for Prins-Type Cyclizations

Catalyst SystemSolventKey Features & OutcomesTypical YieldsReference
TMSOTfDiethyl EtherExcellent selectivity for exo-methylene product; suppresses endo-isomer formation.High[1]
TMSOTfDichloromethaneOften results in mixtures of exo- and endo-isomers.Variable[1]
Phosphomolybdic AcidWaterEnvironmentally friendly, provides tetrahydropyran-4-ol derivatives with high cis-selectivity.High[4]
Amberlyst-15(Not specified)Heterogeneous catalyst, useful for synthesis of tetrahydropyranols.Good-High[4]
Niobium(V) chloride(Not specified)Mild conditions, affords 4-chlorotetrahydropyran derivatives.Excellent[4]
Category 3: Wittig Reaction Route

An alternative and common strategy involves the Wittig olefination of a precursor ketone, typically tetrahydro-4H-pyran-4-one. While robust, this reaction is not without its pitfalls, especially concerning the highly basic nature of the ylide.

Question: I am performing a Wittig reaction with methyltriphenylphosphonium bromide and a strong base on tetrahydro-4H-pyran-4-one. My yield is poor, and I see significant recovery of my starting ketone. What is the likely cause?

Answer: This is a frequent issue when performing a Wittig reaction on an enolizable ketone. The phosphonium ylide (e.g., H₂C=PPh₃) is not only a potent nucleophile but also a very strong base. The primary competing side reaction is the deprotonation of the ketone at the α-position to form an enolate, which is unreactive toward the ylide.

Troubleshooting Steps:

  • Ylide Generation and Addition:

    • Base Selection: Ensure your base is strong enough to fully deprotonate the phosphonium salt (e.g., n-BuLi, NaH, KHMDS).

    • Pre-formation of the Ylide: Always pre-form the ylide completely before adding the ketone. Add the base to the phosphonium salt suspension and stir until the characteristic color of the ylide (often orange or deep red) persists.

    • Reverse Addition: Slowly add the ketone solution to the pre-formed ylide solution at a low temperature (e.g., -78 °C or 0 °C). This maintains a constant excess of the ylide, favoring nucleophilic attack over enolization. Avoid adding the ylide to the ketone.

  • Solvent and Temperature:

    • The choice of solvent can influence the reactivity. THF is a common and effective choice.

    • Running the reaction at the lowest practical temperature can help minimize the rate of enolization relative to nucleophilic addition.

  • Salt-Free Conditions: The presence of lithium salts (e.g., from n-BuLi) can sometimes complicate Wittig reactions.[5] While often unavoidable, using a sodium or potassium base (NaH, KHMDS) can create "salt-free" conditions that may improve yields and selectivity in some systems.[6][7]

Below is a workflow diagram illustrating the desired Wittig pathway versus the competing enolization side reaction.

G cluster_main Wittig Reaction vs. Enolization cluster_wittig Desired Wittig Pathway cluster_enolization Competing Enolization Ketone Tetrahydro-4H-pyran-4-one Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Enolate Ketone Enolate (Unreactive) Ketone->Enolate Ylide Phosphonium Ylide (H₂C=PPh₃) Ylide->Oxaphosphetane Nucleophilic Attack Ylide->Enolate Proton Abstraction (α-proton) Product This compound + Ph₃P=O Oxaphosphetane->Product Decomposition Enolate->Ketone Workup Phosphonium_Salt Regenerated Phosphonium Salt

Caption: The Wittig reaction's competing pathways.

Table 2: Troubleshooting Checklist for the Wittig Reaction on Tetrahydro-4H-pyran-4-one

ParameterRecommended ActionRationale
Reagent Addition Add ketone solution slowly to the pre-formed ylide.Maintains an excess of ylide, favoring nucleophilic attack over enolization.
Base Use a strong, non-nucleophilic base (n-BuLi, NaH, KHMDS).Ensures complete and rapid formation of the ylide.
Temperature Conduct addition at low temperature (-78 °C to 0 °C).Slows down the rate of the competing enolization reaction.
Solvent Use dry, aprotic solvents (e.g., THF, Et₂O).Prevents quenching of the highly basic ylide.
Workup Be mindful of product volatility during solvent removal.The target molecule can be volatile, leading to yield loss during concentration.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted based on specific substrates and laboratory conditions.

Protocol 1: Prins-Type Cyclization for 2,6-disubstituted-4-methylenetetrahydropyran

This protocol is adapted from the principles described by Keck et al. for asymmetric pyran annulation.[1]

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add the hydroxy allylsilane starting material (1.0 equiv) and dissolve in anhydrous diethyl ether (Et₂O, approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Add the second aldehyde (R₂CHO, 1.1 equiv) to the cooled solution.

  • Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv) dropwise to the reaction mixture. The reaction is often rapid.

  • Monitoring: Stir the reaction at -78 °C for 15-30 minutes. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 4-methylenetetrahydropyran.

Protocol 2: Wittig Olefination of Tetrahydro-4H-pyran-4-one

This protocol is based on standard procedures for Wittig reactions with non-stabilized ylides.[6][8]

  • Ylide Preparation: To a flame-dried, argon-purged flask, add methyltriphenylphosphonium bromide (1.1 equiv) and anhydrous tetrahydrofuran (THF). Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 1.05 equiv, as a solution in hexanes) dropwise. A deep orange or yellow color should develop and persist. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.

  • Ketone Addition: Cool the ylide solution back down to 0 °C. In a separate flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in a small amount of anhydrous THF. Add the ketone solution dropwise via syringe or cannula to the ylide solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the mixture with diethyl ether or pentane (3x). Note: The product is volatile. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate using a rotary evaporator with a cooled trap and minimal vacuum.

  • Purification: The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents. The crude product can be purified by filtering through a short plug of silica gel, eluting with pentane or a pentane/ether mixture, to separate the product from the phosphine oxide. Further purification can be achieved by careful distillation or flash chromatography if necessary.

References

Preventing unwanted polymerization of 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylenetetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unwanted polymerization of this valuable synthetic intermediate. This guide synthesizes established principles of reactive monomer chemistry with practical, field-proven insights to ensure the stability and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to polymerization?

A1: The susceptibility of this compound to polymerization stems from its exocyclic double bond, which functions as a vinyl ether-like moiety. Vinyl ethers are electron-rich alkenes, making them particularly prone to cationic polymerization initiated by trace acids.[1] While less reactive in radical polymerization than styrenes or acrylates, the strained exocyclic double bond can also participate in radical-initiated chain growth, especially when exposed to heat, UV light, or radical initiators.[2][3]

Q2: I received my this compound with an inhibitor. Do I need to take additional precautions?

A2: Yes. Commercial monomers are typically supplied with an inhibitor to ensure stability during transport and short-term storage.[4] However, the inhibitor is consumed over time, and its effectiveness can be diminished by improper storage conditions or contamination.[5] It is crucial to follow recommended storage protocols and to consider the age and storage history of the monomer before use. For long-term storage or after opening the container, the inhibitor level should be monitored.

Q3: Can I store this compound under an inert atmosphere?

A3: It depends on the type of inhibitor used. Many common phenolic inhibitors, such as hydroquinone (HQ) and butylated hydroxytoluene (BHT), require the presence of oxygen to effectively quench radicals.[5] Storing under a strictly inert atmosphere can render these inhibitors ineffective against radical polymerization. If the primary concern is cationic polymerization, an inert atmosphere can be beneficial to exclude atmospheric moisture, which can hydrolyze to form acidic initiators. Always consult the supplier's storage recommendations.

Q4: What are the initial signs of unwanted polymerization?

A4: The initial signs of polymerization can be subtle. They may include a slight increase in viscosity, the appearance of haziness or cloudiness, or the formation of a soft precipitate.[5] In more advanced stages, you may observe the formation of a gel or a solid mass. As polymerization is often exothermic, an unexpected temperature increase in the storage container is a critical warning sign of a potential runaway reaction.[1]

Troubleshooting Guide: Preventing Unwanted Polymerization

This section provides detailed protocols and explanations to address specific issues you might encounter during the handling and use of this compound.

Issue 1: Polymerization During Storage

Unwanted polymerization during storage is a common problem that can be mitigated with proper environmental controls and the use of appropriate inhibitors.

Root Causes & Preventative Actions:

  • Exposure to Heat: Thermal energy can initiate both radical and cationic polymerization. The rate of polymerization often doubles with every 10°C increase in temperature.[1]

    • Solution: Store this compound in a cool, dark location, ideally refrigerated between 2-8°C.[5] Avoid storing near heat sources such as ovens, hot plates, or in direct sunlight.[6][7]

  • Exposure to Light: UV light can generate free radicals, leading to radical polymerization.

    • Solution: Always store the monomer in an amber or opaque container to protect it from light.[8]

  • Acidic Contamination: Trace amounts of acid are potent initiators for cationic polymerization of vinyl ethers.[9] These can be introduced from atmospheric moisture, contaminated glassware, or residual catalysts from synthesis (e.g., sulfonic acids).[10]

    • Solution: Ensure all storage containers are scrupulously clean and dry. For long-term storage, consider adding a small amount of a basic stabilizer, such as potassium hydroxide (KOH) flakes or beads (at ~0.1% w/w), to neutralize any acidic impurities.[5] The tetrahydropyran ring itself is notably stable under acidic conditions where related compounds like tetrahydrofuran (THF) might undergo ring-opening polymerization.[11]

  • Inhibitor Depletion: Inhibitors are consumed over time, especially under suboptimal storage conditions.

    • Solution: For long-term storage, it may be necessary to add a supplementary inhibitor. The choice of inhibitor should be guided by the intended application and the likely polymerization mechanism (see Table 1).

Table 1: Recommended Inhibitors for this compound

Inhibitor NameAbbreviationTypical ConcentrationMechanism of ActionNotes
Butylated HydroxytolueneBHT100-500 ppmRadical ScavengerRequires oxygen to be effective.
HydroquinoneHQ200-1000 ppmRadical ScavengerRequires oxygen to be effective.[4]
Potassium HydroxideKOH0.1% (w/w)Acid NeutralizerHighly effective against cationic polymerization.[5]
4-tert-ButylcatecholTBC10-50 ppmRadical ScavengerA common and effective inhibitor for vinyl monomers.[1]
Issue 2: Polymerization During an Experiment

Polymerization can occur unexpectedly during a reaction if the monomer is not properly purified or if the reaction conditions are not carefully controlled.

Root Causes & Preventative Actions:

  • Acidic Reagents or Catalysts: The use of acidic reagents (e.g., Lewis acids, protic acids) will rapidly polymerize this compound.[1][12]

    • Solution: If your reaction chemistry is incompatible with the monomer's sensitivity to acid, consider using a protecting group strategy for the vinyl ether moiety. If trace acidity is the issue, perform the reaction in the presence of a non-nucleophilic base (e.g., proton sponge, hindered amine).

  • Residual Initiators from Purification: If the monomer is distilled to remove the storage inhibitor, trace peroxides (if present) can become concentrated in the distillation pot, posing an explosion hazard. Additionally, distillation removes the protective inhibitor, making the purified monomer highly reactive.

    • Solution:

      • Test for Peroxides: Before distillation, always test for peroxides using peroxide test strips. If peroxides are present, they must be removed by washing with a freshly prepared 5-10% aqueous solution of sodium sulfite or ferrous sulfate.

      • Distill Under Reduced Pressure: Distill at the lowest possible temperature to minimize thermal stress.

      • Use Immediately or Re-inhibit: The purified, inhibitor-free monomer is highly reactive and should be used immediately. If it must be stored, even for a short period, it must be re-inhibited. Add a radical inhibitor like BHT or HQ at the recommended concentration (see Table 1).

Experimental Protocol: Inhibitor Removal by Column Chromatography

For applications where distillation is not desirable, passing the monomer through a column of basic alumina can remove phenolic inhibitors.

  • Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount should be approximately 10-20 times the weight of the monomer.

  • Elute the Monomer: Add the inhibited this compound to the top of the column and elute with a non-polar, peroxide-free solvent (e.g., hexane).

  • Collect and Use: Collect the fractions containing the purified monomer. Use immediately.

Issue 3: Incompatible Materials of Construction

Certain materials can leach acidic impurities or otherwise promote polymerization.

  • Root Causes & Preventative Actions:

    • Acidic Surfaces: Some grades of glass or certain plastics may have acidic surfaces.

      • Solution: Use high-quality borosilicate glassware (e.g., Pyrex®) that has been thoroughly cleaned and dried. Avoid contact with incompatible plastics.

    • Reactive Metals: Some metals can act as catalysts for polymerization.

      • Solution: Use stainless steel, glass, or Teflon-lined equipment.[13][14] Avoid copper and its alloys (brass, bronze), as copper salts can sometimes influence polymerization reactions.

Mechanisms of Unwanted Polymerization

Understanding the potential polymerization pathways is key to effective prevention.

Cationic Polymerization

This is the most likely pathway for unwanted polymerization of this compound due to the high reactivity of vinyl ethers with acids.[9]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Intervention) H+ H⁺ (Trace Acid) Monomer1 This compound H+->Monomer1 Protonation Neutral Neutralized Acid Carbocation Propagating Carbocation Monomer1->Carbocation Monomer2 Another Monomer Unit Carbocation->Monomer2 Electrophilic Attack Dimer Growing Polymer Chain Monomer2->Dimer Base Base (e.g., KOH) Base->H+ Neutralization

Caption: Cationic polymerization pathway and the intervention point for basic inhibitors.

Radical Polymerization

Initiated by heat, light, or radical species, this pathway can also lead to unwanted polymer formation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Inhibition) Initiator Heat, UV Light, R• Monomer1 This compound Initiator->Monomer1 Radical1 Propagating Radical Monomer1->Radical1 Monomer2 Another Monomer Unit Radical1->Monomer2 StableRadical Stable, Non-propagating Species DimerRadical Growing Radical Chain Monomer2->DimerRadical Inhibitor Inhibitor (e.g., BHT) Inhibitor->Radical1 Radical Quenching

Caption: Radical polymerization pathway and the intervention point for radical scavengers.

By understanding these mechanisms and implementing the meticulous handling, storage, and purification protocols outlined in this guide, you can ensure the stability and successful application of this compound in your research and development endeavors.

References

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylenetetrahydro-2H-pyran and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with byproduct formation during their synthetic routes. The tetrahydropyran motif is a critical structural element in numerous natural products and pharmaceuticals, making its efficient and clean synthesis paramount.[1][2] This document provides in-depth, field-proven insights into common issues, focusing primarily on the widely-used Prins cyclization reaction, and offers actionable solutions to optimize your experiments.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common problems encountered during the synthesis of 4-methylenetetrahydropyrans via the Prins reaction. Each answer explains the underlying chemical principles and provides clear, actionable troubleshooting steps.

Q1: I am observing a significant amount of an isomeric olefin (an endocyclic double bond) alongside my desired 4-methylene product. What causes this, and how can I improve selectivity?

A1: This is a classic selectivity issue in Prins-type cyclizations, often influenced by the reaction solvent and catalyst. The formation of the endocyclic isomer occurs when the reaction intermediate, an oxocarbenium ion, eliminates a proton from an adjacent carbon within the newly formed ring rather than from the methyl group destined to become the exocyclic methylene.

  • Causality: Certain solvents, particularly dichloromethane (CH₂Cl₂), have been shown to promote the formation of inseparable mixtures of endo- and exo-cyclic olefins.[3] The exact mechanism is substrate-dependent, but it is related to the stability of the transition state leading to proton elimination.

  • Troubleshooting & Solution: A dramatic improvement in selectivity for the desired 4-methylene product can often be achieved by changing the solvent.

    • Primary Recommendation: Switch the reaction solvent from dichloromethane to diethyl ether (Et₂O) . Diethyl ether has been shown to suppress the formation of the endocyclic olefin byproduct, yielding the desired exocyclic product cleanly.[3]

    • Catalyst Consideration: While solvent is a primary factor, the choice of Lewis or Brønsted acid catalyst can also influence this equilibrium. Highly acidic catalysts may exacerbate isomerization. Consider screening milder catalysts if the problem persists.

Q2: My reaction is yielding a 5-membered tetrahydrofuran ring instead of the desired 6-membered tetrahydropyran. Why is this regioselectivity issue occurring?

A2: The formation of a five-membered tetrahydrofuran ring is a known competitive pathway in Prins-type cyclizations. The outcome is dictated by the relative stabilities of the transition states leading to the 5- and 6-membered rings.

  • Causality: The geometry of your starting homoallylic alcohol is a critical determinant. A Z-configured homoallylic alcohol can adopt a five-membered transition state that avoids the 1,3-diaxial interactions present in the alternative six-membered chair-like transition state.[4] This makes the formation of the tetrahydrofuran product kinetically favorable.

  • Troubleshooting & Solution:

    • Substrate Control: If possible, start with the corresponding E-homoallylic alcohol. The geometry of the E-isomer strongly favors the chair-like six-membered transition state required for tetrahydropyran formation.

    • Catalyst and Conditions: The choice of catalyst can influence the transition state energies. Some catalytic systems, such as those employing highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids, have demonstrated excellent regioselectivity for tetrahydropyran formation regardless of the initial olefin geometry.[5]

Q3: I've isolated a 4-chlorotetrahydropyran derivative instead of the expected 4-methylene product. Where did the chlorine come from, and how can I prevent its incorporation?

A3: The incorporation of a halogen is a direct consequence of using a halide-containing Lewis acid as your catalyst. The halide anion acts as a nucleophile, trapping the key oxocarbenium ion intermediate.

  • Causality: Lewis acids such as tin(IV) chloride (SnCl₄), indium(III) chloride (InCl₃), and niobium(V) chloride (NbCl₅) are effective at promoting the Prins cyclization.[4][5][6] However, the chloride counter-ion can compete with the desired elimination step by attacking the carbocation intermediate, resulting in the 4-chlorotetrahydropyran byproduct.

  • Troubleshooting & Solution:

    • Catalyst Substitution: The most effective solution is to switch to a non-halide containing catalyst. Excellent choices include:

      • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A powerful Lewis acid that promotes cyclization without introducing a nucleophilic counter-ion.[3]

      • Brønsted Acids: Acids such as trifluoroacetic acid (TFA) or solid-supported acids like Amberlyst-15 can effectively catalyze the reaction.[4]

      • Other Metal Triflates: Lanthanide triflates are also known to be efficient catalysts for related intramolecular hydroalkoxylation reactions.[5]

Q4: My reaction is producing a 1,3-diol or a dioxane byproduct instead of the target molecule. What reaction parameters should I adjust?

A4: The formation of these byproducts indicates that the reaction is terminating through pathways other than proton elimination. These pathways are highly dependent on the specific reaction conditions, particularly the presence of water and the stoichiometry of the reactants.[7]

  • Causality:

    • 1,3-Diol Formation: If water is present in the reaction medium, it can act as a nucleophile and trap the oxocarbenium ion intermediate, leading to the formation of a 1,3-diol after workup.[7]

    • Dioxane Formation: Using a large excess of the aldehyde reactant (especially formaldehyde) at lower temperatures can lead to a second reaction where the carbocation intermediate is trapped by another aldehyde molecule, ultimately forming a dioxane.[7]

  • Troubleshooting & Solution:

    • Ensure Anhydrous Conditions: To prevent diol formation, the reaction must be run under strictly anhydrous conditions. Use freshly distilled, dry solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Control Stoichiometry: To avoid dioxane formation, use a stoichiometry of approximately 1:1 between the homoallylic alcohol and the aldehyde. An excess of the alcohol is generally preferable to an excess of the aldehyde.

Section 2: Mechanistic Insights into Byproduct Formation

Understanding the reaction mechanism is key to effective troubleshooting. The Prins cyclization proceeds through a critical oxocarbenium ion intermediate, which serves as a branch point for both the desired product and various byproducts.

Desired Reaction Pathway

The intended pathway involves the acid-catalyzed formation of an oxocarbenium ion from the aldehyde and homoallylic alcohol. This intermediate adopts a stable chair-like transition state, undergoes cyclization, and then eliminates a proton to form the thermodynamically stable exocyclic double bond.

G cluster_start Reactants A Homoallylic Alcohol + Aldehyde B Oxocarbenium Ion (Key Intermediate) A->B H⁺ (Catalyst) C Chair-like Transition State B->C Favorable Conformation D Cyclized Cation C->D 6-exo-trig Cyclization E This compound (Desired Product) D->E -H⁺ (Elimination)

Caption: Desired pathway for 4-methylenetetrahydropyran synthesis.

Common Byproduct Formation Pathways

The same oxocarbenium ion intermediate can be diverted down several unproductive pathways, as illustrated below. Understanding these competing reactions allows for targeted adjustments to your protocol.

G cluster_desired Desired Pathway cluster_byproduct1 Isomerization Byproduct cluster_byproduct2 Regioselectivity Byproduct cluster_byproduct3 Trapping Byproducts A Oxocarbenium Ion (Key Intermediate) B Chair-like Transition State A->B 6-Membered Ring Formation D Endocyclic Olefin (Isomer) A->D -H⁺ (from ring) (Solvent Dependent) E Twist-boat like Transition State A->E 5-Membered Ring Formation (Substrate Dependent) G 4-Halotetrahydropyran or 1,3-Diol A->G + Nucleophile (e.g., Cl⁻, H₂O) C Desired Product (Exocyclic Olefin) B->C -H⁺ F Tetrahydrofuran (5-membered ring) E->F 5-exo-trig

Caption: Competing pathways leading to common byproducts.

Section 3: Recommended Protocol & Troubleshooting Workflow

To minimize byproduct formation, careful control over reaction parameters is essential. The following protocol is based on highly selective modern methods and serves as an excellent starting point for optimization.

Optimized Asymmetric Prins Cyclization Protocol

This protocol is adapted from methodologies that achieve high regio- and enantioselectivity.[5]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the homoallylic alcohol (1.0 equiv.) and the aldehyde (1.2 equiv.) to anhydrous diethyl ether (Et₂O) (0.1 M).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: In a separate flame-dried vial, prepare a solution of the chiral Brønsted acid catalyst (e.g., a confined imino-imidodiphosphate, iIDP) (5-10 mol%) in anhydrous Et₂O. Add the catalyst solution dropwise to the reaction mixture over 5 minutes. Causality Note: The use of an anhydrous, non-nucleophilic solvent and a highly selective catalyst at low temperature is critical to prevent side reactions.

  • Reaction: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the substrates.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and extract with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Troubleshooting Summary Table
Observed Issue Probable Cause(s) Recommended Solution(s) Reference(s)
Endocyclic Olefin IsomerSolvent effect (e.g., CH₂Cl₂) promoting isomerization.Switch solvent to diethyl ether (Et₂O).[3]
Tetrahydrofuran ByproductUse of a Z-homoallylic alcohol favoring a 5-membered transition state.Use the corresponding E-homoallylic alcohol; screen highly selective catalysts.[4]
Halogenated ByproductUse of a halide-containing Lewis acid (e.g., InCl₃, SnCl₄).Replace with a non-halide catalyst (e.g., TMSOTf, Brønsted acid).[4][5][6]
1,3-Diol or Dioxane FormationPresence of water; incorrect stoichiometry (excess aldehyde).Ensure strictly anhydrous conditions; use a 1:1 or slight excess of alcohol stoichiometry.[7]
Starting Material DecompositionSubstrate instability; overly strong/harsh acidic conditions.Lower the reaction temperature; use a milder catalyst or a higher catalyst loading of a milder acid.[3]
Troubleshooting Workflow Diagram

If your synthesis is not performing as expected, follow this logical workflow to diagnose and solve the issue.

G Start Unsatisfactory Result: Low Yield or Byproducts Q1 What is the major byproduct (GC-MS, NMR)? Start->Q1 A1 Endocyclic Olefin Q1->A1 Isomer A2 Tetrahydrofuran Q1->A2 5-Membered Ring A3 Halogenated Adduct Q1->A3 Halogenated A4 Diol / Dioxane Q1->A4 Other A5 Decomposition / No Reaction Q1->A5 Complex Mixture S1 ACTION: Change solvent to Diethyl Ether. A1->S1 S2 ACTION: 1. Verify geometry of starting homoallylic alcohol (must be E). 2. Screen alternative catalysts. A2->S2 S3 ACTION: Replace Lewis acid with a non-halide version (e.g., TMSOTf) or a Brønsted acid. A3->S3 S4 ACTION: 1. Use anhydrous solvents/reagents. 2. Adjust stoichiometry to 1:1. A4->S4 S5 ACTION: 1. Lower reaction temperature. 2. Use a milder catalyst. A5->S5 End Re-run Optimized Reaction S1->End S2->End S3->End S4->End S5->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

Improving the stability of 4-Methylenetetrahydro-2H-pyran during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylenetetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and handling of this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and long-term storage of this compound.

Introduction

This compound is a valuable building block in organic synthesis, notable for its tetrahydropyran ring and a reactive exocyclic double bond.[1] This unique structure, however, also contributes to its inherent instability. The primary challenge in working with this compound is preventing its degradation, which can occur through several pathways, including polymerization and oxidation. This guide provides practical, evidence-based solutions to mitigate these issues, ensuring the reliability and reproducibility of your research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that users may encounter during the storage and handling of this compound.

Issue 1: Rapid Polymerization or Solidification of the Compound Upon Storage

Q1: I've observed that my liquid this compound has become viscous or has solidified after a short period of storage. What is causing this?

A1: This is a classic sign of polymerization. The exocyclic double bond in this compound is susceptible to acid-catalyzed or radical-initiated polymerization. Even trace amounts of acidic impurities or exposure to light and air can initiate this process. The tetrahydropyran ring itself is a cyclic ether, which are generally stable, but the presence of the reactive methylene group significantly alters its stability profile.[2][3]

Root Cause Analysis:

  • Acidic Contaminants: Residual acids from the synthesis or purification process can act as catalysts.

  • Radical Initiators: Peroxides formed by exposure to air (autoxidation) or exposure to UV light can initiate radical polymerization.

  • Elevated Temperatures: Higher storage temperatures accelerate the rate of polymerization.

Solution:

  • Inhibitor Addition: The most effective way to prevent polymerization is to add a suitable inhibitor. For free-radical polymerization, a common choice is butylated hydroxytoluene (BHT) at a concentration of 100-200 ppm. For acid-catalyzed polymerization, a non-nucleophilic, sterically hindered base like 2,6-di-tert-butylpyridine can be added in small amounts.

  • Inert Atmosphere: Always store the compound under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides.

  • Controlled Temperature: Store the compound at a reduced temperature, typically 2-8 °C, to slow down the rate of any potential degradation reactions. Avoid freezing, as this can cause phase separation of inhibitors.

  • Purity Check: Before storage, ensure the compound is free from acidic impurities. This can be verified by a simple pH test of a washed sample or by more advanced techniques like titration.

Issue 2: Appearance of New Peaks in NMR or GC-MS Analysis After Storage

Q2: My analytical data (NMR, GC-MS) shows the presence of unexpected impurities in my sample of this compound that were not present initially. What are these and how can I prevent their formation?

A2: The appearance of new peaks indicates chemical degradation. Besides polymerization, this compound can undergo oxidation or isomerization. The exocyclic double bond is particularly susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or ketones.

Potential Degradation Pathways:

  • Oxidation: The double bond can react with atmospheric oxygen, especially in the presence of light or metal catalysts, to form an epoxide. This epoxide can then undergo further reactions, such as hydrolysis to a diol or rearrangement to a ketone. Studies on similar ether solvents have shown that oxidation can lead to a variety of degradation products.[4]

  • Isomerization: Under certain conditions (e.g., presence of acid or metal catalysts), the exocyclic double bond can migrate to an endocyclic position, forming a more stable substituted dihydropyran. More substituted alkenes are generally more stable due to hyperconjugation.[5][6][7][8]

Preventative Measures:

  • Strictly Anaerobic Conditions: Handle the compound using Schlenk line techniques or in a glovebox to minimize exposure to oxygen.

  • Use of Amber Glassware: Store the compound in amber glass vials or bottles to protect it from light, which can catalyze both oxidation and radical polymerization.

  • Chelating Agents: If metal contamination is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing degradation.

  • Solvent Choice for Dilution: If the compound is stored in solution, use a high-purity, degassed, and anhydrous aprotic solvent.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: 2-8 °C.

  • Atmosphere: Under an inert gas (Argon or Nitrogen).

  • Container: Amber glass vial with a tightly sealed cap.

  • Additives: Stabilized with an appropriate inhibitor like BHT (100-200 ppm).

ParameterRecommended ConditionRationale
Temperature 2-8 °CSlows down the rate of degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and peroxide formation.
Container Amber GlassProtects from light-induced degradation.
Inhibitor BHT (100-200 ppm)Scavenges free radicals to prevent polymerization.

Q: How can I test the purity of my this compound sample?

A: Several analytical methods can be used to assess the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities and degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify byproducts of degradation or isomerization.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the C=CH2 bond or the appearance of new functional groups like hydroxyl (O-H) or carbonyl (C=O) groups, which would indicate degradation.[9]

Q: Can I re-purify a partially degraded sample of this compound?

A: Yes, in many cases, you can re-purify a partially degraded sample. The appropriate method will depend on the nature of the impurities.

  • Distillation: If the primary impurities are non-volatile polymers, vacuum distillation can be effective. It is crucial to add an inhibitor to the distillation pot to prevent polymerization at elevated temperatures.

  • Chromatography: For smaller-scale purification or to remove polar impurities, column chromatography on silica gel can be employed. Use a non-polar eluent and work quickly to minimize contact time with the acidic silica.

Experimental Protocols

Protocol 1: Stabilization of this compound for Storage
  • Preparation: In a fume hood, take a freshly purified or newly received sample of this compound.

  • Inhibitor Stock Solution: Prepare a stock solution of BHT in a compatible, volatile solvent (e.g., anhydrous diethyl ether) at a concentration of 10 mg/mL.

  • Addition of Inhibitor: To your sample of this compound, add the BHT stock solution to achieve a final concentration of 100-200 ppm (e.g., for 10 g of the pyran derivative, add 100-200 µL of the stock solution).

  • Solvent Removal: If a solvent was used to add the inhibitor, remove it under a gentle stream of nitrogen or argon.

  • Inerting: Transfer the stabilized compound to a clean, dry amber glass vial.

  • Purging: Purge the headspace of the vial with argon or nitrogen for several minutes.

  • Sealing and Storage: Tightly seal the vial and store it in a refrigerator at 2-8 °C.

Protocol 2: Quality Control Check for Stored this compound
  • Sample Preparation: Under an inert atmosphere, carefully extract a small aliquot (e.g., 10-20 µL) of the stored compound.

  • Dilution: Dilute the aliquot with a deuterated solvent (for NMR) or a high-purity volatile solvent (for GC-MS).

  • Analysis:

    • GC-MS: Inject the sample into the GC-MS and analyze for the presence of higher molecular weight oligomers or oxidation products.

    • 1H NMR: Acquire a 1H NMR spectrum. Look for the characteristic peaks of the exocyclic methylene protons. A decrease in the integration of these signals relative to the ring protons could indicate polymerization or isomerization. The appearance of new signals in the aldehyde, ketone, or alcohol regions would suggest oxidation.

  • Comparison: Compare the analytical data with that of a freshly purified sample to determine the extent of degradation.

Visualizing Degradation and Stabilization

The following diagrams illustrate the key degradation pathways and the mechanism of stabilization.

cluster_degradation Degradation Pathways 4-MTHP This compound Polymer Polymerization 4-MTHP->Polymer Acid/Radicals/Heat Oxidation Oxidation Products (Epoxides, Aldehydes) 4-MTHP->Oxidation O2, Light Isomerization Isomerization Product (Endocyclic Alkene) 4-MTHP->Isomerization Acid/Metal Catalysts

Caption: Potential degradation pathways for this compound.

cluster_stabilization Stabilization Workflow Start Freshly Purified 4-MTHP Add_Inhibitor Add BHT (100-200 ppm) Start->Add_Inhibitor Inert_Atmosphere Store under Ar or N2 Add_Inhibitor->Inert_Atmosphere Low_Temp Refrigerate (2-8 °C) Inert_Atmosphere->Low_Temp Light_Protection Use Amber Vial Low_Temp->Light_Protection Stable_Product Stable Product Light_Protection->Stable_Product

Caption: Recommended workflow for stabilizing this compound.

References

Technical Support Center: Scalable Synthesis of 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methylenetetrahydro-2H-pyran. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities associated with the scalable production of this valuable heterocyclic building block. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which is most suitable for scaling?

The most prominent and industrially relevant method for synthesizing the 4-methylenetetrahydropyran core structure is the Prins-type cyclization . This reaction involves the acid-catalyzed condensation of a suitable alkene with an aldehyde.[1][2]

There are two main variations of this approach for the target molecule:

  • Formaldehyde and Isobutene Reaction: This is a gas-phase or liquid-phase reaction where isobutene and formaldehyde are condensed over a solid acid catalyst.[3][4] While utilizing inexpensive feedstocks, this route can be challenging to control on a large scale due to the gaseous nature of the reactants and the high temperatures often required, which can lead to catalyst deactivation and byproduct formation.

  • Homoallylic Alcohol and Aldehyde Cyclization: This is often the more controlled and versatile method for laboratory and pilot scales. A homoallylic alcohol (e.g., 3-methyl-3-buten-1-ol, also known as isoprenol) is reacted with an aldehyde (typically formaldehyde or its equivalents like paraformaldehyde) in the presence of a Brønsted or Lewis acid catalyst.[5] This liquid-phase reaction generally allows for better temperature control and selectivity.

For scalability, the choice depends on available equipment and feedstock costs. The homoallylic alcohol route often provides a more predictable and manageable starting point for process development due to its milder conditions and higher selectivity.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yield is a frequent challenge and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Catalyst Activity and Choice: The nature and activity of the acid catalyst are paramount.

    • Brønsted Acids (e.g., H₂SO₄, Amberlyst-15): Can be effective but may lead to dehydration and polymerization byproducts, especially at higher concentrations or temperatures.[6]

    • Lewis Acids (e.g., SnCl₄, TMSOTf, InCl₃): Often offer higher selectivity by coordinating with the aldehyde, facilitating a more controlled cyclization. However, they can be sensitive to moisture and may require stoichiometric amounts, complicating work-up. The choice of Lewis acid can significantly impact the reaction outcome.

  • Water Content: The Prins reaction is highly sensitive to water. While trace amounts can sometimes be beneficial with certain catalysts, excess water will hydrolyze the intermediate oxocarbenium ion, leading to the formation of 1,3-diols instead of the desired pyran.[1] Ensure all reagents and solvents are appropriately dried.

  • Reaction Temperature: Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote side reactions, such as isomerization of the exocyclic double bond to a more stable endocyclic position or polymerization.[7] Precise temperature control is critical during scale-up due to the exothermic nature of the reaction.[8]

  • Purity of Starting Materials: Impurities in the formaldehyde source (e.g., formic acid in formalin) or the homoallylic alcohol can interfere with the catalyst or lead to undesired pathways.

Q3: I am observing significant byproduct formation, particularly a constitutional isomer. How can I improve selectivity for the 4-methylene product?

The formation of a thermodynamically more stable endocyclic isomer (4-methyl-3,6-dihydro-2H-pyran) is a classic challenge in this synthesis. The key is to control the reaction conditions to favor the kinetic product.

Mechanism of Isomer Formation: The desired 4-methylenetetrahydropyran is formed when the tetrahydropyranyl cation intermediate is quenched by eliminating a proton from the methyl group. The endocyclic isomer arises from proton elimination from the C5 position of the ring.

G

Strategies to Enhance Selectivity:

  • Solvent Choice: The solvent can dramatically influence the reaction pathway. Non-polar solvents like dichloromethane (CH₂Cl₂) can sometimes favor isomerization. It has been reported that oxygenated solvents, such as diethyl ether, can significantly suppress the formation of endocyclic olefins.[7]

  • Catalyst Selection: Highly acidic or high-temperature conditions tend to favor the thermodynamic product. Using a milder Lewis acid or a heterogeneous catalyst under optimized, lower-temperature conditions can improve selectivity for the kinetic exocyclic product.

  • Temperature and Reaction Time: Run the reaction at the lowest feasible temperature that allows for a reasonable conversion rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent post-reaction isomerization of the product.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during synthesis and scale-up.

Issue Potential Cause(s) Recommended Troubleshooting Actions
Reaction Stalls / Incomplete Conversion 1. Catalyst deactivation (e.g., by moisture or impurities).2. Insufficient catalyst loading.3. Low reaction temperature.1. Ensure all reagents and glassware are scrupulously dry. Use freshly opened or purified reagents.2. Increase catalyst loading incrementally (e.g., in 5 mol% steps).3. Gradually increase the reaction temperature by 5-10 °C and monitor progress by TLC or GC.
Formation of High Molecular Weight Byproducts (Polymerization) 1. Highly concentrated Brønsted acid catalyst.2. Excessive reaction temperature or "hot spots" in the reactor.3. High concentration of reactants.1. Switch to a Lewis acid or a solid acid catalyst (e.g., Amberlyst-15).2. Improve reactor stirring and external cooling. For scale-up, ensure adequate heat transfer.3. Use a higher solvent dilution or add one of the reactants via syringe pump over time to maintain a low instantaneous concentration.
Formation of Dioxane Byproduct 1. Use of an excess of formaldehyde.2. Low reaction temperature in some systems.1. The formation of a dioxane derivative occurs when the carbocation intermediate is trapped by a second molecule of formaldehyde.[1] Use a 1:1 or slight excess of the alkene/homoallylic alcohol relative to formaldehyde.2. Adjust temperature as per literature for the specific catalyst system being used.
Difficulties in Product Isolation / Purification 1. Product has a similar boiling point to impurities.2. Product is sensitive to decomposition on silica gel.1. Attempt fractional distillation under high vacuum. If co-distillation is an issue, consider converting the product to a solid derivative for purification, followed by regeneration.2. Deactivate silica gel with a base (e.g., triethylamine in the eluent) to prevent acid-catalyzed isomerization on the column. Alternatively, use a less acidic stationary phase like alumina.
Poor Reproducibility Between Batches 1. Inconsistent quality of reagents (especially formaldehyde source).2. Variations in atmospheric moisture.3. Inconsistent temperature profile, especially during exothermic addition.1. Use a consistent, high-purity source of formaldehyde, such as paraformaldehyde, and titrate its purity before use.2. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).3. Standardize the addition rate and cooling protocol. For larger scales, use a reactor with a cooling jacket and temperature probe to maintain a strict internal temperature range.

Workflow & Protocol

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and resolving common synthesis problems.

G Start Problem Encountered (e.g., Low Yield, Impure Product) Check_Reagents 1. Verify Reagent Purity & Stoichiometry - Dry solvents/reagents? - Correct molar ratios? Start->Check_Reagents Decision1 Reagents OK? Check_Reagents->Decision1 Check_Catalyst 2. Evaluate Catalyst - Correct loading? - Active/not poisoned? Decision2 Catalyst OK? Check_Catalyst->Decision2 Check_Conditions 3. Analyze Reaction Conditions - Temperature correct? - Time sufficient/excessive? Decision3 Conditions OK? Check_Conditions->Decision3 Check_Workup 4. Review Work-up & Purification - Quenching effective? - Correct purification method? Decision4 Work-up OK? Check_Workup->Decision4 Decision1->Check_Catalyst Yes Action_Reagents Action: Purify/dry reagents. Recalculate stoichiometry. Decision1->Action_Reagents No Decision2->Check_Conditions Yes Action_Catalyst Action: Use fresh catalyst. Try alternative catalyst. Decision2->Action_Catalyst No Decision3->Check_Workup Yes Action_Conditions Action: Optimize T & time. Improve monitoring (TLC/GC). Decision3->Action_Conditions No Action_Workup Action: Adjust quenching agent. Use alternative purification (e.g., distillation). Decision4->Action_Workup No End Problem Resolved Decision4->End Yes Action_Reagents->Start Re-run Action_Catalyst->Start Re-run Action_Conditions->Start Re-run Action_Workup->Start Re-run

Representative Lab-Scale Protocol: Lewis Acid-Catalyzed Cyclization

This protocol describes the synthesis of this compound from 3-methyl-3-buten-1-ol and paraformaldehyde.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lewis acids like tin(IV) chloride are corrosive and moisture-sensitive.

Reagents & Equipment:

  • 3-Methyl-3-buten-1-ol (Isoprenol)

  • Paraformaldehyde, powdered and dried

  • Tin(IV) Chloride (SnCl₄), 1.0 M solution in Dichloromethane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (N₂/Ar)

Procedure:

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

    • Rationale: The exclusion of atmospheric moisture is critical to prevent the deactivation of the Lewis acid catalyst and the formation of diol byproducts.[1]

  • Reagent Charging: Charge the flask with 3-methyl-3-buten-1-ol (5.0 g, 58.0 mmol) and paraformaldehyde (1.74 g, 58.0 mmol, based on CH₂O units). Add 100 mL of anhydrous dichloromethane.

    • Rationale: Using paraformaldehyde as the formaldehyde source provides a relatively anhydrous alternative to aqueous formalin.

  • Reaction Initiation: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Catalyst Addition: Add the 1.0 M SnCl₄ solution in CH₂Cl₂ (5.8 mL, 5.8 mmol, 0.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Slow, controlled addition of the catalyst is essential to manage the reaction exotherm and prevent runaway side reactions. A sub-stoichiometric amount of a strong Lewis acid is often sufficient.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C. Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them by TLC or GC until the starting alcohol is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by slowly adding 50 mL of saturated aqueous NaHCO₃ solution while maintaining vigorous stirring and cooling in the ice bath.

    • Rationale: The basic quench neutralizes the acid catalyst, stopping the reaction and preventing product degradation during work-up.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Use a cool water bath (<30 °C) to minimize the loss of the volatile product.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent, e.g., 95:5 Hexane:Ethyl Acetate) or by vacuum distillation to afford this compound as a clear liquid.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methylenetetrahydro-2H-pyran. This guide is designed to provide you with expert insights and practical troubleshooting strategies for one of the most common challenges in catalysis: deactivation. Catalyst deactivation, the gradual loss of activity or selectivity, is an inevitable phenomenon but one that can be managed and mitigated with a deep understanding of the underlying mechanisms.[1][2][3]

This document moves beyond simple procedural lists to explain the causality behind catalyst failure in the context of the unique chemical properties of this compound—a molecule featuring both a reactive exocyclic olefin and a potentially coordinating ether oxygen. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and extend the life of your valuable catalysts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions users face when encountering catalyst performance issues.

Q1: My reaction rate has slowed dramatically or stopped completely. What is the most likely cause?

A sudden or gradual loss of activity is the classic sign of catalyst deactivation. For reactions involving this compound, the primary suspects are fouling (coking) , where the olefin polymerizes on the catalyst surface, or poisoning , where the ether oxygen or impurities bind irreversibly to active sites.[4][5] A detailed diagnostic workflow is necessary to distinguish between these and other potential causes.

Q2: I'm observing a significant drop in selectivity. Instead of my desired product, I'm getting a mixture of byproducts. Is this deactivation?

Yes, a loss of selectivity is a key indicator of catalyst deactivation.[6] This can happen when the primary active sites responsible for the desired transformation are blocked or altered, while secondary sites that catalyze side reactions remain active. For instance, if specific sites for a hydrogenation reaction are poisoned, other sites might promote isomerization or ring-opening.

Q3: Can the this compound molecule itself deactivate the catalyst?

Absolutely. The substrate is often the source of deactivation. The two main functionalities are culprits:

  • Exocyclic Double Bond: This group is highly susceptible to polymerization or oligomerization, especially on acidic catalyst sites or at elevated temperatures, leading to the formation of carbonaceous deposits (coke) that block pores and active sites.[4][7]

  • Ether Oxygen: The lone pair of electrons on the ether oxygen can act as a Lewis base, coordinating strongly to metal active sites or acidic support sites.[8] This strong adsorption can prevent the substrate from accessing the catalytic site in the correct orientation for the desired reaction, effectively acting as a poison.

Q4: My catalyst has changed color and appears clumped together after the reaction. What does this indicate?

A visible change in the catalyst's appearance is a strong clue. A dark discoloration, often to brown or black, typically suggests fouling or coking .[3] Clumping or aggregation of the catalyst powder can be a sign of severe sintering (if high temperatures were used) or significant coke deposition binding the particles together.[9]

Q5: Is it possible to reuse my catalyst? How do I regenerate it?

Catalyst reusability depends on the mechanism of deactivation.

  • Fouling/Coking: Often reversible. The carbonaceous deposits can typically be burned off via controlled calcination in air.[10]

  • Poisoning: Can be reversible or irreversible. Reversible poisoning may sometimes be overcome by washing or thermal treatment, but irreversible poisoning permanently damages the active sites.[11]

  • Sintering & Leaching: Generally irreversible. Once the metal particles have agglomerated or dissolved into the solution, it is very difficult to restore the catalyst to its original state.[6]

Part 2: A Deeper Dive into Deactivation Mechanisms

Understanding the specific ways a catalyst can fail is the first step toward prevention. Catalyst deactivation is broadly categorized into chemical, thermal, and mechanical phenomena.[1][12] For reactions with this compound in laboratory settings, the following mechanisms are most prevalent.

Visualizing the Pathways to Deactivation

Primary Catalyst Deactivation Pathways cluster_poisoning Causes of Poisoning cluster_fouling Causes of Fouling cluster_sintering Causes of Sintering cluster_leaching Causes of Leaching Deactivation Loss of Activity & Selectivity Poisoning Poisoning Deactivation->Poisoning Chemical Fouling Fouling (Coking) Deactivation->Fouling Mechanical/Chemical Sintering Sintering Deactivation->Sintering Thermal Leaching Leaching Deactivation->Leaching Chemical/Physical P_Source1 Impurities in Feed (Sulfur, Halides) Poisoning->P_Source1 P_Source2 Strong Substrate Adsorption (Ether Oxygen) Poisoning->P_Source2 F_Source1 Olefin Polymerization Fouling->F_Source1 F_Source2 Byproduct Deposition Fouling->F_Source2 S_Source1 High Reaction Temperature Sintering->S_Source1 S_Source2 Reaction Exotherms (Hot Spots) Sintering->S_Source2 L_Source1 Weak Metal-Support Interaction Leaching->L_Source1 L_Source2 Solvent Effects Leaching->L_Source2

Caption: Overview of primary catalyst deactivation mechanisms.

Summary of Deactivation Mechanisms
Deactivation MechanismPrimary Cause in Context of this compoundKey Indicators & Observations
Poisoning Strong, often irreversible chemisorption of species onto active sites.[5] Common poisons include sulfur or halide impurities in reagents, or strong coordination by the substrate's ether oxygen.[8]Rapid loss of activity, often from the start. Selectivity may change. No visible change to the catalyst.
Fouling (Coking) Physical deposition of carbonaceous material (coke) on the catalyst surface and in pores.[13] Highly likely due to the polymerization of the exocyclic double bond.[4]Gradual loss of activity over time. Catalyst may appear discolored (yellow, brown, or black). Pore volume and surface area decrease.
Sintering (Thermal Degradation) Agglomeration of small metal crystallites into larger ones at elevated temperatures, leading to a loss of active surface area.[14][15][16]Loss of activity, particularly after reactions at high temperatures (>150-200°C for many common catalysts). Requires characterization (e.g., TEM) to confirm.
Leaching Dissolution of the active metal component from the support into the reaction medium.[17][18] Can be promoted by certain solvents or ligands.Loss of activity, especially upon catalyst reuse. The reaction solution may be colored. The active component is detected in the filtrate.
Part 3: Troubleshooting Guide & Diagnostic Workflow

When faced with a failing reaction, a systematic approach is crucial for accurate diagnosis. This workflow guides you from initial observation to advanced characterization and corrective action.

Diagnostic Workflow Diagram

Troubleshooting Workflow for Catalyst Deactivation Start Problem Observed: Low Conversion / Poor Selectivity Step1 Step 1: Review Reaction Data - Analyze kinetic profile (sudden vs. gradual drop) - Check temperature/pressure logs for excursions Start->Step1 Step2 Step 2: Inspect Catalyst & Mixture - Visual check of spent catalyst (color, texture) - Analyze filtrate (color, ICP for leached metals) Step1->Step2 Decision1 Is filtrate colored or ICP positive for metal? Step2->Decision1 Step3 Step 3: Characterize Spent Catalyst - Compare fresh vs. spent catalyst - Use techniques like TGA, BET, TEM, XPS Decision2 Does TGA show significant weight loss on heating? Decision1->Decision2 No Result_Leaching Diagnosis: Leaching Decision1->Result_Leaching Yes Decision3 Does TEM show larger particle sizes? Decision2->Decision3 No Result_Coking Diagnosis: Fouling / Coking Decision2->Result_Coking Yes Decision4 Is there no evidence from Steps 2 or 3? Decision3->Decision4 No Result_Sintering Diagnosis: Sintering Decision3->Result_Sintering Yes Result_Poisoning Diagnosis: Poisoning Decision4->Result_Poisoning Likely Action_Leaching Action: - Use a different solvent - Strengthen metal-support interaction Result_Leaching->Action_Leaching Action_Coking Action: - Lower reaction temperature - Increase H2 pressure (if applicable) - Regenerate via calcination Result_Coking->Action_Coking Action_Sintering Action: - Lower reaction temperature - Use a more thermally stable support Result_Sintering->Action_Sintering Action_Poisoning Action: - Purify all reagents and solvents - Add a sacrificial agent Result_Poisoning->Action_Poisoning

Caption: A step-by-step workflow for diagnosing catalyst deactivation.

Analytical Techniques for Diagnosis

Choosing the right analytical tool is essential for confirming the deactivation mechanism. A multi-technique approach, comparing the fresh and spent catalyst, provides the most definitive evidence.[1]

TechniqueInformation ProvidedDeactivation Mechanism Indicated
Thermogravimetric Analysis (TGA) Measures weight change as a function of temperature. A significant weight loss upon heating in air indicates the combustion of deposited materials.[19]Fouling / Coking
N₂ Physisorption (BET Surface Area) Measures surface area and pore volume/size distribution. A decrease indicates that pores or active surfaces are blocked.[19]Fouling / Coking , Sintering
Transmission Electron Microscopy (TEM) Provides direct imaging of catalyst particles. An increase in the average particle size of the active phase is a clear sign of agglomeration.[9]Sintering
Inductively Coupled Plasma (ICP-MS/OES) Detects trace amounts of metals in a liquid sample. Analyzing the reaction filtrate for the active metal confirms its dissolution from the support.[9]Leaching
X-ray Photoelectron Spectroscopy (XPS) Analyzes the elemental composition and chemical states on the catalyst surface. Can detect the presence of poisons and changes in the metal's oxidation state.[19]Poisoning , Fouling
Temperature Programmed Desorption (TPD) Measures the quantity and strength of adsorbed probe molecules. A decrease in chemisorption capacity indicates loss of active sites.Poisoning , Fouling , Sintering
Part 4: Experimental Protocols

This section provides actionable, step-by-step protocols for diagnosing and addressing catalyst deactivation.

Protocol 1: Hot Filtration Test to Diagnose Leaching

This classic experiment determines whether the catalysis is truly heterogeneous or if soluble active species are responsible for the observed reactivity.

Objective: To differentiate between a heterogeneous and a homogeneous catalytic mechanism (via leached species).

Methodology:

  • Setup Reaction: Begin the catalytic reaction under standard conditions. Monitor the reaction progress (e.g., by taking samples for GC or TLC analysis).

  • Achieve Partial Conversion: Allow the reaction to proceed to a moderate conversion (e.g., 20-50%).

  • Hot Filtration: While maintaining the reaction temperature, rapidly filter the solid catalyst out of the reaction mixture. This can be done using a pre-heated filter funnel (e.g., a cannula with a glass wool plug).

  • Continue Reaction on Filtrate: Allow the hot, catalyst-free filtrate to continue stirring at the reaction temperature.

  • Monitor Progress: Continue to monitor the reaction progress in the filtrate.

  • Analyze Results:

    • If the reaction in the filtrate stops: The catalysis is predominantly heterogeneous. The active species are on the solid support, and leaching is not a significant contributor to the observed activity.

    • If the reaction in the filtrate continues: Soluble, active species have leached from the support and are responsible for at least a portion of the catalytic activity.[20] This confirms leaching is occurring, which is a primary deactivation pathway for catalyst reuse.

Protocol 2: Regenerating a Coked Catalyst via Calcination

This procedure is designed to remove carbonaceous deposits (coke) from a fouled catalyst, potentially restoring its activity.

Objective: To remove coke and regenerate the catalyst. Caution: This method can cause sintering if the temperature is too high. It is not suitable for all catalysts.

Methodology:

  • Recover Catalyst: After the reaction, recover the spent catalyst by filtration. Wash thoroughly with a solvent (e.g., acetone or ethyl acetate) to remove any residual reactants and products, then dry completely in a vacuum oven at a low temperature (e.g., 60-80°C).

  • Prepare for Calcination: Place the dried, spent catalyst in a ceramic crucible or a tube furnace.

  • Temperature Program:

    • Place the catalyst in a furnace with a controlled atmosphere (typically flowing air or a mixture of N₂ and O₂).

    • Slowly ramp the temperature (e.g., 2-5°C/min) to a target temperature. The target temperature should be high enough to burn off the coke but low enough to avoid sintering the metal particles (a typical range is 300-500°C, but this is highly catalyst-dependent).[21]

    • Hold at the target temperature for 2-4 hours until coke removal is complete. A TGA of the spent catalyst can help determine the optimal temperature.

  • Cool Down: Slowly cool the furnace back to room temperature under the same atmosphere.

  • (Optional) Re-reduction: If the active phase is a metal that was oxidized during calcination (e.g., PdO, NiO), a reduction step may be necessary before reuse. This is typically done by heating the catalyst in a stream of flowing hydrogen.

  • Characterize and Reuse: Before reusing the regenerated catalyst, it is highly recommended to characterize it (e.g., using BET and TEM) to confirm that the surface area has been restored and that significant sintering has not occurred.

References

Technical Support Center: Work-up Procedures for Reactions with 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 4-Methylenetetrahydro-2H-pyran. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile unsaturated cyclic ether. The advice herein is grounded in established chemical principles to ensure the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and inherent reactivity of this compound and its derivatives during work-up.

Q1: How stable is the tetrahydropyran (THP) ring during aqueous work-up?

A1: The tetrahydropyran ring is generally stable under neutral and basic conditions. However, the ether linkage is susceptible to cleavage under strongly acidic conditions (pH < 4), which can be accelerated by heat.[1] This acid-catalyzed hydrolysis can lead to ring-opening, forming linear hydroxy-aldehydes or related species.[1] For routine extractions, using neutral water, brine, or mild basic solutions (e.g., saturated sodium bicarbonate) is recommended to preserve the integrity of the THP ring.

Q2: My product, a derivative of this compound, is highly polar and water-soluble. How can I effectively extract it from an aqueous layer?

A2: Extracting highly polar, water-soluble compounds is a common challenge. Standard extraction with immiscible organic solvents like ethyl acetate or dichloromethane may be inefficient. Consider the following strategies:

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous phase, decreases the solubility of the organic product, and can help drive it into the organic layer.[2][3]

  • Continuous Liquid-Liquid Extraction: For particularly stubborn cases, a continuous extraction apparatus (perforator) can be highly effective, allowing for exhaustive extraction with a minimal volume of organic solvent over an extended period.

  • Solvent Selection: Use more polar, water-miscible organic solvents like tetrahydrofuran (THF) for the initial reaction if possible. After reaction completion, the bulk of the THF can be removed under reduced pressure, and the residue can then be partitioned between a standard organic solvent and brine.

Q3: Can I use column chromatography to purify products derived from this compound?

A3: Yes, silica gel column chromatography is the most common method for purifying these compounds. However, the success of the purification depends on the product's polarity.

  • For non-polar to moderately polar compounds: Standard silica gel with a hexane/ethyl acetate or dichloromethane/methanol eluent system is typically effective.

  • For very polar compounds: If your product adheres strongly to silica, consider using a more polar mobile phase or switching to a different stationary phase. Options include reverse-phase chromatography (C18 silica), alumina, or specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5][6] HILIC can be particularly useful for retaining and separating highly polar, water-soluble compounds.[4]

Troubleshooting Guide: Common Work-up Issues

This section provides a problem-and-solution framework for specific issues that may arise during the work-up of common reactions involving this compound.

Issue 1: Persistent Emulsion During Liquid-Liquid Extraction

Scenario: You have performed an electrophilic addition to the double bond of this compound and, upon adding the aqueous quench solution, a stable emulsion has formed that will not separate in the separatory funnel.

Causality: Emulsions are often caused by the presence of surfactant-like molecules or fine particulates that stabilize the interface between the organic and aqueous layers.[2] This can be exacerbated by vigorous shaking.

Solutions:

Strategy Protocol Rationale
1. Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel 10-15 times.Minimizes the mechanical energy that creates fine droplets, thus preventing emulsion formation.[2]
2. Brine Addition Add a saturated solution of NaCl (brine) to the separatory funnel and gently swirl.Increases the ionic strength of the aqueous phase, which helps to break the emulsion by destabilizing the interface.[2][3][7]
3. Filtration Filter the entire mixture through a pad of Celite® or glass wool.Physically removes particulate matter that may be stabilizing the emulsion.[2][7]
4. Centrifugation Transfer the emulsion to centrifuge tubes and spin at a moderate speed.The applied force can accelerate the coalescence of the dispersed droplets, leading to phase separation.[2][8]
5. Solvent Modification Add a small amount of a different organic solvent (e.g., a few mL of THF or ethanol) or more of the primary extraction solvent.Changes the properties of the organic phase, which can help to dissolve emulsifying agents and break the emulsion.[2]
Issue 2: Removal of m-CPBA Byproducts After Epoxidation

Scenario: You have epoxidized this compound using meta-chloroperoxybenzoic acid (m-CPBA) and are struggling to remove the resulting meta-chlorobenzoic acid (m-CBA) from your product.

Causality: The byproduct, m-CBA, is an acid and can be difficult to separate from polar products by chromatography alone.

Solutions:

Workflow for m-CBA Removal

Caption: Decision workflow for removing m-CBA byproduct.

Detailed Protocol:

  • Quench Excess Peroxide: After the reaction is complete, cool the mixture to 0 °C. Quench any remaining m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) and stirring vigorously until a test with starch-iodide paper indicates the absence of peroxides.[9]

  • Basic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) two to three times.[10][11][12] This deprotonates the acidic m-CBA, converting it to its water-soluble sodium salt, which is then extracted into the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove residual water and dissolved inorganic salts.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If m-CBA is still present, it is typically very polar and can be separated from most products by silica gel chromatography.[10][12]

Issue 3: Work-up of Hydroboration-Oxidation Reaction

Scenario: You have performed a hydroboration-oxidation on this compound to synthesize the corresponding anti-Markovnikov alcohol. The work-up procedure seems complex and potentially hazardous.[13][14][15]

Causality: The reaction involves borane (often as a THF complex), which is pyrophoric, and a basic hydrogen peroxide oxidation, which is highly exothermic and generates gaseous oxygen. Careful and controlled quenching is essential for safety and product purity.

Step-by-Step Work-up Protocol:

  • Quench Excess Borane: Cool the reaction mixture in an ice bath. Slowly and carefully add methanol or acetone dropwise to quench any unreacted borane-THF complex until gas evolution ceases.[13] This converts the reactive B-H bonds to more stable B-OCH₃ bonds.

  • Oxidation: While maintaining the ice bath, slowly add an aqueous solution of sodium hydroxide (e.g., 3M NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).[13][16]

    • CAUTION: The addition of H₂O₂ to the basic solution is highly exothermic. Add it slowly to control the temperature and prevent a runaway reaction.

  • Stirring/Heating: Allow the mixture to stir at room temperature or warm gently (e.g., to 50-60 °C) for a period to ensure the oxidation is complete.[13]

  • Extraction: Cool the mixture to room temperature. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. The boron byproducts (borate salts) will remain in the aqueous layer.

  • Wash, Dry, Concentrate: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the crude alcohol product, which can then be purified by chromatography.

Visualizing the Work-up Logic

G cluster_quench Quench Excess Reagents cluster_extraction Phase Separation & Extraction cluster_purification Purification quench_borane 1. Quench Borane (e.g., Methanol) add_h2o 3. Add H₂O/Brine quench_borane->add_h2o quench_peroxide 2. Quench Peroxide (e.g., Na₂SO₃) quench_peroxide->add_h2o separate 4. Separate Layers add_h2o->separate extract_aq 5. Re-extract Aqueous Layer separate->extract_aq dry 6. Dry Organic Layer (e.g., MgSO₄) extract_aq->dry concentrate 7. Concentrate dry->concentrate chromatography 8. Column Chromatography concentrate->chromatography end Pure Product chromatography->end start Reaction Mixture start->quench_borane If Hydroboration start->quench_peroxide If Epoxidation

References

Validation & Comparative

Spectroscopic analysis to confirm the products of 4-Methylenetetrahydro-2H-pyran reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis of 4-Methylenetetrahydro-2H-pyran Reaction Products

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the tetrahydropyran (THP) scaffold is a cornerstone of modern synthesis due to its prevalence in natural products and its favorable physicochemical properties. This compound serves as a versatile starting material, with its exocyclic double bond providing a reactive handle for a variety of chemical transformations.

This guide provides a comprehensive comparison of the spectroscopic signatures of products derived from three common reactions of this compound: acid-catalyzed hydration, catalytic hydrogenation, and ozonolysis. By understanding the distinct spectral shifts and patterns associated with each transformation, researchers can unambiguously confirm the formation of their desired products. This document is designed to be a practical, field-proven resource, explaining not just the data, but the chemical reasoning behind the spectroscopic observations.

The Analytical Workflow: A Self-Validating System

The confirmation of any chemical transformation relies on a multi-faceted analytical approach. For the reactions described, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system. Each technique offers a unique and complementary piece of structural evidence.

G cluster_0 Reaction & Work-up cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation start This compound + Reagents reaction Chemical Transformation start->reaction workup Purification (e.g., Chromatography) reaction->workup nmr NMR ('H, ¹³C) (Primary Structure) workup->nmr Sample Submission ir IR (Functional Groups) workup->ir Sample Submission ms MS (Molecular Weight & Fragmentation) workup->ms Sample Submission interpretation Compare Spectra: - Starting Material vs. Product - Expected vs. Observed Data nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: General workflow for reaction product validation.

Reaction Showcase: Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound is a classic example of an electrophilic addition to an alkene. Following Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation at the C4 position. Subsequent nucleophilic attack by water and deprotonation yields the tertiary alcohol, 4-Methyltetrahydro-2H-pyran-4-ol.[1]

Caption: Acid-Catalyzed Hydration Reaction.

Spectroscopic Confirmation of 4-Methyltetrahydro-2H-pyran-4-ol

The conversion of the exocyclic methylene group into a methyl and a hydroxyl group results in dramatic and easily identifiable changes in the product's spectra compared to the starting material.

Table 1: Comparative Spectroscopic Data for Acid-Catalyzed Hydration

Spectroscopic FeatureThis compound (Starting Material)4-Methyltetrahydro-2H-pyran-4-ol (Product)Rationale for Change
¹H NMR (alkene) ~4.8 ppm (s, 2H, =CH₂)AbsentConsumption of the double bond.
¹H NMR (new signals) N/A~3.3 ppm (br s, 1H, -OH), ~1.2 ppm (s, 3H, -CH₃)Formation of hydroxyl and methyl groups.
¹³C NMR (sp² C) ~145 ppm (C4), ~107 ppm (=CH₂)AbsentConversion of sp² carbons to sp³ carbons.
¹³C NMR (new signals) N/A~68 ppm (C4-OH), ~29 ppm (-CH₃)Appearance of the quaternary alcohol carbon and the new methyl carbon.
IR (C=C stretch) ~1650 cm⁻¹ (medium)AbsentLoss of the carbon-carbon double bond.
IR (O-H stretch) Absent~3200-3600 cm⁻¹ (broad, strong)Formation of the hydroxyl group, which exhibits hydrogen bonding.
MS (Molecular Ion) m/z = 98.14 (C₆H₁₀O)m/z = 116.16 (C₆H₁₂O₂)Addition of a water molecule (H₂O, MW = 18.02).

The most definitive evidence for this reaction is the complete disappearance of the alkene signals in both ¹H and ¹³C NMR spectra, coupled with the appearance of a broad O-H stretch in the IR spectrum and a new singlet for the methyl group in the ¹H NMR spectrum.

Reaction Showcase: Catalytic Hydrogenation

Catalytic hydrogenation reduces the exocyclic double bond to a methyl group, converting the alkene into a saturated alkane derivative, 4-Methyltetrahydro-2H-pyran. This reaction is typically carried out with hydrogen gas (H₂) over a metal catalyst such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).[2]

Caption: Catalytic Hydrogenation Reaction.

Spectroscopic Confirmation of 4-Methyltetrahydro-2H-pyran

The saturation of the double bond leads to a less complex but distinct spectroscopic signature.

Table 2: Comparative Spectroscopic Data for Catalytic Hydrogenation

Spectroscopic FeatureThis compound (Starting Material)4-Methyltetrahydro-2H-pyran (Product)Rationale for Change
¹H NMR (alkene) ~4.8 ppm (s, 2H, =CH₂)AbsentSaturation of the double bond.
¹H NMR (new signals) N/A~1.6 ppm (m, 1H, CH -CH₃), ~0.9 ppm (d, 3H, -CH₃)Formation of a methine and a methyl group. The methyl signal is a doublet due to coupling with the methine proton.
¹³C NMR (sp² C) ~145 ppm (C4), ~107 ppm (=CH₂)AbsentConversion of sp² carbons to sp³ carbons.
¹³C NMR (new signals) N/A~33 ppm (C4), ~22 ppm (-CH₃)Appearance of the new sp³ methine and methyl carbons.
IR (C=C stretch) ~1650 cm⁻¹ (medium)AbsentLoss of the carbon-carbon double bond.
IR (C-H stretch) Includes sp² C-H stretch >3000 cm⁻¹Only sp³ C-H stretches <3000 cm⁻¹All C-H bonds are now sp³ hybridized.
MS (Molecular Ion) m/z = 98.14 (C₆H₁₀O)m/z = 100.16 (C₆H₁₂O)[3]Addition of a hydrogen molecule (H₂, MW = 2.02).

The key indicators of successful hydrogenation are the disappearance of the alkene proton singlet and the appearance of a new doublet for the methyl group in the ¹H NMR spectrum, confirming the new C-H bond at the C4 position. The mass spectrum provides clear evidence of the addition of two hydrogen atoms.[3]

Reaction Showcase: Ozonolysis

Ozonolysis cleaves the exocyclic double bond to form a ketone. A reductive workup (e.g., with zinc or dimethyl sulfide) is typically used to prevent over-oxidation of the product. This reaction transforms this compound into Tetrahydro-4H-pyran-4-one.

Caption: Ozonolysis Reaction with Reductive Workup.

Spectroscopic Confirmation of Tetrahydro-4H-pyran-4-one

The formation of the carbonyl group introduces highly characteristic spectroscopic signals.

Table 3: Comparative Spectroscopic Data for Ozonolysis

Spectroscopic FeatureThis compound (Starting Material)Tetrahydro-4H-pyran-4-one (Product)Rationale for Change
¹H NMR (alkene) ~4.8 ppm (s, 2H, =CH₂)AbsentCleavage of the double bond.
¹H NMR (ring protons) Complex multipletsSimplified, more symmetric pattern. e.g., ~3.8 ppm (t, 4H), ~2.4 ppm (t, 4H)[4]Increased symmetry of the molecule.
¹³C NMR (sp² C) ~145 ppm (C4), ~107 ppm (=CH₂)AbsentCleavage of the double bond.
¹³C NMR (new signals) N/A~207 ppm (C=O)[5]Formation of the ketone carbonyl carbon, which is highly deshielded.
IR (C=C stretch) ~1650 cm⁻¹ (medium)AbsentLoss of the carbon-carbon double bond.
IR (C=O stretch) Absent~1715 cm⁻¹ (strong, sharp)Formation of the ketone functional group. This is a very strong and reliable indicator.
MS (Molecular Ion) m/z = 98.14 (C₆H₁₀O)m/z = 100.12 (C₅H₈O₂)Loss of a CH₂ unit and addition of an oxygen atom.

The most compelling evidence for ozonolysis is the appearance of a strong, sharp absorption band around 1715 cm⁻¹ in the IR spectrum and a signal in the far downfield region (~207 ppm) of the ¹³C NMR spectrum, both characteristic of a ketone.[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the purified liquid product between two NaCl or KBr salt plates to create a thin film.

  • ATR (Attenuated Total Reflectance): Alternatively, place a small drop of the sample directly onto the crystal of an ATR accessory.

  • Acquisition: Collect a background spectrum of the empty plates or clean ATR crystal. Then, collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The background is automatically subtracted.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) is suitable for these relatively small and volatile molecules.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, for higher purity analysis, through a Gas Chromatography (GC-MS) system.

  • Analysis: In EI-MS, molecules are ionized with a standard 70 eV electron beam, causing fragmentation.[5] The mass analyzer separates ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.

Conclusion

The spectroscopic analysis of products from this compound reactions is straightforward when a systematic and comparative approach is employed. By focusing on the disappearance of the starting material's unique alkene signals and the appearance of new, characteristic signals for the functional groups formed (alcohol, alkane, or ketone), researchers can confidently validate their synthetic outcomes. The combination of NMR, IR, and MS provides a robust and self-reinforcing dataset, ensuring the scientific integrity of the reported results.

References

A Comparative Guide to the Reactivity of 4-Methylenetetrahydro-2H-pyran and 3,4-dihydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Methylenetetrahydro-2H-pyran (an exocyclic enol ether) and 3,4-dihydro-2H-pyran (DHP, an endocyclic enol ether). For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced differences in the reactivity of these structural isomers is paramount for strategic synthesis design, predicting reaction outcomes, and developing novel molecular entities. This document synthesizes fundamental principles of organic chemistry with mechanistic insights to explain the causal relationships behind their differing behaviors, supported by experimental frameworks.

Introduction: Structural Isomers with Distinctive Reactivity Profiles

This compound and 3,4-dihydro-2H-pyran (DHP) are cyclic enol ethers, a class of compounds prized for their utility as synthetic intermediates.[1] DHP is famously used for the protection of hydroxyl groups, forming acid-labile tetrahydropyranyl (THP) ethers.[2] this compound, while less common, is accessible through powerful synthetic methods like the Prins cyclization and serves as a versatile building block.[3][4]

The fundamental difference between these two molecules lies in the placement of the carbon-carbon double bond. In DHP, the double bond is endocyclic (part of the pyran ring), whereas in this compound, it is exocyclic (attached to, but not within, the ring). This seemingly subtle distinction has profound implications for their thermodynamic stability and, consequently, their chemical reactivity, particularly in cornerstone reactions such as electrophilic additions.

Part 1: Thermodynamic Stability and Ground State Energy

The position of a double bond in a cyclic system is a critical determinant of the molecule's overall thermodynamic stability. For six-membered rings, it is a well-established principle that an endocyclic double bond is generally more stable than a corresponding exocyclic double bond.[5][6] This preference is primarily attributed to two factors:

  • Hyperconjugation: The endocyclic double bond in DHP is trisubstituted, allowing for more extensive hyperconjugation between the sp² carbons and adjacent C-H sigma bonds, which has a stabilizing effect. The exocyclic double bond in this compound is disubstituted.

  • Ring Strain: Exocyclic double bonds can introduce additional angle and torsional strain into the ring system compared to a more stable conformation with an endocyclic bond.[6]

Experimental data from analogous carbocyclic systems, such as 1-methylcyclohexene (endocyclic) and methylenecyclohexane (exocyclic), corroborates this principle. Heats of hydrogenation show that the endocyclic isomer is more stable by approximately 8-11 kJ/mol.[6][7] By extension, 3,4-dihydro-2H-pyran is predicted to possess a lower ground-state energy and thus greater thermodynamic stability than this compound. This higher ground-state energy of the exocyclic isomer suggests it may be kinetically more reactive in reactions where the double bond is consumed.

Part 2: Comparative Reactivity in Electrophilic Additions

The most characteristic reaction of enol ethers is electrophilic addition to the electron-rich double bond.[1] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized oxocarbenium ion intermediate.[8] The relative rates of reaction for our two pyran isomers will be determined by both the initial ground-state energy and the stability of this key intermediate.

Mechanistic Analysis: The Decisive Role of the Oxocarbenium Intermediate

Let us consider the acid-catalyzed addition of an electrophile (E⁺), such as a proton from HBr, to both isomers.

  • Attack on 3,4-dihydro-2H-pyran (Endocyclic): Protonation at the C3 position (following Markovnikov's rule for enol ethers) generates a secondary oxocarbenium ion . This cation is significantly stabilized by resonance with the adjacent oxygen atom's lone pair.

  • Attack on this compound (Exocyclic): Protonation of the exocyclic methylene carbon generates a tertiary oxocarbenium ion . This intermediate also benefits from resonance stabilization by the ring oxygen.

G cluster_0 Electrophilic Attack on 3,4-dihydro-2H-pyran (Endocyclic) cluster_1 Electrophilic Attack on this compound (Exocyclic) DHP DHP Structure TS1 Transition State 1 DHP->TS1 + E⁺ (slow) Intermediate1 Secondary Oxocarbenium Ion (Resonance Stabilized) TS1->Intermediate1 Product1 Addition Product Intermediate1->Product1 + Nu⁻ (fast) MTHP 4-Methylene-THP Structure TS2 Transition State 2 MTHP->TS2 + E⁺ (slow) Intermediate2 Tertiary Oxocarbenium Ion (Resonance Stabilized) TS2->Intermediate2 Product2 Addition Product Intermediate2->Product2 + Nu⁻ (fast)

Caption: General workflow for electrophilic addition.

Predicted Reactivity

A comparison of the intermediates reveals two competing factors:

  • Carbocation Order: The intermediate formed from the exocyclic isomer is tertiary, which is inherently more stable than the secondary carbocation formed from the endocyclic isomer.

  • Ground-State Energy: The exocyclic isomer starts at a higher energy level.

According to Hammond's postulate, the transition state of the rate-determining step (the initial electrophilic attack) will resemble the higher-energy intermediate. The formation of the more stable tertiary oxocarbenium ion from this compound is expected to proceed through a lower-energy transition state compared to the formation of the secondary cation from DHP.

When combined with the higher initial ground-state energy of the exocyclic isomer, this leads to a clear prediction: This compound is expected to be significantly more reactive towards electrophiles than 3,4-dihydro-2H-pyran. The reaction should proceed faster due to a smaller overall activation energy barrier.

ReactionCoordinate R1 4-Methylene-THP + E⁺ TS1 TS₁‡ R1->TS1 ΔG₁‡ R2 DHP + E⁺ TS2 TS₂‡ R2->TS2 ΔG₂‡ I1 Tertiary Cation TS1->I1 I2 Secondary Cation TS2->I2 label_R1 Exocyclic (Higher Energy) label_R2 Endocyclic (Lower Energy) label_I1 More Stable Intermediate label_I2 Less Stable Intermediate note Conclusion: ΔG₁‡ < ΔG₂‡ Exocyclic isomer is more reactive

Caption: Reaction coordinate diagram comparing activation energies.

Part 3: Other Key Reactions

  • Cycloaddition Reactions: DHP is known to participate in [4+2] cycloadditions, often as a dienophile in inverse-electron-demand hetero-Diels-Alder reactions.[9] this compound, with its exocyclic double bond, could also serve as a dienophile. Its higher reactivity might make it suitable for reactions with less reactive dienes, although sterics could play a more significant role.

  • Polymerization: Both isomers can undergo polymerization. Cationic polymerization initiated by an electrophile is a common method for enol ethers. Given its higher reactivity, this compound may polymerize more readily or under milder conditions than DHP.[2]

  • Prins Reaction: The Prins reaction is a powerful tool for forming the tetrahydropyran ring, often leading directly to 4-substituted derivatives like the exocyclic methylene product.[10][11] This highlights its role as a key synthetic product, not just a starting material.

Part 4: Comparative Data Summary

Feature3,4-dihydro-2H-pyran (DHP) This compound Rationale & Citation
Structure Endocyclic Enol EtherExocyclic Enol EtherBy definition.
Double Bond TrisubstitutedDisubstitutedBy inspection of structure.
Thermodynamic Stability More Stable (Lower Energy)Less Stable (Higher Energy)Endocyclic double bonds are generally more stable in 6-membered rings.[5][6]
Electrophilic Addition Intermediate Secondary Oxocarbenium IonTertiary Oxocarbenium IonBased on Markovnikov addition to the respective double bonds.
Predicted Reactivity Less ReactiveMore ReactiveCombination of higher ground-state energy and formation of a more stable tertiary cation intermediate.

Part 5: Experimental Protocols

The following protocols describe a representative electrophilic addition reaction—acid-catalyzed hydration. While the protocol for DHP is standard, the protocol for this compound is a representative procedure adapted for its expected higher reactivity.

Protocol 1: Acid-Catalyzed Hydration of 3,4-dihydro-2H-pyran

Objective: To synthesize 2-hydroxytetrahydropyran via acid-catalyzed addition of water across the double bond of DHP.

Materials:

  • 3,4-dihydro-2H-pyran (DHP) (8.41 g, 100 mmol)

  • Tetrahydrofuran (THF), 100 mL

  • Water, 50 mL

  • Sulfuric acid (H₂SO₄), 1 M aqueous solution, 5 mL

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydro-2H-pyran in 100 mL of THF.

  • Add 50 mL of water to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 5 mL of 1 M H₂SO₄ dropwise to the stirring mixture over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the disappearance of the DHP spot.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-hydroxytetrahydropyran. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Acid-Catalyzed Hydration of this compound (Representative)

Objective: To synthesize 4-(1-hydroxy-1-methylethyl)tetrahydro-2H-pyran via acid-catalyzed hydration.

Causality Behind Choices: Due to the predicted higher reactivity, this protocol utilizes a shorter reaction time and maintains low temperatures for longer to mitigate potential side reactions or polymerization.

Materials:

  • This compound (9.81 g, 100 mmol)

  • Tetrahydrofuran (THF), 100 mL

  • Water, 50 mL

  • Sulfuric acid (H₂SO₄), 0.5 M aqueous solution, 5 mL

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound in 100 mL of THF.

  • Add 50 mL of water.

  • Cool the mixture to 0°C in an ice bath and allow it to stir for 10 minutes to ensure thermal equilibrium.

  • Slowly add 5 mL of 0.5 M H₂SO₄ dropwise over 15 minutes, ensuring the internal temperature does not rise above 5°C.

  • Maintain the reaction at 0°C and stir for 30-60 minutes. The reaction should be monitored closely by TLC due to its expected rapid rate.

  • Once the starting material is consumed, quench the reaction at 0°C by the slow addition of saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel. Extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Conclusion

While structurally similar, this compound and 3,4-dihydro-2H-pyran exhibit fundamentally different reactivity profiles rooted in the thermodynamic consequences of their exocyclic versus endocyclic double bonds. The higher ground-state energy of the exocyclic isomer, combined with its ability to form a more stable tertiary oxocarbenium ion intermediate, renders This compound the more kinetically reactive species in electrophilic additions . This heightened reactivity makes it a potentially valuable, though sensitive, building block in complex synthesis, whereas the greater stability of DHP solidifies its role as a robust and reliable protecting group and synthetic precursor. This comparative understanding is essential for chemists to harness the unique synthetic potential of each isomer effectively.

References

A Comparative Guide to the Cycloaddition Reactivity of 4-Methylenetetrahydro-2H-pyran and Other Exocyclic Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Cycloaddition reactions stand as a powerful tool in this endeavor, and the choice of reactants is critical to the outcome. This guide provides an in-depth technical comparison of 4-methylenetetrahydro-2H-pyran and other prominent exocyclic alkenes in various cycloaddition reactions. By examining their reactivity, selectivity, and the influence of structural features, we aim to equip researchers with the insights necessary to make informed decisions in the design and execution of their synthetic strategies, particularly in the construction of valuable spirocyclic frameworks.

Introduction: The Significance of Exocyclic Alkenes in Cycloaddition Chemistry

Exocyclic alkenes, characterized by a double bond outside of a ring system, are versatile building blocks in organic synthesis. Their unique structural and electronic properties often lead to distinct reactivity and selectivity in cycloaddition reactions compared to their endocyclic counterparts. The rigidified conformation of the exocyclic double bond can influence the approach of reacting partners, leading to specific stereochemical outcomes. Furthermore, the presence of heteroatoms within the cyclic core, as in the case of this compound, can profoundly impact the electronic nature of the alkene and the stability of transition states, thereby modulating reactivity and selectivity.

This guide will focus on a comparative analysis of this compound against two other significant classes of exocyclic alkenes: methylenecycloalkanes (represented by methylenecyclohexane) and methylene-γ-lactones (represented by α-methylene-γ-butyrolactone). The comparison will be framed around two of the most synthetically useful cycloaddition reactions: the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition.

The Diels-Alder Reaction: A [4+2] Cycloaddition Perspective

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, provides an excellent platform to compare the dienophilic reactivity of exocyclic alkenes.[1] The reaction's efficiency is largely governed by the electronic complementarity of the diene and the dienophile.

Reactivity and Mechanistic Considerations

The reactivity of the dienophile in a normal-electron-demand Diels-Alder reaction is enhanced by electron-withdrawing groups. Conversely, electron-donating groups on the diene accelerate the reaction.[2] The exocyclic methylene group, being a simple alkene, is not strongly activated. However, the presence of an adjacent oxygen atom in the tetrahydropyran ring of this compound can influence its electronic properties through inductive effects.

Table 1: Comparative Reactivity in Diels-Alder Reactions

DienophileDieneProductReaction ConditionsYield (%)Diastereoselectivity (endo:exo)Reference
This compound CyclopentadieneSpiro[bicyclo[2.2.1]hept-5-ene-2,4'-tetrahydropyran]Toluene, 110 °C, 24 hData not availableData not availableN/A
Methylenecyclohexane CyclopentadieneSpiro[bicyclo[2.2.1]hept-5-ene-2,1'-cyclohexane]Neat, 180 °C, 12 hModerateNot reportedHypothetical
α-Methylene-γ-butyrolactone CyclopentadieneSpiro[bicyclo[2.2.1]hept-5-ene-2,3'-dihydrofuran-2'-one]Benzene, 80 °C, 12 hHighPredominantly endoHypothetical

The expected reactivity trend would place α-methylene-γ-butyrolactone as the most reactive dienophile due to the electron-withdrawing effect of the adjacent carbonyl group. This compound's reactivity would be influenced by the mildly electron-withdrawing inductive effect of the ether oxygen, likely placing it between the activated lactone and the unactivated methylenecyclohexane.

Stereoselectivity: The Endo/Exo Paradigm

A key feature of the Diels-Alder reaction is its stereoselectivity, often governed by the "endo rule," which favors the formation of the endo product due to secondary orbital interactions.[3] However, with exocyclic dienophiles, steric factors can play a more significant role, sometimes favoring the formation of the exo isomer.

Diels_Alder_Selectivity cluster_endo Endo Approach cluster_exo Exo Approach Dienophile_endo Dienophile TS_endo Endo Transition State (Secondary Orbital Interactions) Dienophile_endo->TS_endo Diene_endo Diene Diene_endo->TS_endo Product_endo Endo Product (Kinetic Product) TS_endo->Product_endo Dienophile_exo Dienophile TS_exo Exo Transition State (Sterically Favored) Dienophile_exo->TS_exo Diene_exo Diene Diene_exo->TS_exo Product_exo Exo Product (Thermodynamic Product) TS_exo->Product_exo Reagents Diene + Dienophile

Caption: Competing pathways in the Diels-Alder reaction leading to endo and exo products.

The oxygen atom in this compound can influence the facial selectivity of the diene's approach. The lone pairs on the oxygen may sterically hinder one face, or participate in favorable electronic interactions, thus directing the cycloaddition to occur from the opposite face. This can lead to high diastereoselectivity. In contrast, methylenecyclohexane lacks such directing groups, and its selectivity is primarily governed by sterics. For α-methylene-γ-butyrolactone, the carbonyl group can also influence the stereochemical outcome through dipolar interactions in the transition state.

The [3+2] Cycloaddition: A Gateway to Five-Membered Heterocycles

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[4] The reactivity of the dipolarophile (the exocyclic alkene in this case) is a key determinant of the reaction's success.

Reactivity with Nitrones

Nitrones are common 1,3-dipoles that react with alkenes to form isoxazolidines. The reaction of C,N-diphenylnitrone with exocyclic alkenes provides a good basis for comparison.

Table 2: Comparative Reactivity in [3+2] Cycloaddition with C,N-Diphenylnitrone

DipolarophileDipoleProductReaction ConditionsYield (%)DiastereoselectivityReference
This compound C,N-DiphenylnitroneSpiro[isoxazolidine-5,4'-tetrahydropyran]Toluene, 110 °C, 12 hData not availableData not availableN/A
Methylenecyclohexane C,N-DiphenylnitroneSpiro[isoxazolidine-5,1'-cyclohexane]Toluene, refluxGoodNot reportedHypothetical
α-Methylene-γ-butyrolactone C,N-DiphenylnitroneSpiro[isoxazolidine-5,3'-dihydrofuran-2'-one]Toluene, reflux, 3 h894:1[5]

Similar to the Diels-Alder reaction, the electron-withdrawing nature of the carbonyl group in α-methylene-γ-butyrolactone enhances its reactivity as a dipolarophile.[5] The oxygen atom in this compound is expected to have a less pronounced electronic effect, leading to moderate reactivity.

Synthesis of Spiro-oxindoles

A particularly valuable application of these cycloadditions is the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry. This is often achieved through the reaction of an exocyclic alkene with an azomethine ylide generated in situ from an isatin derivative and an amino acid.

Spiro_Oxindole_Synthesis Isatin Isatin AzomethineYlide Azomethine Ylide (1,3-Dipole) Isatin->AzomethineYlide AminoAcid Amino Acid AminoAcid->AzomethineYlide Cycloaddition [3+2] Cycloaddition AzomethineYlide->Cycloaddition ExocyclicAlkene This compound (Dipolarophile) ExocyclicAlkene->Cycloaddition SpiroOxindole Spiro[oxindole-3,4'-tetrahydropyran] Derivative Cycloaddition->SpiroOxindole

Caption: General workflow for the synthesis of spiro-oxindoles via [3+2] cycloaddition.

The reactivity of the exocyclic alkene in this transformation is crucial for achieving high yields and selectivities. The presence of the oxygen atom in this compound can influence the regioselectivity of the cycloaddition, leading to the formation of a specific spiro-linkage. While specific comparative data is scarce, the successful synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives highlights the utility of pyran-based exocyclic alkenes in this context.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed experimental protocols for representative cycloaddition reactions are provided below.

General Protocol for a Diels-Alder Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the exocyclic alkene (1.0 equiv) and the diene (1.2 equiv) in a suitable anhydrous solvent (e.g., toluene, xylene).

  • Reaction Setup: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80 to 180 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cycloadduct.

General Protocol for a 1,3-Dipolar Cycloaddition with a Nitrone

This protocol is a general guideline and may need to be adapted for specific nitrones and dipolarophiles.

  • Reactant Mixture: To a solution of the exocyclic alkene (1.0 equiv) in an appropriate solvent (e.g., toluene), add the nitrone (1.1 equiv).

  • Reaction Conditions: Stir the mixture at the specified temperature (ranging from room temperature to reflux) under an inert atmosphere. Monitor the reaction by TLC.

  • Solvent Removal: Once the reaction is complete, remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to isolate the isoxazolidine product.

Conclusion and Future Outlook

This guide has provided a comparative overview of the cycloaddition reactivity of this compound alongside other exocyclic alkenes. While a comprehensive set of direct comparative experimental data remains to be established, the analysis of their structural and electronic features allows for informed predictions of their behavior.

  • Reactivity: The presence of heteroatoms and activating groups significantly influences the reactivity of exocyclic alkenes in both Diels-Alder and [3+2] cycloadditions. This compound is expected to exhibit moderate reactivity, positioning it as a versatile substrate for a range of transformations.

  • Selectivity: The heteroatom in this compound can act as a powerful stereodirecting element, offering opportunities for highly diastereoselective cycloadditions. This is a distinct advantage over simple hydrocarbon-based exocyclic alkenes.

  • Applications: The utility of this compound and its derivatives in the synthesis of complex spirocyclic systems, such as spiro-oxindoles, underscores their importance in medicinal chemistry and drug discovery.

The gaps in the current literature, particularly the lack of direct comparative studies, highlight exciting avenues for future research. A systematic investigation into the cycloaddition reactions of this compound under various conditions and with a diverse array of reaction partners would provide invaluable data for the synthetic community. Such studies will undoubtedly further solidify the position of this compound as a valuable and versatile building block in the synthetic chemist's toolkit.

References

A Senior Application Scientist's Guide to the Validation of Computational Models for the Reactivity of 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methylenetetrahydro-2H-pyran in Modern Drug Discovery

The this compound scaffold is a privileged structural motif in a plethora of biologically active molecules and natural products. Its presence is often crucial for modulating the pharmacological properties of a compound, influencing its binding affinity to biological targets, and dictating its metabolic stability. As drug development pipelines increasingly rely on computational models to predict molecular properties and reactivity, the ability to accurately forecast the chemical behavior of key synthons like this compound is paramount. This guide provides a comprehensive framework for researchers to critically evaluate and validate computational models for predicting the reactivity of this important heterocyclic compound. By synthesizing insights from computational chemistry and providing protocols for experimental validation, we aim to equip scientists with the tools to confidently employ in silico methods in their research and development endeavors.

I. A Comparative Analysis of Computational Models for Predicting Reactivity

The reactivity of the exocyclic double bond in this compound is of primary interest, as it is the gateway to a variety of functionalization reactions, including cycloadditions and electrophilic additions. The choice of computational methodology is critical for obtaining reliable predictions of reaction barriers and thermochemistry.

A. The Landscape of Computational Approaches

Computational chemistry offers a hierarchical set of tools for studying organic reactivity.[1] These can be broadly categorized as:

  • Semi-empirical methods: These methods, such as AM1 and PM3, are computationally inexpensive but are parameterized from experimental data and may not be reliable for systems outside their training set.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[2] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.

  • Ab initio methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can achieve very high accuracy, but at a significant computational cost.

For the study of organic reactions, DFT generally provides the best compromise. However, the "functional zoo" can be daunting. Therefore, a critical evaluation of different functionals is necessary.

B. Benchmarking DFT Functionals for Pericyclic Reactions: A Case Study for Cycloadditions

[4+2] cycloaddition reactions, such as the Diels-Alder reaction, are a key transformation of the exocyclic methylene group of this compound. Several studies have benchmarked the performance of various DFT functionals for this class of pericyclic reactions.[3] These studies consistently highlight the superior performance of certain functionals.

A recent hierarchical computation study targeting the "gold standard" CCSD(T)/CBS level of theory for a set of pericyclic reactions provides invaluable guidance.[3] The meta-hybrid M06-2X functional has been shown to provide the best overall performance with a mean absolute error (MAE) of only 1.1 kcal/mol for reaction barriers.[3] Double-hybrid functionals such as B2K-PLYP and mPW2K-PLYP also perform well, with MAEs around 1.4-1.5 kcal/mol.[3] In contrast, the commonly used GGA functional BP86 exhibits a much higher MAE of 5.8 kcal/mol.[3]

Table 1: Performance of Selected DFT Functionals for Pericyclic Reaction Barriers

FunctionalTypeMean Absolute Error (MAE) (kcal/mol)
M06-2Xmeta-hybrid GGA1.1
B2K-PLYPdouble-hybrid GGA1.4
mPW2K-PLYPdouble-hybrid GGA1.5
B3LYPhybrid GGA3.0 - 5.0
BP86GGA5.8

Data sourced from benchmark studies on pericyclic reactions.[3]

Based on these findings, the M06-2X functional is highly recommended for investigating the cycloaddition reactivity of this compound. It offers a robust and accurate framework for calculating transition state geometries and activation energies.

cluster_computational Computational Workflow start Define Reaction: 4-Methylene- tetrahydro-2H-pyran + Dienophile opt_geom Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt_geom Initial Structures ts_search Transition State Search (e.g., QST2/3, Berny) opt_geom->ts_search single_point Single-Point Energy Calculation (M06-2X/def2-TZVP) opt_geom->single_point Optimized Geometries freq_calc Frequency Calculation (Confirm minima/TS) ts_search->freq_calc Verify TS (1 imag. freq.) irc_calc IRC Calculation (Connect TS to reactants/products) ts_search->irc_calc ts_search->single_point TS Geometry irc_calc->opt_geom Reactant/Product from IRC thermo Thermochemical Analysis (ΔG‡, ΔH‡) single_point->thermo

Caption: A typical DFT workflow for calculating reaction barriers.

II. Experimental Validation: A Framework for Ensuring Predictive Accuracy

While computational models provide powerful predictive tools, their validation against experimental data is non-negotiable for ensuring their reliability in drug discovery and development. Due to a paucity of specific kinetic and thermodynamic data for the reactions of this compound in the public domain, this section outlines a robust experimental framework for its validation, drawing parallels with studies on analogous exocyclic methylene compounds.

A. Synthesis of this compound

The Prins cyclization is a well-established and efficient method for the synthesis of 4-methylenetetrahydropyrans from homoallylic alcohols and aldehydes.[4][5][6][7][8] This reaction can be catalyzed by various Lewis or Brønsted acids.

cluster_synthesis Prins Cyclization for this compound Synthesis reactants Homoallylic Alcohol + Aldehyde catalyst Lewis or Brønsted Acid (e.g., I₂, TMSI, H⁺) reactants->catalyst Activation intermediate Oxocarbenium Ion Intermediate catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product G cluster_exp Experimental Validation cluster_comp Computational Prediction exp_start Select Reaction: 4-MTHP + N-Phenylmaleimide kinetics Kinetic Experiments (e.g., UV-Vis, GC) exp_start->kinetics thermo Calorimetry (ITC/DSC) (Determine ΔH_rxn, ΔG_rxn) exp_start->thermo rate_law Determine Rate Law & Rate Constants (k_exp) kinetics->rate_law arrhenius Temperature Dependence Studies (Determine E_a, A) rate_law->arrhenius comparison Compare Experimental & Computational Data rate_law->comparison k_exp vs. k_calc (from TST) thermo->comparison ΔH_rxn vs. ΔH_rxn_calc arrhenius->comparison E_a vs. ΔH‡_calc comp_start Computational Modeling (DFT: M06-2X/def2-TZVP) ts_calc Calculate Transition State & Reaction Path comp_start->ts_calc thermo_calc Calculate ΔH_rxn_calc, ΔG_rxn_calc comp_start->thermo_calc barrier_calc Determine ΔG‡_calc, ΔH‡_calc ts_calc->barrier_calc barrier_calc->comparison thermo_calc->comparison validation Validate/Refine Computational Model comparison->validation

References

A Comparative Guide to the Efficacy of Catalysts for 4-Methylenetetrahydro-2H-pyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Methylenetetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged structural motif, forming the core of numerous biologically significant natural products, particularly those of marine origin.[1] Prominent examples such as bryostatin 1 and the phorboxazoles feature functionalized THP rings as critical components of their complex architecture.[1] The specific 4-methylenetetrahydro-2H-pyran substructure, with its exocyclic double bond, serves as a versatile synthetic handle for further molecular elaboration, making its efficient and stereocontrolled synthesis a topic of considerable interest for researchers in medicinal chemistry and natural product synthesis.

This guide provides a comparative analysis of the leading catalytic strategies for constructing the 4-methylenetetrahydropyran ring system. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to select and implement the optimal method for their specific synthetic challenges.

Catalytic Strategy 1: Lewis Acid-Catalyzed Pyran Annulation (Prins-Type Cyclization)

One of the most powerful and direct methods for constructing the 4-methylenetetrahydropyran skeleton is the intramolecular trapping of an oxocarbenium ion by an allylsilane, a variant of the Prins reaction.[1] This strategy offers a convergent approach, uniting two different aldehyde components with a four-carbon unit in a few efficient steps.[2]

Mechanistic Rationale

The key step involves the reaction of a homoallylic alcohol (itself derived from a first aldehyde) with a second aldehyde in the presence of a potent Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid activates the second aldehyde, facilitating the formation of an oxocarbenium ion. This highly electrophilic intermediate is then intramolecularly trapped by the nucleophilic allylsilane moiety, proceeding through a chair-like transition state to form the six-membered ring and establish the stereochemistry at the 2- and 6-positions. The exocyclic methylene group is generated concurrently from the allylsilane precursor.

G cluster_0 Lewis Acid-Catalyzed Pyran Annulation Start Homoallylic Allylsilane + R²CHO LA Lewis Acid (e.g., TMSOTf) Start->LA Activation Oxo Oxocarbenium Ion Intermediate LA->Oxo Formation Cyclization Intramolecular Cyclization (Chair Transition State) Oxo->Cyclization Attack by Allylsilane Product 4-Methylene- tetrahydropyran Cyclization->Product G cluster_1 Gold-Catalyzed Intramolecular Hydroalkoxylation Catalyst [Au(I)]⁺ PiComplex π-Allene-Au(I) Complex Catalyst->PiComplex Substrate δ-Hydroxy Allene Substrate->PiComplex Cyclization 6-endo-dig Nucleophilic Attack PiComplex->Cyclization OrganoAu Organogold Intermediate Cyclization->OrganoAu Protonolysis Protonolysis (H⁺) OrganoAu->Protonolysis Protonolysis->Catalyst Catalyst Regeneration Product 4-Methylene- tetrahydropyran Protonolysis->Product

References

Comparative Mechanistic Pathways of 4-Methylenetetrahydro-2H-pyran: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-methylenetetrahydro-2H-pyran motif is a key structural element in a multitude of biologically active natural products and serves as a versatile synthetic intermediate.[1] Understanding the mechanistic nuances of its formation and subsequent reactions is paramount for researchers in drug discovery and development. This guide provides a comparative analysis of prominent reaction pathways involving this scaffold, supported by experimental and computational data. We will delve into the mechanistic details of its synthesis via Prins-type cyclizations and explore alternative strategies, offering insights to inform rational synthetic design.

Introduction: The Significance of the this compound Scaffold

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with significant biological activity.[1] The exocyclic methylene group in this compound provides a valuable handle for further functionalization, making it a highly sought-after building block in organic synthesis. The stereocontrolled synthesis of substituted tetrahydropyrans is a central challenge, and various elegant strategies have been developed to address this.[1][2] This guide will focus on elucidating the mechanistic underpinnings of key synthetic routes to this scaffold and compare them with viable alternatives.

Mechanistic Validation of the Asymmetric Prins Cyclization

A powerful method for the asymmetric synthesis of 2,6-disubstituted-4-methylenetetrahydropyrans involves a two-step sequence: a catalytic asymmetric allylation followed by a TMSOTf-mediated cyclization.[1] This process convergently unites two different aldehydes with a silyl-stannane reagent.[1]

Proposed Reaction Pathway

The reaction proceeds through an initial asymmetric allylation of an aldehyde (R¹CHO) with 2-(trimethylsilylmethyl)allyltri-n-butylstannane, catalyzed by a BITIP catalyst. The resulting homoallylic alcohol then reacts with a second aldehyde (R²CHO) in the presence of TMSOTf to furnish the tetrahydropyran ring. The key mechanistic question lies in the nature of the cyclization step, which is proposed to proceed through an oxocarbenium ion intermediate.

Diagram 1: Proposed Mechanism of Asymmetric Pyran Annulation

G cluster_0 Step 1: Asymmetric Allylation cluster_1 Step 2: Cyclization R1CHO R¹CHO Homoallylic_Alcohol Homoallylic Alcohol R1CHO->Homoallylic_Alcohol 1. Stannane, Catalyst Stannane Silyl-Stannane Reagent Catalyst BITIP Catalyst Oxocarbenium Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium 2. R²CHO, TMSOTf Second_Aldehyde R²CHO TMSOTf TMSOTf Pyran This compound Oxocarbenium->Pyran Intramolecular Cyclization

Caption: Proposed two-step reaction pathway for the synthesis of 4-methylenetetrahydro-2H-pyrans.

Experimental Validation

To validate this pathway, a series of experiments can be designed to probe the existence and nature of the proposed intermediates.

2.2.1. Isotopic Labeling Studies: The use of isotopically labeled reactants can provide definitive evidence for the proposed bond formations.[3] For instance, employing a ¹³C-labeled second aldehyde (R²¹³CHO) would result in the incorporation of the label at the C2 position of the pyran ring, which can be unequivocally identified by ¹³C NMR and mass spectrometry.

Table 1: Proposed Isotopic Labeling Experiment

ExperimentLabeled ReactantExpected Labeled Position in ProductAnalytical Technique
1R²¹³CHOC2 of the pyran ring¹³C NMR, Mass Spectrometry
2¹⁸O-labeled R¹CHOOxygen of the pyran ring¹³C NMR, Mass Spectrometry

2.2.2. Kinetic Studies: Monitoring the reaction progress over time can provide insights into the rate-determining step.[4] If the formation of the oxocarbenium ion is the slow step, the reaction rate should be dependent on the concentrations of the homoallylic alcohol, the second aldehyde, and the Lewis acid (TMSOTf).

Experimental Protocol 1: Kinetic Analysis of the Cyclization Step

  • Preparation of Reactants: Prepare stock solutions of the homoallylic alcohol, the second aldehyde, and TMSOTf in a suitable deuterated solvent (e.g., CD₂Cl₂).

  • Reaction Setup: In an NMR tube maintained at a constant temperature (e.g., -78 °C), combine the homoallylic alcohol and the second aldehyde.

  • Initiation and Monitoring: Initiate the reaction by adding TMSOTf. Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product to determine their concentrations over time. Plot the concentration data to determine the reaction order with respect to each reactant.

Alternative Synthetic Strategies: A Comparative Overview

While the asymmetric Prins cyclization is a powerful tool, other methods exist for the synthesis of tetrahydropyran rings. Understanding these alternatives is crucial for selecting the optimal synthetic route for a given target.

Intramolecular Hydroalkoxylation of Alkenols

The intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by transition metals such as platinum or cobalt, offers a direct route to tetrahydropyrans.[5] This method is advantageous for its atom economy and tolerance of various functional groups.[5]

Diels-Alder Reactions of 2H-Pyran-2-ones

Substituted 2H-pyran-2-ones can act as dienes in [4+2] cycloaddition reactions with various dienophiles.[6] This strategy allows for the construction of highly functionalized polycyclic systems containing the tetrahydropyran core. Computational studies have been instrumental in understanding the mechanism and stereoselectivity of these reactions.[6]

Diagram 2: Comparison of Synthetic Strategies

G cluster_0 Asymmetric Prins Cyclization cluster_1 Intramolecular Hydroalkoxylation cluster_2 Diels-Alder Reaction Prins_Advantages Advantages: - High stereoselectivity - Convergent approach Prins_Disadvantages Disadvantages: - Multi-step process - Requires stoichiometric Lewis acid Hydro_Advantages Advantages: - High atom economy - Good functional group tolerance Hydro_Disadvantages Disadvantages: - May require specific substitution patterns DA_Advantages Advantages: - Access to complex polycyclic systems DA_Disadvantages Disadvantages: - Limited by diene/dienophile reactivity

Caption: A comparative overview of different synthetic strategies for tetrahydropyran synthesis.

Computational Mechanistic Studies

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating reaction mechanisms in organic chemistry.[7] For the Prins cyclization, computational studies can be used to:

  • Model Transition States: Identify the structures and energies of transition states to understand the factors controlling stereoselectivity.[8]

  • Evaluate Reaction Pathways: Compare the energetic profiles of different possible mechanisms (e.g., concerted vs. stepwise) to determine the most likely pathway.[9][10]

  • Predict Reactivity: Assess the reactivity of different substrates and catalysts to guide experimental design.[11]

Table 2: Comparison of Experimental and Computational Approaches

ApproachStrengthsLimitations
Experimental Provides direct evidence of reaction outcomes.Can be time-consuming and resource-intensive. Mechanistic details can be difficult to probe directly.
Computational Provides detailed insights into reaction mechanisms and transition states. Can predict reactivity and selectivity.Relies on approximations and the accuracy of the chosen computational model.

Conclusion and Future Outlook

The synthesis of 4-methylenetetrahydro-2H-pyrans and related tetrahydropyran structures is a vibrant area of research with significant implications for drug discovery and natural product synthesis. A thorough understanding of the underlying reaction mechanisms, gained through a combination of experimental and computational approaches, is essential for the development of new and improved synthetic methods. Future efforts in this field will likely focus on the development of more efficient and selective catalytic systems, as well as the application of these methods to the synthesis of increasingly complex and biologically relevant molecules.

References

A Senior Application Scientist's Guide to Enantioselective Synthesis and Analysis of Chiral 4-Methylenetetrahydro-2H-pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold, frequently appearing in the core structure of numerous bioactive natural products and pharmaceutical agents.[1][2] The specific stereochemistry of substituents on this ring is often critical for biological activity, making the development of robust enantioselective synthetic methods a paramount objective in medicinal chemistry and drug development.[3] This guide provides a comparative overview of modern synthetic strategies for accessing chiral 4-methylenetetrahydro-2H-pyran derivatives and examines the analytical techniques essential for verifying their enantiopurity.

Part 1: A Comparative Look at Enantioselective Synthesis Strategies

The asymmetric construction of the 4-methylenetetrahydropyran core can be achieved through several powerful catalytic methods. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we compare two dominant approaches: the Asymmetric Prins Cyclization and Organocatalytic Cascade Reactions.

Asymmetric Prins Cyclization

The Prins cyclization, a reaction between a homoallylic alcohol and an aldehyde, is a powerful tool for constructing the THP skeleton.[4][5][6] Its asymmetric variant, typically catalyzed by a chiral Brønsted or Lewis acid, facilitates the formation of enantioenriched products through a stereocontrolled cyclization of an oxocarbenium ion intermediate.[7][8]

Causality and Mechanistic Insight: Chiral phosphoric acids (CPAs) have emerged as exceptionally effective catalysts.[9][10][11] The catalyst operates through a dual-hydrogen bonding mechanism, simultaneously activating the aldehyde electrophile and organizing the transition state to favor the formation of one enantiomer over the other.[8][11] The subsequent cyclization and trapping of the resulting carbocation by the tethered nucleophile (the hydroxyl group) proceeds through a chair-like transition state, which dictates the diastereoselectivity of the final product.[4][6]

Representative Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Prins Cyclization [10]

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-5 mol%).

  • Reagent Addition: Add the homoallylic alcohol substrate (1.2 equivalents) and freshly distilled, anhydrous solvent (e.g., toluene or CH₂Cl₂). Cool the mixture to the desired temperature (e.g., -20 °C).

  • Initiation: Add the aldehyde (1.0 equivalent) dropwise via syringe over 10 minutes.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral 4-methylenetetrahydropyran.

Organocatalytic Cascade Reactions

Organocatalysis offers a metal-free alternative for constructing complex chiral molecules.[1][12][13] For THP synthesis, a common strategy involves a cascade or domino reaction, where multiple bonds are formed in a single pot, guided by a chiral small-molecule catalyst. A powerful example is the Michael/Henry/Ketalization sequence.[12][14]

Causality and Mechanistic Insight: This approach utilizes a bifunctional organocatalyst, such as a quinine-based squaramide, which contains both a hydrogen-bond donating motif and a basic site (tertiary amine).[12][14] The catalyst first activates a β-keto ester and a nitroalkene to facilitate an enantioselective Michael addition. The resulting intermediate is then positioned to react with a third component, an alkynyl aldehyde, in a subsequent intramolecular Henry (nitro-aldol) reaction. The final, spontaneous intramolecular ketalization traps the cyclic intermediate to form the highly functionalized THP ring with excellent stereocontrol over multiple contiguous stereocenters.[12][14]

Data Summary: Synthesis Method Performance
Method Catalyst Type Key Reaction Typical Yield Typical Enantioselectivity (ee) Advantages Limitations References
Asymmetric Prins Cyclization Chiral Phosphoric AcidOxocarbenium Cyclization55-99%90-99% eeHigh atom economy, convergent, direct access to the core structure.Sensitive to substrate electronics; may require highly acidic and confined catalysts.[4][6][8][10]
Organocatalytic Cascade Bifunctional (e.g., Squaramide)Michael/Henry/Ketalization27-80%93-99% eeMetal-free ("green"), builds high molecular complexity rapidly, excellent stereocontrol.Multi-component reactions can be complex to optimize; yields can be moderate.[12][14]
Workflow Visualization: Asymmetric Synthesis

Below is a generalized workflow for the asymmetric synthesis and analysis of a chiral 4-methylenetetrahydropyran derivative.

G cluster_synthesis Part 1: Synthesis cluster_analysis Part 2: Analysis start Select Aldehyde & Homoallylic Alcohol catalyst Choose Chiral Catalyst (e.g., Chiral Phosphoric Acid) start->catalyst reaction Asymmetric Prins Cyclization (-20°C to RT, Toluene) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Flash Column Chromatography workup->purify product Isolated Chiral Product purify->product dissolve Prepare Sample in Mobile Phase product->dissolve hplc Inject on Chiral HPLC/SFC (e.g., Chiralpak AD-H) dissolve->hplc detect UV/CD Detection hplc->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate % ee integrate->calculate

Caption: General workflow from synthesis to enantiomeric excess determination.

Part 2: A Comparative Guide to Determining Enantiomeric Excess (ee)

Confirming the success of an enantioselective synthesis requires accurate determination of the enantiomeric excess (% ee). This is achieved by physically separating the enantiomers and quantifying their relative amounts. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the industry-standard techniques.[15][16][17]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for ee determination.[15][16] The separation relies on a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers. This differential interaction causes one enantiomer to be retained longer on the column, resulting in two separate peaks on the chromatogram.

Expert Insight: The selection of the CSP is the most critical step and is often empirical.[16] Polysaccharide-based columns (e.g., Chiralpak® and Chiralcel® series) are highly versatile and should be the first choice for screening. The mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol, is then optimized to achieve baseline separation (Resolution > 1.5).

Representative Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Begin screening with a polysaccharide-based CSP (e.g., Chiralpak AD-H, OD-H, or IC).

  • Mobile Phase Screening: Prepare a stock solution of the analyte (racemic standard and the synthesized sample) at ~1 mg/mL in the mobile phase.

    • Start with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.

    • Run an isocratic elution and monitor with a UV detector at a wavelength where the analyte absorbs.

  • Method Optimization:

    • If no separation is observed, systematically vary the alcohol modifier (isopropanol, ethanol) and its percentage (e.g., 98:2, 95:5, 80:20).

    • If peaks are broad or tailing, consider adding a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acidic analytes or 0.1% diethylamine for basic analytes).

  • Quantification: Once baseline separation is achieved for the racemic standard, inject the synthesized sample under the same conditions. The % ee is calculated from the integrated peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100 .

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC that has gained significant traction in the pharmaceutical industry.[3][18] It uses supercritical CO₂ as the primary mobile phase, modified with a small amount of an organic solvent (typically an alcohol).[18][]

Trustworthiness and Self-Validation: A key protocol for both HPLC and SFC is to always run a racemic (50:50) sample first. This confirms that the analytical method is capable of separating the enantiomers and establishes their retention times. The synthesized, enantioenriched sample is then analyzed, and its peak areas are compared against the validated racemic standard.

Causality and Performance: The primary advantages of SFC stem from the physical properties of supercritical fluids. The low viscosity and high diffusivity of the mobile phase allow for much faster flow rates (3-5 times higher than HPLC) without generating prohibitive backpressure.[18] This leads to significantly shorter analysis times, faster column equilibration, and higher throughput, which is invaluable for screening reaction outcomes.[3][18]

Data Summary: Analytical Method Performance
Method Principle Typical Analysis Time Solvent Consumption Advantages Disadvantages References
Chiral HPLC Diastereomeric interaction with a Chiral Stationary Phase (CSP)5-30 minHighUbiquitous, highly versatile, robust, well-established.Higher solvent cost and waste, longer run times compared to SFC.[15][16][17]
Chiral SFC Diastereomeric interaction with a CSP using a supercritical fluid mobile phase1-10 minLowVery fast, "greener" (less organic solvent), high efficiency, ideal for high-throughput screening.Higher initial instrument cost, less suitable for highly polar compounds.[3][18][20][21]
Workflow Visualization: Chiral Analysis

This diagram illustrates the decision-making process for developing a robust chiral separation method.

G cluster_hplc HPLC Optimization cluster_sfc SFC Optimization start Racemic Analyte Sample screen_csp Screen 4-6 Primary CSPs (e.g., AD, OD, AS, IC) start->screen_csp eval_sep Separation? screen_csp->eval_sep hplc_opt_mp Optimize Mobile Phase (% Alcohol, Additives) eval_sep->hplc_opt_mp Partial (HPLC) sfc_opt_mp Optimize Co-solvent (% Modifier, Additives) eval_sep->sfc_opt_mp Partial (SFC) success Baseline Resolution Achieved (Rs > 1.5) eval_sep->success Yes hplc_opt_temp Adjust Temperature hplc_opt_mp->hplc_opt_temp hplc_final Final HPLC Method hplc_opt_temp->hplc_final hplc_final->success sfc_opt_press Adjust Backpressure/ Temperature sfc_opt_mp->sfc_opt_press sfc_final Final SFC Method sfc_opt_press->sfc_final sfc_final->success

Caption: Decision tree for chiral method development using HPLC or SFC.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Methylenetetrahydro-2H-pyran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Methylenetetrahydro-2H-pyran Scaffold

The this compound moiety is a key structural motif found in a variety of biologically active natural products and serves as a versatile building block in synthetic organic chemistry. Its exocyclic double bond and tetrahydropyran core offer multiple points for functionalization, making it a valuable intermediate for the synthesis of complex molecules in drug discovery and development. The efficient construction of this framework is, therefore, a topic of considerable interest. This guide provides a detailed, head-to-head comparison of three prominent synthetic strategies for accessing this compound: Prins-Type Cyclization, Wittig Olefination, and Ring-Closing Metathesis (RCM). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to aid researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is often a trade-off between factors such as step economy, availability of starting materials, reaction conditions, and scalability. The following table summarizes the key performance indicators for the three discussed routes to this compound.

ParameterRoute 1: Prins-Type CyclizationRoute 2: Wittig OlefinationRoute 3: Ring-Closing Metathesis (RCM)
Starting Materials Homoallylic alcohol, Aldehyde/AcetalTetrahydro-4H-pyran-4-one, Methyltriphenylphosphonium bromideDiallyl ether or related diene
Key Transformation Acid-catalyzed cyclization of an oxocarbenium ionOlefination of a ketoneRuthenium-catalyzed intramolecular olefin metathesis
Typical Yields (%) 55-91%[1][2]70-85% (estimated from similar reactions)70-95%[3]
Reaction Time 15 min - 2 hours[4]1 - 6 hours[5]1 - 12 hours
Temperature (°C) -78 to room temperature[4]Room temperature to refluxRoom temperature to 80°C
Key Advantages Convergent, rapid, high diastereoselectivity for substituted analogs.[4]Reliable, well-established, commercially available starting ketone.High functional group tolerance, formation of various ring sizes.[3]
Key Challenges Requires careful control of reaction conditions to avoid side reactions.[6]Stoichiometric phosphine oxide byproduct can complicate purification.Requires specialized and often expensive ruthenium catalysts.

Route 1: Prins-Type Cyclization (Pyran Annulation)

The Prins-type cyclization is a powerful and convergent method for the construction of the this compound ring system. This approach involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or its equivalent, which generates an oxocarbenium ion. This intermediate is then trapped intramolecularly by the alkene to form the tetrahydropyran ring. A notable example is the pyran annulation strategy developed by Rychnovsky and others, where a silyl-stannane reagent is used to generate a key hydroxy allylsilane intermediate.[4]

Mechanistic Rationale

The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain.[2] The use of a Lewis acid or a Brønsted superacid is crucial for the efficient generation of the key oxocarbenium ion intermediate.[1][2] The subsequent intramolecular attack of the nucleophilic alkene on this electrophilic species proceeds to form the six-membered ring, followed by elimination to generate the exocyclic methylene group.

Prins_Mechanism cluster_0 Oxocarbenium Ion Formation cluster_1 Cyclization and Elimination Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium_Ion + Aldehyde, H+ Aldehyde Aldehyde Cyclic_Cation Cyclic Carbocation Oxocarbenium_Ion->Cyclic_Cation Intramolecular Cyclization Product This compound Cyclic_Cation->Product -H+

Caption: Mechanism of the Prins-Type Cyclization.

Experimental Protocol: Synthesis of 2,6-disubstituted-4-methylenetetrahydropyran

The following protocol is adapted from the work of Roush and co-workers for the synthesis of a substituted 4-methylenetetrahydropyran, which illustrates the general principles of the pyran annulation strategy.[4]

  • Preparation of the Hydroxy Allylsilane:

    • To a solution of the starting aldehyde (1.0 equiv) in an anhydrous solvent such as dichloromethane at -78 °C is added a solution of 2-(trimethylsilylmethyl)allyltri-n-butylstannane (1.1 equiv) and a Lewis acid catalyst (e.g., BF₃·OEt₂).

    • The reaction is stirred at -78 °C for 1-2 hours and monitored by TLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature.

    • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to afford the hydroxy allylsilane.

  • Pyran Annulation:

    • To a solution of the hydroxy allylsilane (1.0 equiv) and a second aldehyde (1.2 equiv) in anhydrous dichloromethane at -78 °C is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) dropwise.

    • The reaction is typically complete within 15-30 minutes and is monitored by TLC.[4]

    • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

    • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

    • The crude product is purified by flash column chromatography to yield the 2,6-disubstituted-4-methylenetetrahydropyran.

Route 2: Wittig Olefination

The Wittig reaction is a classic and highly reliable method for the synthesis of alkenes from carbonyl compounds.[5] In the context of this compound synthesis, this route involves the reaction of the readily available tetrahydro-4H-pyran-4-one with a methylidene phosphorane.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes via a syn-elimination to yield the desired alkene and triphenylphosphine oxide. For unstabilized ylides, such as methylenetriphenylphosphorane, the reaction often favors the formation of the Z-alkene, although for an exocyclic double bond, this is not a concern.[7]

Wittig_Workflow Start Tetrahydro-4H-pyran-4-one Wittig_Reaction Wittig Reaction: Reaction with Ylide Start->Wittig_Reaction Ylide_Prep Ylide Preparation: Methyltriphenylphosphonium bromide + Base Ylide_Prep->Wittig_Reaction Workup Aqueous Workup & Extraction Wittig_Reaction->Workup Purification Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Wittig Olefination Route.

Experimental Protocol

The following is a general procedure for the Wittig olefination of tetrahydro-4H-pyran-4-one.

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equiv) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange color of the ylide should appear.

  • Olefination:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the ketone.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound. The major byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent prior to chromatography.

Route 3: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic olefins, including oxygen heterocycles.[3] The synthesis of this compound via RCM would likely proceed from a diallyl ether derivative.

Mechanistic Rationale

The reaction is catalyzed by a ruthenium carbene complex, such as a Grubbs or Hoveyda-Grubbs catalyst. The mechanism involves a [2+2] cycloaddition between the metal carbene and one of the terminal alkenes of the substrate to form a metallacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases a new alkene and a new metal carbene. This new carbene then reacts intramolecularly with the second alkene moiety to form another metallacyclobutane, which upon a final retro-[2+2] cycloaddition, releases the cyclic alkene product and regenerates a metal carbene species that continues the catalytic cycle. The reaction is driven forward by the release of a volatile byproduct, typically ethylene.[3]

RCM_Mechanism Diene Diallyl Ether Derivative Metathesis Intramolecular Olefin Metathesis Diene->Metathesis Catalyst Ru Catalyst Catalyst->Metathesis Product This compound Metathesis->Product Byproduct Ethylene (gas) Metathesis->Byproduct

Caption: Overview of the Ring-Closing Metathesis Route.

Experimental Protocol

The following is a representative protocol for an RCM reaction to form a six-membered cyclic ether.

  • Substrate Preparation:

    • The diallyl ether substrate can be prepared via the Williamson ether synthesis from an appropriate alcohol and allyl bromide.

  • Ring-Closing Metathesis:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the diallyl ether substrate in an anhydrous, degassed solvent such as dichloromethane or toluene.

    • Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst, typically 1-5 mol%).

    • Heat the reaction mixture to reflux (or stir at room temperature, depending on the catalyst and substrate reactivity) under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to remove the ruthenium byproducts and any remaining starting material, yielding the this compound.

Conclusion and Future Outlook

Each of the synthetic routes to this compound presented herein offers distinct advantages and is suited to different research and development needs.

  • Prins-Type Cyclization stands out for its convergency and ability to rapidly generate complexity, making it an attractive option for the synthesis of substituted analogs in a stereocontrolled manner.

  • The Wittig Olefination provides a robust and straightforward approach, leveraging a commercially available and inexpensive starting ketone. Its main drawback is the generation of a stoichiometric amount of triphenylphosphine oxide.

  • Ring-Closing Metathesis offers high functional group tolerance and is a powerful tool for the synthesis of a wide range of cyclic structures. However, the cost and sensitivity of the ruthenium catalysts can be a limiting factor.

The optimal choice of synthesis will depend on a careful consideration of factors such as the desired substitution pattern, scalability, cost, and the specific expertise and resources available in the laboratory. As the demand for novel therapeutics and complex molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of valuable building blocks like this compound will undoubtedly remain an active area of chemical research.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-Methylenetetrahydro-2H-pyran for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our work inherently involves handling a diverse array of chemical compounds. Ensuring the safety of our personnel and the integrity of our environment is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Methylenetetrahydro-2H-pyran, a flammable liquid that demands meticulous handling and adherence to established safety protocols. This document is designed to be an essential resource, empowering your team to manage this chemical waste stream with confidence and precision.

Hazard Identification and Risk Assessment

Understanding the "why" behind safety protocols is the bedrock of a secure laboratory environment. Based on its chemical structure—an unsaturated cyclic ether—this compound must be treated as a hazardous substance.

The primary risks are associated with its flammability and potential for peroxide formation. The analogous compound, tetrahydro-4-methyl-2H-pyran, is classified as a highly flammable liquid and vapor (Category 2)[1][2]. Flammable liquids are regulated by the Occupational Safety and Health Administration (OSHA) and require specific storage and handling procedures to mitigate the risk of fire and explosion[3].

Ethers, as a chemical class, are known to form shock-sensitive and potentially explosive peroxides upon exposure to air and light over time[4][5][6]. This necessitates careful inventory management, including dating containers upon receipt and opening[4][6].

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassDescriptionPrimary Mitigation Strategy
Physical Hazard Highly Flammable Liquid & Vapor: Vapors are heavier than air and can travel to an ignition source, causing a flashback.Strict avoidance of ignition sources (open flames, sparks, hot surfaces). Use in a well-ventilated area. Grounding of containers during transfer[1][2].
Health Hazard Skin/Eye Irritation: Direct contact may cause irritation.Use of appropriate Personal Protective Equipment (PPE).
Health Hazard Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.Handle exclusively within a certified chemical fume hood.
Chemical Hazard Peroxide Formation: Potential to form explosive peroxides upon prolonged storage, especially after opening[4].Date containers upon receipt and opening. Dispose of within 6-12 months of opening[7]. Test for peroxides if expiration is a concern.

Pre-Disposal: Safe Handling and Spill Response

Proper disposal begins with safe handling during active use. Adherence to these protocols minimizes immediate risk and prevents unintended releases that complicate waste management.

Personal Protective Equipment (PPE)

A robust PPE protocol is your first and most critical line of defense. The following should be considered mandatory when handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and irritating vapors.
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile or Neoprene).Prevents skin contact and absorption. Always inspect gloves for integrity before use.
Skin & Body Flame-resistant lab coat and closed-toe shoes.Protects skin from accidental contact and provides a barrier against fire.
Respiratory Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of flammable and potentially harmful vapors[5].
Emergency Spill Response

In the event of a spill, a swift and correct response is critical to preventing escalation.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Remove Ignition Sources: Extinguish all nearby flames, turn off hot plates, and eliminate any potential sources of sparks[8].

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is large or outside of a hood, ventilate the lab if safe to do so.

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial spill kit to dike and absorb the spill[8]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into a sturdy, sealable container designated for hazardous waste[2].

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with "Hazardous Waste," the chemical name, and associated hazards. Manage it according to the disposal procedure outlined below.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste[9]. Under RCRA, this chemical would be classified as an ignitable hazardous waste, assigned the waste code D001 [10]. Never dispose of this chemical down the drain or in the regular trash[4][7].

Step 1: Waste Collection

Collect all waste containing this compound (including contaminated absorbents from spills) in a designated, leak-proof, and chemically compatible container. A glass or high-density polyethylene (HDPE) bottle with a screw cap is appropriate[5].

Causality: Using a dedicated and properly sealed container prevents the release of flammable vapors and avoids accidental mixing with incompatible chemicals, which could lead to dangerous reactions[4].

Step 2: Labeling

Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • A clear indication of the hazards (e.g., "Ignitable," "Flammable")

  • The date accumulation started.

Causality: Clear, accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, preventing mismanagement and ensuring it is routed to the correct disposal facility[11].

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked.

  • Equipped with secondary containment (e.g., a chemical-resistant tub or tray) to contain leaks or spills[4].

  • Away from heat sources and segregated from incompatible materials, particularly oxidizers[2].

Causality: The SAA framework allows for the safe, short-term collection of hazardous waste at its source, minimizing the risks associated with transporting hazardous materials through the facility. Secondary containment is a critical safeguard against environmental release in case the primary container fails.

Step 4: Arranging for Professional Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF)[12].

  • Contact EHS: When the waste container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[4]. Do not overfill containers.

  • Documentation: Your EHS department will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final disposal destination[9].

The entire disposal workflow is a system designed to ensure safety and regulatory compliance at every stage.

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G Workflow for Disposal of this compound cluster_lab In the Laboratory cluster_ehs EHS & Professional Disposal A Waste Generation (Used chemical, spill residue) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Handle as Hazardous C Collect in Designated Hazardous Waste Container B->C D Securely Cap & Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Container Reaches 90% Full? E->F G Continue Use & Accumulation F->G No H Contact EHS for Waste Pickup F->H Yes I EHS Collects Waste from Lab H->I J Waste Manifest is Generated I->J K Licensed Contractor Transports Waste to TSDF J->K L Final Disposal (e.g., Incineration) K->L

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylenetetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 4-Methylenetetrahydro-2H-pyran, with a specialized focus on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals and researchers, our commitment to safety is as paramount as our scientific objectives. This document moves beyond a simple checklist, offering a causal analysis of why specific PPE is mandated, thereby fostering a deeply ingrained culture of safety and procedural excellence within the laboratory.

The information herein is synthesized from authoritative safety data sheets (SDS) for structurally similar compounds and established chemical safety protocols. Given the specific nature of this compound, a thorough risk assessment should be conducted for any novel application.

Hazard Identification: The Foundation of Safety

Understanding the intrinsic hazards of a chemical is the critical first step in establishing a robust safety protocol. Based on data from analogous pyran derivatives, this compound is anticipated to present several significant risks.[1][2][3][4] A summary of these hazards is presented in the table below.

Hazard ClassDescriptionPrimary Citation(s)
Physical Hazard Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][2][1][2]
Health Hazard Causes skin irritation and potentially severe eye damage.[3][5] May cause respiratory irritation if inhaled.[3][5][6] Harmful if swallowed.[3][6][3][5][6]
Environmental Hazard Discharge into the environment should be avoided as the ecological effects have not been thoroughly investigated.[3][3]

The flammability dictates the need for stringent control of ignition sources and specialized electrical equipment.[1][4] The health hazards, particularly the risk of serious eye damage and skin irritation, drive the core of our PPE recommendations.

Core Directive: Selecting Appropriate PPE

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure. The following sections detail the minimum required PPE for handling this compound.

Eye and Face Protection

Mandate: Chemical splash goggles are the minimum requirement for all procedures involving this compound. For tasks with a heightened risk of splashing or aerosol generation (e.g., transferring large volumes, heating), a face shield must be worn in conjunction with goggles.[7]

Causality: Pyran derivatives are known to cause serious eye irritation and damage.[3][6] Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against chemical splashes.[7] A face shield offers a broader barrier of protection for the entire face.[7]

Hand Protection

Mandate: Handle with chemical-resistant, impermeable gloves.[8] Nitrile or butyl rubber gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility data. Gloves must be inspected for any signs of degradation or perforation before each use.

Causality: Direct skin contact can cause irritation.[3][5] Contaminated gloves can lead to prolonged, often unnoticed, exposure. Therefore, a strict glove policy, including proper removal techniques to avoid contaminating the skin, is essential.

Skin and Body Protection

Mandate: A laboratory coat is mandatory. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron over the lab coat is required.[9] Full-length trousers and closed-toe, chemical-resistant footwear must be worn at all times in the laboratory.[10]

Causality: This creates a comprehensive barrier to protect the skin from accidental spills and splashes.[9] Cotton-based clothing is preferable to synthetic fibers, which can melt and adhere to the skin in the event of a fire.[10]

Respiratory Protection

Mandate: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[11]

Causality: Inhalation of vapors may cause respiratory irritation.[3][5][6] A chemical fume hood is the primary engineering control to minimize the concentration of airborne vapors. Respiratory protection serves as a crucial secondary line of defense.[11]

Operational and Disposal Plans

Integrating PPE use into standard operating procedures is vital for ensuring consistent and effective protection.

Step-by-Step Handling Protocol: Chemical Transfer
  • Preparation: Before handling the chemical, ensure the chemical fume hood is functioning correctly. Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment.[1][4]

  • Transfer: Use non-sparking tools for all operations.[1][3] Slowly pour the chemical to minimize splashing and vapor generation.

  • Post-Transfer: Securely close both the source and receiving containers.

  • Decontamination: Wipe down any minor drips on the exterior of the containers with a suitable solvent.

  • Glove Disposal: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on procedural risk.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: New Procedure with this compound AssessVolume Assess Volume & Operation (e.g., transfer, heating, reaction) Start->AssessVolume LowRisk Low Risk (e.g., <10mL, ambient temp transfer) AssessVolume->LowRisk Low HighRisk High Risk (e.g., >100mL, heating, potential for aerosol) AssessVolume->HighRisk High CorePPE Core PPE: - Chemical Goggles - Nitrile/Butyl Gloves - Lab Coat LowRisk->CorePPE EnhancedPPE Enhanced PPE: - Goggles + Face Shield - Chemical Resistant Apron - Consider Respirator Availability HighRisk->EnhancedPPE Proceed Proceed with Caution CorePPE->Proceed EnhancedPPE->Proceed

Caption: PPE Selection Workflow based on Task Risk Level.

Disposal Plan

Chemical waste is as hazardous as the parent compound. All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Contaminated Solids: Used gloves, absorbent materials from spills, and contaminated labware should be collected in a separate, clearly labeled solid hazardous waste container.[6]

  • PPE for Disposal: Wear the same level of core PPE (goggles, gloves, lab coat) when handling waste containers.

  • Final Disposal: Arrange for the disposal of all waste through a licensed professional waste disposal service.[8] Do not pour this chemical down the drain.[3][8]

By adhering to these rigorous safety protocols, researchers and scientists can confidently and safely unlock the scientific potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylenetetrahydro-2H-pyran
Reactant of Route 2
4-Methylenetetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.